Isobutyramide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKAJVHLWXSISD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060340 | |
| Record name | Propanamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid, Powder; [Alfa Aesar MSDS] | |
| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutyramide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14972 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
563-83-7, 68424-61-3 | |
| Record name | Isobutyramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyramide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerides, C16-18 and C18-unsatd. mono- and di- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82UOE7B38Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Isobutyramide
Abstract
Isobutyramide (2-methylpropanamide) is a vital chemical intermediate with significant applications in the pharmaceutical and specialty chemical industries.[1][2] Its role as a building block for active pharmaceutical ingredients (APIs), particularly in treatments for neurological disorders and cardiovascular diseases, underscores the importance of efficient and well-understood synthetic protocols.[1] This guide provides a comprehensive overview of the principal methodologies for this compound synthesis, delving into the underlying reaction mechanisms. We will explore classical routes, such as the ammonolysis of isobutyryl chloride and the hydrolysis of isobutyronitrile, alongside rearrangement reactions like the Beckmann and Hofmann rearrangements. Furthermore, this document presents detailed experimental protocols, comparative data on synthetic routes, and critical safety information, serving as a technical resource for researchers, chemists, and professionals in drug development.
Introduction: The Profile of this compound
This compound, a primary amide derivative of isobutyric acid, is a white crystalline solid at room temperature with a faint characteristic odor.[3] It exhibits slight solubility in water and polar organic solvents like ethanol.[3][4] Its utility is primarily as a precursor in more complex organic syntheses.[3] In the pharmaceutical sector, it is a key intermediate for synthesizing various drugs, including anticonvulsants and treatments for neurodegenerative diseases like Parkinson's and Alzheimer's.[1] Beyond pharmaceuticals, it is used to produce specialty polymers and surfactants.[3] this compound has also been investigated for its biological activity, including its ability to activate the transcription of specific genes, making it a compound of interest for treating conditions like beta-thalassemia and sickle cell disease.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₉NO | [3][4] |
| Molar Mass | 87.12 g/mol | [4][7] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 127-131 °C | [4][6] |
| Boiling Point | 216-220 °C | [4][6] |
| Density | 1.013 g/mL at 25 °C | [4][6] |
| CAS Number | 563-83-7 | [3][4] |
Synthetic Methodologies & Reaction Mechanisms
The synthesis of this compound can be approached through several distinct chemical pathways. The selection of a specific route is often dictated by factors such as starting material availability, desired purity, scalability, and reaction conditions.
Method 1: Ammonolysis of Isobutyryl Chloride
This is the most direct, common, and industrially significant method for producing this compound.[3][] The reaction involves the nucleophilic acyl substitution of isobutyryl chloride with ammonia.[9][10] It is an exothermic and often vigorous reaction that requires careful temperature control.[]
Overall Reaction: (CH₃)₂CHCOCl + 2 NH₃ → (CH₃)₂CHCONH₂ + NH₄Cl
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.[9]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia (a potent nucleophile) attacks the electrophilic carbonyl carbon of isobutyryl chloride. This breaks the carbon-oxygen pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond, which concurrently expels the chloride ion, a good leaving group.
-
Acid-Base Reaction: The hydrogen chloride (HCl) generated in situ (or the protonated amine intermediate) immediately reacts with a second equivalent of excess ammonia to form ammonium chloride (NH₄Cl), a stable salt.[10] This acid-base step drives the reaction to completion.
Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.
Causality and Insights: The use of at least two equivalents of ammonia is critical; one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, preventing the protonation of the ammonia nucleophile.[9][10] The reaction is typically performed in a solvent and under cooling to manage its exothermic nature.[] For high-purity applications, non-aqueous solvents like toluene or xylene can be used, allowing the ammonium chloride byproduct to be removed by hot filtration.[11]
Method 2: Hydrolysis of Isobutyronitrile
The hydrolysis of nitriles to carboxamides is a classic transformation. This can be achieved under either acidic or basic conditions, though controlling the reaction to stop at the amide stage without further hydrolysis to the carboxylic acid can be challenging.
Overall Reaction: (CH₃)₂CHCN + H₂O → (CH₃)₂CHCONH₂
Mechanism (Acid-Catalyzed):
-
Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., H₂SO₄), making the nitrile carbon significantly more electrophilic.
-
Nucleophilic Attack by Water: A water molecule attacks the activated nitrile carbon.
-
Deprotonation: The resulting oxonium ion is deprotonated to form an imidic acid tautomer.
-
Tautomerization: The imidic acid rapidly tautomerizes to the more stable amide form.
Caption: Acid-catalyzed hydrolysis of isobutyronitrile to this compound.
Causality and Insights: This method is useful if isobutyronitrile is a more readily available or cost-effective starting material than isobutyryl chloride. However, forcing conditions (high temperature, strong acid/base) can lead to the formation of isobutyric acid as an undesired byproduct, reducing the yield of the amide.
Method 3: Beckmann Rearrangement of Acetone Oxime
The Beckmann rearrangement is a fascinating reaction that converts an oxime into an amide under acidic conditions.[12] For this compound synthesis, the required starting material is acetone oxime.
Overall Reaction: (CH₃)₂C=NOH --(Acid Catalyst)--> (CH₃)₂CHCONH₂ (via rearrangement and hydrolysis)
Mechanism:
-
Protonation of Hydroxyl Group: The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid (e.g., sulfuric acid), converting it into a good leaving group (water).[13][14]
-
Concerted Rearrangement: A concerted 1,2-shift occurs where one of the alkyl groups (methyl in this case) migrates from the carbon to the nitrogen atom.[12][13] This migration happens anti-periplanar to the departing water molecule. The simultaneous departure of water results in the formation of a nitrilium ion intermediate.
-
Nucleophilic Attack by Water: The electrophilic carbon of the nitrilium ion is attacked by a water molecule.[12]
-
Deprotonation and Tautomerization: The resulting intermediate is deprotonated and then tautomerizes to yield the final stable amide product, this compound.[13]
Caption: Mechanism of the Beckmann rearrangement of acetone oxime.
Causality and Insights: While elegant, the Beckmann rearrangement is less common for the bulk synthesis of a simple amide like this compound compared to the acyl chloride route. Its primary industrial application is the synthesis of caprolactam (a cyclic amide) from cyclohexanone oxime, which is a precursor to Nylon 6.[12] The choice of acid catalyst is crucial for the reaction's success.[12]
Method 4: Hofmann Rearrangement (Conceptual Application)
The Hofmann rearrangement is a reaction that converts a primary amide into a primary amine with one fewer carbon atom.[15][16] Therefore, it is a method for the degradation of this compound, not its synthesis. However, understanding its mechanism is crucial for any chemist working with amides. The reaction proceeds through an isocyanate intermediate.[17][18]
Overall Reaction (Degradation of this compound): (CH₃)₂CHCONH₂ + Br₂ + 4 NaOH → (CH₃)₂CHNH₂ + Na₂CO₃ + 2 NaBr + 2 H₂O
Mechanism:
-
N-Bromination: The primary amide is treated with bromine in a basic solution (forming hypobromite in situ), which results in the formation of an N-bromoamide.[15][18]
-
Deprotonation: The base abstracts the remaining acidic proton from the nitrogen, forming an N-bromoamide anion.[15]
-
Rearrangement: The anion rearranges; the alkyl group (isopropyl) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate.[18]
-
Hydrolysis: Under the aqueous basic conditions, the isocyanate is hydrolyzed to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine (isopropylamine) and carbonate.[15][16]
Caption: Hofmann rearrangement mechanism for the degradation of this compound.
Method 5: Enzymatic Synthesis
Reflecting the principles of green chemistry, enzymatic methods for amide synthesis are gaining traction. Lipases, typically known for ester hydrolysis, can also catalyze the formation of amide bonds under specific conditions, such as in non-aqueous solvents to shift the equilibrium towards synthesis.[19][20]
Overall Reaction: (CH₃)₂CHCOOH + R-NH₂ --(Lipase)--> (CH₃)₂CHCONH-R + H₂O (Note: This shows N-substituted amide synthesis, a common enzymatic route. Synthesis of the primary amide is also feasible.)
Mechanism: The mechanism generally follows a Ping-Pong Bi-Bi model, similar to enzymatic esterification.[21]
-
Acyl-Enzyme Complex Formation: The carboxylic acid (isobutyric acid) binds to the active site of the lipase. A nucleophilic residue in the enzyme's active site (e.g., serine) attacks the carbonyl carbon, forming a tetrahedral intermediate which then releases water to form a covalent acyl-enzyme intermediate.
-
Nucleophilic Attack by Amine: The amine nucleophile enters the active site and attacks the carbonyl carbon of the acyl-enzyme complex.
-
Product Release: This forms a second tetrahedral intermediate, which collapses to release the amide product and regenerate the free enzyme.
Causality and Insights: Enzymatic synthesis offers high specificity and mild reaction conditions, avoiding harsh reagents and high temperatures.[19] However, challenges include enzyme cost, stability, and the need for careful optimization of parameters like solvent, temperature, and substrate ratios.[22][23]
Experimental Protocol: Synthesis from Isobutyryl Chloride
This protocol is adapted from the well-validated procedure published in Organic Syntheses, which has proven to be a reliable method for laboratory-scale preparation.[24][25]
Workflow Diagram:
Caption: Laboratory workflow for this compound synthesis via ammonolysis.
Step-by-Step Methodology:
-
Setup: In a 3-liter flask equipped with a mechanical stirrer and a dropping funnel, place 1.25 liters of cold, concentrated aqueous ammonia (approx. 28%). Surround the flask with an ice-salt bath to maintain a low temperature.[24]
-
Addition of Acyl Chloride: Add 318 g (3 moles) of isobutyryl chloride dropwise to the stirred ammonia solution. The rate of addition must be carefully controlled to ensure the reaction temperature does not exceed 15°C.[24][25] Vigorous evolution of white fumes (ammonium chloride) will be observed.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour.[24]
-
Solvent Removal: Heat the flask with steam under reduced pressure to evaporate the reaction mixture to complete dryness. The resulting solid is a mixture of this compound and ammonium chloride.[24]
-
Extraction: Add 2 liters of dry ethyl acetate to the residue and boil for 10 minutes. Filter the hot solution quickly through a fluted filter paper to separate the soluble this compound from the insoluble ammonium chloride.[24]
-
Purification: Cool the combined ethyl acetate extracts to 0°C. The this compound will crystallize as white needles. Collect the crystals by filtration.[24] A second crop can be obtained by concentrating the filtrate.
-
Drying: Dry the combined crops of this compound in an oven at 70°C for 3 hours, followed by drying in a vacuum desiccator to remove any residual solvent.[24]
Table 2: Reagents and Conditions for Laboratory Synthesis
| Parameter | Value / Reagent | Moles | Reference |
| Starting Material | Isobutyryl Chloride | 3.0 | [24] |
| Reagent | Concentrated Aqueous Ammonia (~28%) | Excess | [24] |
| Solvent | Water (from ammonia soln.), Ethyl Acetate (for extraction) | - | [24] |
| Reaction Temperature | < 15°C | - | [24] |
| Typical Yield | 203–215 g (78–83%) | - | [24] |
Comparative Analysis of Synthetic Routes
Table 3: Summary of this compound Synthesis Methods
| Method | Starting Material(s) | Key Advantage(s) | Key Disadvantage(s) |
| Ammonolysis | Isobutyryl Chloride, Ammonia | High yield, direct, well-established, scalable.[11][24] | Vigorous reaction, requires temperature control.[] |
| Nitrile Hydrolysis | Isobutyronitrile, Water | Uses alternative feedstock. | Risk of over-hydrolysis to carboxylic acid, may require harsh conditions. |
| Beckmann Rearrangement | Acetone Oxime, Acid | Mechanistically elegant, forms C-N bond. | Less direct, more common for cyclic amides (lactams).[12] |
| Enzymatic Synthesis | Isobutyric Acid, Amine Source | Green chemistry, mild conditions, high specificity.[19] | Enzyme cost and stability, slower reaction rates. |
Safety, Handling, and Storage
Handling the chemicals involved in this compound synthesis requires strict adherence to safety protocols.
-
Isobutyryl Chloride: Is a corrosive and lachrymatory substance. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated Ammonia: Is corrosive and has a pungent, irritating odor. Avoid inhalation of vapors.[3]
-
This compound: Is considered to have low acute toxicity but may cause skin, eye, and respiratory irritation upon contact or inhalation of dust.[3][26] It is harmful if swallowed.[27]
Personal Protective Equipment (PPE): When performing these syntheses, the following PPE is mandatory:
-
Chemical-resistant gloves (e.g., nitrile).[3]
-
For handling concentrated ammonia or isobutyryl chloride, a respirator may be warranted based on a thorough risk assessment.[26]
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[3][26]
Conclusion
The synthesis of this compound is a well-documented process with several viable routes available to the modern chemist. The ammonolysis of isobutyryl chloride remains the most practical and high-yielding method for both laboratory and industrial-scale production due to its efficiency and directness. Alternative methods, such as nitrile hydrolysis and the Beckmann rearrangement, offer valuable mechanistic insights and flexibility in starting material selection. The emergence of enzymatic routes points towards a future of more sustainable amide synthesis. A thorough understanding of the mechanisms, protocols, and safety requirements detailed in this guide is essential for any scientist or researcher aiming to produce or work with this important chemical intermediate.
References
- 1. vmr.biz [vmr.biz]
- 2. vantagemarketresearch.com [vantagemarketresearch.com]
- 3. guidechem.com [guidechem.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. This compound | 563-83-7 [chemicalbook.com]
- 6. 异丁酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US5523485A - Preparation of high-purity this compound - Google Patents [patents.google.com]
- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation | Pharmaguideline [pharmaguideline.com]
- 15. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 16. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 17. The Hofmann rearrangement | CoLab [colab.ws]
- 18. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. orgsyn.org [orgsyn.org]
- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 27. echemi.com [echemi.com]
An In-depth Technical Guide to Isobutyramide: From Molecular Structure to Therapeutic Potential
This guide provides a comprehensive technical overview of isobutyramide (CAS No. 563-83-7), tailored for researchers, scientists, and professionals in drug development. It delves into the compound's core chemical identity, synthesis, applications, and safety protocols, grounding all information in authoritative scientific references.
Core Identity and Molecular Structure
This compound, systematically known as 2-methylpropanamide, is a simple branched-chain amide derived from isobutyric acid.[1] Its unique structure underpins its chemical behavior and utility as a versatile intermediate in organic and medicinal chemistry.
-
IUPAC Name: 2-methylpropanamide[4]
The molecular architecture consists of a central carbonyl carbon double-bonded to an oxygen atom and single-bonded to both an amino group (-NH₂) and an isopropyl group (-CH(CH₃)₂). This structure imparts specific polarity and hydrogen bonding capabilities, influencing its solubility and reactivity.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
A thorough understanding of this compound's physical and chemical properties is fundamental for its application in experimental and industrial settings. It typically presents as a white to off-white crystalline solid.[1]
| Property | Value | Source(s) |
| Molecular Weight | 87.12 g/mol | [3][6][7] |
| Melting Point | 127-131 °C | [3][6] |
| Boiling Point | 216-220 °C | [3][6] |
| Density | 1.013 g/mL at 25 °C | [3][6] |
| Water Solubility | Soluble | [3][6][8] |
| Appearance | White needle-like crystalline powder | [1][3] |
| Stability | Stable under normal temperatures and pressures. | [1][9] |
Synthesis Protocols
This compound is produced synthetically, as it does not occur in significant quantities naturally.[1] The primary industrial methods involve the amidation of isobutyric acid or its derivatives.
Laboratory-Scale Synthesis from Isobutyryl Chloride
A common and efficient laboratory method involves the reaction of isobutyryl chloride with concentrated ammonia.[1] The causality behind this choice is the high reactivity of the acyl chloride, which readily undergoes nucleophilic substitution with ammonia to form the stable amide bond.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, place a flask containing concentrated aqueous ammonia into an ice bath to manage the exothermic reaction.
-
Reagent Addition: Add isobutyryl chloride dropwise to the cold, vigorously stirred ammonia solution. The rate of addition must be controlled to maintain the reaction temperature below 15°C to minimize side reactions.[1]
-
Stirring: After the addition is complete, continue stirring the mixture for approximately one hour to ensure the reaction goes to completion.[1]
-
Isolation: The resulting mixture contains this compound and ammonium chloride. Evaporate the mixture to dryness under reduced pressure.[1]
-
Purification: Add ethyl acetate to the solid residue and boil for 10 minutes. The this compound will dissolve while the ammonium chloride remains largely insoluble. Filter the hot solution to remove the salt.[1]
-
Final Product: Cool the filtrate to crystallize the high-purity this compound. Collect the crystals by filtration and dry them under a vacuum.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound's utility extends across pharmaceuticals, agrochemicals, and specialty chemicals, primarily serving as a key building block or intermediate.[10][11][12]
Pharmaceutical Intermediate
The compound is a crucial intermediate in the synthesis of more complex Active Pharmaceutical Ingredients (APIs).[1][10][13] Its applications are notable in:
-
Neurological Disorders: It serves as a precursor in the synthesis of drugs for conditions like epilepsy and Parkinson's disease.[10]
-
Cardiovascular Medications: It is used in the creation of various cardiovascular drugs.[10][12]
Therapeutic Research: Sickle Cell Disease and β-Thalassemia
This compound has been investigated for its ability to activate the transcription of the human fetal γ-globin gene.[3][14] This mechanism is significant because increased production of fetal hemoglobin (HbF) can ameliorate the symptoms of β-globin disorders like sickle cell disease and β-thalassemia.[3][8] Although its development for these specific indications has been discontinued, it remains a valuable tool compound for studying gene expression and cellular differentiation.[3][15]
Biochemical and Industrial Applications
-
Protein Grafting: this compound is used in the chemical grafting of human serum albumin, which is a key step in creating sequentially assembled protein capsules for drug delivery systems.[3][13][14]
-
Chemical Reagents: It is employed as a reagent in various chemical syntheses and as an ionization reagent in chemical analysis.[13][15]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound to mitigate potential hazards.
-
Hazards: The compound is irritating to the eyes, respiratory system, and skin.[1] It is harmful if swallowed.[16] While not classified as a carcinogen by IARC or the EPA, prolonged exposure may lead to mild health effects.[1]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, appropriate protective gloves, and a lab coat.[1][17] Work should be conducted in a well-ventilated area or fume hood.[9] An eyewash station and safety shower must be readily accessible.[1][9]
-
Handling: Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[1][9] Minimize dust generation during handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9] Keep away from incompatible substances such as strong oxidizing agents, reducing agents, acids, and bases.[1][9]
Spectroscopic Characterization
Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While raw spectral data is extensive and found in specialized databases, the expected characteristics are summarized below.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the amine (-NH₂), methine (-CH), and methyl (-CH₃) protons, with characteristic splitting patterns and chemical shifts.[18]
-
¹³C NMR: The carbon NMR spectrum will display four unique signals for the carbonyl carbon, the methine carbon, and the two equivalent methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorptions corresponding to N-H stretching of the primary amide, a strong C=O (amide I band) stretch, and N-H bending (amide II band).[19][20]
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show the molecular ion peak (M⁺) at m/z = 87, along with characteristic fragmentation patterns resulting from the loss of amine or isopropyl groups.[20]
Conclusion
This compound (CAS No. 563-83-7) is more than a simple chemical compound; it is a versatile and valuable tool in the arsenal of chemists and drug development professionals. Its straightforward synthesis, well-defined properties, and role as a key intermediate in producing high-value pharmaceuticals underscore its industrial and scientific importance. A comprehensive understanding of its molecular structure, reactivity, and handling requirements is essential for leveraging its full potential safely and effectively in research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | 563-83-7 [chemicalbook.com]
- 4. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound, 563-83-7 [thegoodscentscompany.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. vmr.biz [vmr.biz]
- 11. Page loading... [wap.guidechem.com]
- 12. v-mr.biz [v-mr.biz]
- 13. vantagemarketresearch.com [vantagemarketresearch.com]
- 14. This compound Cas No 563-83-7 Manufacturer, Supplier, Hyderabad [prasannabiomolecules.in]
- 15. industryarc.com [industryarc.com]
- 16. echemi.com [echemi.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. This compound(563-83-7) 1H NMR spectrum [chemicalbook.com]
- 19. CAS Reg. No. 15879-39-7 [webbook.nist.gov]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
Biological activity of isobutyramide in cellular models.
An In-Depth Technical Guide to the Biological Activity of Isobutyramide in Cellular Models
Executive Summary
This compound, a structural analog of the short-chain fatty acid butyrate, has emerged as a compound of significant interest in cellular biology and drug development. While often overshadowed by its more potent counterpart, this compound exhibits a distinct profile of biological activity, primarily characterized by its role as a weak histone deacetylase (HDAC) inhibitor. This activity underpins its capacity to modulate gene expression, inhibit cell proliferation, and induce cellular differentiation in various in vitro models. Notably, its improved pharmacokinetic properties, such as a longer in vivo half-life compared to butyrate, make it a compelling candidate for therapeutic development.[1] This guide provides an in-depth exploration of the known cellular effects of this compound, details robust methodologies for their investigation, and offers insights into the causal mechanisms driving these biological responses. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this molecule.
Introduction to this compound
This compound (2-methylpropanamide) is a simple amide derivative of isobutyric acid.[2] Its structural similarity to butyrate, a well-documented HDAC inhibitor, positions it within a class of molecules capable of epigenetic modulation.[3] The primary rationale for investigating this compound stems from the therapeutic limitations of butyrate, which is rapidly metabolized in vivo.[1] this compound offers an alternative with greater bioavailability, achieving and maintaining millimolar concentrations in plasma, a feat difficult to achieve with butyrate.[1] This guide will dissect the biological activities of this compound observed in cellular models, focusing on its mechanistic underpinnings and providing validated protocols for its study.
Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
The primary mechanism through which this compound exerts its biological effects is the inhibition of histone deacetylase (HDAC) enzymes.[4]
2.1 The Role of HDACs in Gene Regulation
HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails.[5] This deacetylation increases the positive charge of histones, strengthening their interaction with negatively charged DNA. The result is a more condensed chromatin structure (heterochromatin), which is transcriptionally silent as it restricts the access of transcription factors to gene promoters.[5] Conversely, histone acetyltransferases (HATs) add acetyl groups, neutralizing the positive charge and creating a more relaxed chromatin state (euchromatin) that is permissive for gene transcription.[5] The balance between HAT and HDAC activity is thus a critical determinant of gene expression.[3]
2.2 this compound as an HDAC Inhibitor
As a butyrate analog, this compound functions as a competitive inhibitor of class I and II HDACs.[4][6] Studies have shown that it is a weaker inhibitor of HDAC activity compared to butyrate and other analogs like 4-phenylbutyrate.[4] Despite its lower potency, its ability to inhibit HDACs leads to an accumulation of acetylated histones (histone hyperacetylation), which subsequently alters the expression of a subset of genes, estimated to be around 2% of all mammalian genes.[3] This targeted gene modulation is the foundation for its observed anti-proliferative and differentiation-inducing effects.
References
- 1. This compound, an orally bioavailable butyrate analogue, stimulates fetal globin gene expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discordant effects of butyrate analogues on erythroleukemia cell proliferation, differentiation and histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Introduction: The Significance of Isobutyramide in Scientific Research
An In-depth Technical Guide to the Solubility of Isobutyramide in Organic Solvents
This compound (IUPAC name: 2-methylpropanamide) is a primary amide of significant interest in the pharmaceutical and chemical industries.[1][2] As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs) and other complex organic molecules.[3][4] Its applications range from pharmaceutical manufacturing and cellular differentiation to its use in the development of treatments for conditions like β-thalassemia and sickle cell disease.[5][6] Given its central role, a thorough understanding of its physical and chemical properties is paramount for researchers, scientists, and drug development professionals.
Among these properties, solubility is a critical parameter that dictates the efficiency of reaction kinetics, purification processes such as crystallization, and the design of formulation strategies.[7] The choice of solvent can profoundly impact yield, purity, and the overall economic viability of a synthetic process. This guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, grounded in both empirical data and fundamental chemical principles.
Theoretical Framework: Understanding the Drivers of Amide Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[8][9] For this compound, its solubility profile is a direct consequence of the interplay between its polar amide functional group and its non-polar isobutyl group.
The amide group (-CONH₂) is highly polar due to the large dipole moment of the carbonyl group (C=O) and the ability of the N-H bonds to act as hydrogen bond donors. The oxygen atom, with its lone pairs of electrons, acts as a hydrogen bond acceptor.[10][11] This dual capability allows this compound to engage in strong hydrogen bonding with protic solvents (e.g., alcohols) and participate in dipole-dipole interactions with polar aprotic solvents (e.g., ketones, esters).[12][13]
Conversely, the branched isobutyl group, -(CH(CH₃)₂), is a non-polar hydrocarbon moiety. This part of the molecule contributes to van der Waals forces and favors interaction with non-polar solvents.[14] Therefore, the overall solubility of this compound in a given solvent is a balance between the hydrophilic nature of the amide head and the hydrophobic nature of the alkyl tail. In general, amides are less soluble than comparable amines and carboxylic acids but are more soluble than corresponding hydrocarbons.[10][12]
References
- 1. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. vmr.biz [vmr.biz]
- 4. v-mr.biz [v-mr.biz]
- 5. This compound | 563-83-7 [chemicalbook.com]
- 6. vantagemarketresearch.com [vantagemarketresearch.com]
- 7. jecibiochem.com [jecibiochem.com]
- 8. chem.ws [chem.ws]
- 9. Khan Academy [khanacademy.org]
- 10. Amide - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. webhome.auburn.edu [webhome.auburn.edu]
- 13. fiveable.me [fiveable.me]
- 14. scienceready.com.au [scienceready.com.au]
Isobutyramide melting point and boiling point data.
An In-Depth Technical Guide to the Physicochemical Properties of Isobutyramide: Melting and Boiling Point Determination
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the melting and boiling points of this compound, a compound of significant interest in pharmaceutical manufacturing and cellular differentiation research.[1][2] It delves into the theoretical underpinnings and practical methodologies for the precise determination of these fundamental physical constants. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure data integrity and reproducibility.
Introduction to this compound
This compound, systematically known as 2-methylpropanamide, is a white, needle-like crystalline powder with the chemical formula C₄H₉NO.[1][2] It is a carboxamide that plays a crucial role in various biochemical and pharmaceutical applications. Notably, it is utilized in the chemical grafting of human serum albumin for the synthesis of protein capsules and is investigated for its role in the transcription of human gamma-globin and murine embryonic epsilon(y)-globin genes, making it relevant in the treatment of β-thalassemia and sickle cell disease.[1][2] Given its applications, the accurate characterization of its physicochemical properties, such as melting and boiling points, is paramount for quality control, process development, and regulatory compliance.
Physicochemical Data of this compound
The melting and boiling points are critical indicators of a compound's purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase.[3] Conversely, the presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[4] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5][6]
| Property | Value | Source(s) |
| Melting Point | 127-131 °C | [1][7][8] |
| 126-130 °C | [9] | |
| 128.00 °C (at 760.00 mm Hg) | [10] | |
| Boiling Point | 216-220 °C | [1][7][8] |
| 218.00 °C (at 760.00 mm Hg) | [10] | |
| Appearance | White needle-like crystalline powder | [1][2] |
| Molecular Formula | C₄H₉NO | [7][9][11] |
| Molecular Weight | 87.12 g/mol | [7][11] |
| Solubility | Soluble in water. | [1][2][7] |
Note on Data Variability: The ranges observed in the literature for both melting and boiling points can be attributed to minor variations in purity levels and the experimental conditions under which the measurements were taken.
Experimental Determination of Melting Point
The determination of the melting point is a fundamental technique for the characterization and purity assessment of a solid organic compound. The capillary method is a widely accepted and reliable technique.
Principle and Causality
A small, finely powdered sample of the crystalline solid is heated slowly and uniformly. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range (typically 0.5-2 °C) is indicative of a high degree of purity.[4] The presence of impurities disrupts the crystal lattice, requiring less energy to overcome the intermolecular forces, thus lowering and broadening the melting range.[3]
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Capillary Tube Loading:
-
Take a capillary tube sealed at one end.[3]
-
Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.[12]
-
-
Melting Point Apparatus Setup:
-
Insert the loaded capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or similar device).
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.[13]
-
-
Measurement:
-
Turn on the apparatus and set an initial rapid heating rate to quickly approach the expected melting point.
-
When the temperature is about 15-20 °C below the expected melting point of this compound (approx. 127 °C), reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.
-
Record the temperature (T₁) at which the first signs of melting are observed (the sample appears wet or shrinks).
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[12]
-
The melting point is reported as the range T₁ - T₂.
-
-
Self-Validation:
-
Perform the determination in triplicate to ensure reproducibility.
-
If a mixed melting point determination is required to confirm the identity of the substance, mix the sample with a known pure standard of this compound. If there is no depression or broadening of the melting point, the sample is likely identical to the standard.[4]
-
Visualization of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
As this compound is a solid at room temperature, its boiling point is determined at a much higher temperature. The capillary method, often utilizing a Thiele tube or a similar heating block apparatus, is also suitable for determining the boiling point of small quantities of a liquid. Since this compound will be in a liquid state at temperatures approaching its boiling point, this method is applicable.
Principle and Causality
A small amount of the substance is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles. When the temperature exceeds the boiling point, the vapor of the substance fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops. The boiling point is the temperature at which the external atmospheric pressure equals the vapor pressure of the substance, and at this point, the liquid is drawn back into the capillary tube.[6]
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Place a small amount (a few milliliters) of this compound into a small test tube or fusion tube.[5] Since this compound is a solid, it will need to be melted first by gentle heating before proceeding with the boiling point determination setup.
-
-
Apparatus Setup:
-
Take a capillary tube and seal one end by heating it in a flame.[14][15]
-
Place the sealed capillary tube, open end down, into the fusion tube containing the molten this compound.[14]
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.[6]
-
Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block heater).[14]
-
-
Measurement:
-
Heat the apparatus gently and slowly.[14]
-
Observe the inverted capillary tube. As the temperature increases, a stream of air bubbles will emerge from the open end of the capillary.[6]
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the air has been replaced by the vapor of the substance.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[6] Record this temperature.
-
-
Self-Validation:
-
Repeat the measurement to ensure the value is reproducible.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The values reported in the literature are typically at standard atmospheric pressure (760 mm Hg).
-
Visualization of Boiling Point Determination Workflow
Caption: Workflow for Boiling Point Determination.
The Role of Purity and Purification Methods
The physical constants reported for this compound are contingent on its purity. Common methods for the purification of this compound include crystallization from solvents such as acetone, benzene, chloroform, ethyl acetate, or water.[1] Following crystallization, the compound should be thoroughly dried under a vacuum over a desiccant like phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄).[1] Sublimation under vacuum is another effective purification technique.[1] The choice of purification method is critical as residual solvents or by-products from synthesis can significantly impact the melting and boiling points.
Conclusion
The accurate determination of the melting and boiling points of this compound is a critical aspect of its quality control and characterization in research and industrial settings. This guide has provided the established physicochemical data, detailed and validated experimental protocols, and the underlying scientific principles for these measurements. By adhering to these methodologies, researchers, scientists, and drug development professionals can ensure the generation of reliable and reproducible data, which is fundamental to scientific integrity and the advancement of applications involving this compound.
References
- 1. This compound CAS#: 563-83-7 [m.chemicalbook.com]
- 2. This compound | 563-83-7 [chemicalbook.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. athabascau.ca [athabascau.ca]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. 异丁酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. B21641.36 [thermofisher.com]
- 10. This compound, 563-83-7 [thegoodscentscompany.com]
- 11. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
- 13. pennwest.edu [pennwest.edu]
- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
A Comprehensive Spectroscopic Analysis of Isobutyramide: An In-depth Technical Guide
Introduction
Isobutyramide (IUPAC name: 2-methylpropanamide; CAS No: 563-83-7) is a primary amide with the chemical formula C₄H₉NO.[1] As a simple yet versatile molecule, it serves as a valuable building block in organic synthesis and has been investigated for its role in cellular differentiation and as a potential therapeutic agent.[2] For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of such molecules are paramount. Purity, identity, and structural integrity are the cornerstones of reliable and reproducible scientific outcomes.
This technical guide provides a comprehensive analysis of the core spectroscopic data of this compound. Moving beyond a simple presentation of spectra, this document, written from the perspective of an experienced application scientist, delves into the causality behind the data. We will explore not just what the spectral features are, but why they manifest in the way they do, providing a self-validating framework for the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure Overview
The structural integrity of this compound is confirmed through the convergence of data from multiple analytical techniques. Its simple, branched structure gives rise to a distinct and highly interpretable spectroscopic signature.
Caption: Chemical structure of this compound (2-methylpropanamide).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Theoretical Principles: Expertise in Action
¹H (Proton) and ¹³C NMR spectroscopy operate on the principle that atomic nuclei with non-zero spin behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field. The application of radiofrequency (RF) energy can cause these nuclei to "flip" from the lower energy alignment to the higher energy one. The precise energy (frequency) required for this transition is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as chemical shift (δ) . This sensitivity is the key to structure determination. Furthermore, the magnetic fields of neighboring nuclei can influence each other, causing splitting of NMR signals into multiple lines (spin-spin coupling ), which reveals direct bonding information.
Experimental Protocol: A Self-Validating System
A robust NMR protocol is essential for acquiring high-quality, reproducible data. The following represents a standard operating procedure for analyzing a solid sample like this compound.
-
Sample Preparation: Accurately weigh 5-20 mg of this compound.[3] The choice of solvent is critical; a deuterated solvent is used to avoid a large interfering signal from the solvent's own protons. For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their ability to dissolve the analyte and their well-characterized residual solvent peaks. Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial.[2]
-
Filtration: To ensure a homogeneous magnetic field across the sample (a process known as shimming), it is imperative to remove any particulate matter. Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][4]
-
Instrument Setup: Insert the sample into the spectrometer's probe. The instrument is "locked" onto the deuterium signal of the solvent, which provides a stable reference frequency.
-
Shimming: The magnetic field is then shimmed, a process of adjusting currents in specialized coils to maximize the homogeneity of the magnetic field, resulting in sharp, well-resolved spectral lines.[1]
-
Acquisition: Standard ¹H and ¹³C spectra are acquired. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum of this compound is a classic example of how chemical shift, integration, and multiplicity work in concert to define a structure.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Observation |
| ~5.5-6.5 | Broad singlet | 2H | -NH₂ | Amide protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace water. Their chemical shift is highly dependent on concentration and solvent. |
| ~2.42 | Septet (sp) | 1H | CH -(CH₃)₂ | This proton is adjacent to six equivalent protons on the two methyl groups. Following the n+1 rule (6+1=7), its signal is split into a septet.[5] |
| ~1.18 | Doublet (d) | 6H | CH-(CH₃ )₂ | These six protons are chemically equivalent. They are adjacent to a single proton on the methine carbon, so their signal is split into a doublet (1+1=2). The integration value of 6H is a key identifier. |
Data sourced from ChemicalBook.[2]
The spectrum elegantly displays the isopropyl group: a 6H doublet and a 1H septet are a hallmark signature of this moiety. The broad 2H signal is characteristic of a primary amide.
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Causality of Observation |
| 179.3 | C =O | The carbonyl carbon is highly deshielded due to the direct attachment of an electronegative oxygen atom and its sp² hybridization, resulting in a large downfield chemical shift.[6] |
| 34.3 | C H-(CH₃)₂ | This sp³ hybridized methine carbon appears in the typical aliphatic region. |
| 19.6 | CH-(C H₃)₂ | The two methyl carbons are chemically equivalent due to free rotation around the C-C bond and thus produce a single signal. They are the most shielded carbons in the molecule, appearing furthest upfield. |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
The presence of only three signals confirms the symmetry of the molecule: two equivalent methyl groups, one methine carbon, and one carbonyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.
Theoretical Principles: Field-Proven Insights
The bonds between atoms are not rigid; they can be thought of as springs that stretch, bend, and vibrate. Each type of bond (e.g., C=O, N-H, C-H) has a characteristic vibrational frequency. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes. An IR spectrum plots the amount of transmitted light versus the wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule's functional groups.
Experimental Protocol: Ensuring Trustworthiness
For a solid sample like this compound, the KBr pellet method is a gold standard for transmission IR spectroscopy, ensuring a uniform and transparent medium for analysis.
-
Material Preparation: Use spectroscopy-grade potassium bromide (KBr), which is transparent to IR radiation. The KBr must be rigorously dried in an oven to remove absorbed water, as water has strong IR absorption bands that can obscure the sample spectrum.[7]
-
Sample Grinding: Add approximately 1-2 mg of this compound to ~200 mg of the dried KBr in an agate mortar.[8]
-
Mixing: Gently but thoroughly grind the mixture with a pestle. The goal is to uniformly disperse the fine sample particles throughout the KBr matrix. Over-grinding the KBr itself is not necessary.[9]
-
Pellet Formation: Transfer the mixture to a pellet-forming die. Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes.[7] This causes the KBr to "cold-flow" and form a thin, transparent disc.
-
Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer. A background spectrum (of a pure KBr pellet or empty beam) is collected first, and the sample spectrum is ratioed against it to produce the final absorbance or transmittance spectrum.
IR Spectral Data & Interpretation
The IR spectrum of this compound is dominated by features characteristic of a primary amide.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3354, 3179 | Primary Amide (-NH₂) | N-H Symmetric & Asymmetric Stretch | Strong |
| 2970, 2874 | Alkyl (C-H) | C-H Stretch | Medium-Strong |
| 1645 | Amide (-C=O) | C=O Stretch (Amide I Band) | Very Strong |
| 1410 | Amide (-NH₂) | N-H Bend (Amide II Band) | Strong |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
The presence of two distinct peaks in the N-H stretching region (~3354 and 3179 cm⁻¹) is definitive proof of a primary (-NH₂) amide. The exceptionally strong absorption at ~1645 cm⁻¹ is the Amide I band, one of the most characteristic absorptions in IR spectroscopy, corresponding to the C=O stretch. The N-H bending vibration, or Amide II band, is also clearly visible.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Theoretical Principles: Authoritative Grounding
In Electron Ionization (EI) mass spectrometry, the sample is first vaporized and then bombarded with a high-energy beam of electrons (typically 70 eV).[10] This process is energetic enough to knock an electron out of the molecule, forming a positively charged molecular ion (M⁺•). This molecular ion is often unstable and breaks apart into smaller, charged fragments and neutral radicals. The mass spectrometer separates these charged fragments based on their m/z ratio and detects them, generating a mass spectrum which is a plot of relative ion abundance versus m/z.
Experimental Protocol: A Validated Workflow
A typical EI-MS analysis, often coupled with Gas Chromatography (GC) for sample introduction, follows this workflow:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate).
-
Introduction: The sample is injected into a Gas Chromatograph (GC). The GC separates the analyte from the solvent and any impurities based on their boiling points and interactions with a stationary phase in a long capillary column.[11]
-
Ionization: The this compound molecules eluting from the GC column enter the ion source of the mass spectrometer, which is under high vacuum. Here, they are bombarded by a 70 eV electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters the ions according to their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.
Mass Spectrum Data & Interpretation
The mass spectrum of this compound provides a clear molecular weight and a logical fragmentation pattern that corroborates its structure.
Table 4: Key Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 87 | ~25 | [C₄H₉NO]⁺• (Molecular Ion, M⁺•) |
| 72 | ~44 | [M - CH₃]⁺ |
| 44 | 100 | [H₂N-C=O]⁺ (Base Peak) |
| 43 | ~70 | [CH(CH₃)₂]⁺ |
Data sourced from ChemicalBook and SDBS.
Interpretation of Fragmentation:
-
Molecular Ion (m/z 87): The peak at m/z 87 corresponds to the molecular weight of this compound (C₄H₉NO), confirming its elemental formula.
-
Alpha-Cleavage: The most favorable fragmentation pathway for amides is cleavage of the bond alpha to the carbonyl group. This leads to the formation of two key fragments:
-
The loss of the isopropyl radical (•CH(CH₃)₂) results in the formation of the carbamoyl cation ([H₂N-C=O]⁺) at m/z 44 . This is a very stable species and is observed as the base peak (the most abundant ion).
-
Alternatively, cleavage can result in the formation of the isopropyl cation ([CH(CH₃)₂]⁺) at m/z 43 .
-
-
Loss of a Methyl Group (m/z 72): The peak at m/z 72 corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, forming the [M - 15]⁺ fragment.
The fragmentation pattern is illustrated below.
Caption: Key fragmentation pathways of this compound in EI-MS.
Integrated Spectroscopic Analysis
No single technique provides the complete picture. True structural confirmation comes from the logical integration of all spectroscopic data. The following workflow illustrates how these complementary techniques build a self-validating case for the structure of this compound.
Caption: Workflow for integrated spectroscopic analysis.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound(563-83-7) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031249) [hmdb.ca]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001873) [hmdb.ca]
- 7. This compound(563-83-7) IR Spectrum [m.chemicalbook.com]
- 8. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 10. isobutyranilide [webbook.nist.gov]
- 11. This compound(563-83-7) MS spectrum [chemicalbook.com]
Thermochemical properties of isobutyramide.
An In-depth Technical Guide to the Thermochemical Properties of Isobutyramide
Foreword
In the landscape of pharmaceutical development and chemical process optimization, a molecule's energetic properties are fundamental to its behavior. Stability, solubility, phase transitions, and reaction kinetics are all governed by the principles of thermodynamics. This compound (IUPAC name: 2-methylpropanamide), a simple branched-chain amide, serves as a valuable model compound and building block. Understanding its thermochemical profile is not merely an academic exercise; it provides a predictive framework for its application in complex systems. This guide synthesizes experimental data and field-proven methodologies to offer a comprehensive overview of the key thermochemical properties of this compound, intended for researchers, chemists, and drug development professionals.
Core Thermochemical Parameters: A Conceptual Overview
Thermochemistry provides the quantitative energetic data essential for predicting a compound's stability and reactivity. For this compound, the following parameters are of primary importance:
-
Standard Enthalpy of Formation (ΔfH°) : This value represents the enthalpy change when one mole of this compound is formed from its constituent elements (carbon as graphite, gaseous hydrogen, gaseous oxygen, and gaseous nitrogen) in their most stable standard states (298.15 K and 1 bar).[1][2][3] A negative value indicates an exothermic formation process and inherent energetic stability relative to its elements.
-
Standard Enthalpy of Combustion (ΔcH°) : This is the heat released when one mole of this compound undergoes complete combustion with excess oxygen under standard conditions to form gaseous carbon dioxide, liquid water, and gaseous nitrogen.[1] It is a cornerstone experimental value from which the enthalpy of formation is often derived.
-
Standard Enthalpy of Sublimation (ΔsubH°) : Representing the energy required to transform one mole of solid this compound directly into its gaseous state, this parameter is crucial for understanding volatility, vapor pressure, and crystal lattice energy.[4]
-
Molar Heat Capacity (Cp,m) : This property quantifies the amount of heat required to raise the temperature of one mole of this compound by one degree Kelvin at constant pressure. It is critical for heat transfer calculations in chemical processes and for adjusting enthalpy values to different temperatures.
Experimental Determination of Thermochemical Properties
The accuracy of thermochemical data is contingent upon rigorous experimental design. The following sections detail the authoritative methods used to determine these properties for amides like this compound, explaining the causality behind critical protocol steps.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is rarely measured directly. Instead, it is calculated from the experimentally determined enthalpy of combustion using Hess's Law. The gold standard for this measurement is oxygen bomb calorimetry.[5]
Causality and Expertise: The experiment is conducted in a constant-volume vessel (the "bomb") to ensure that the measured energy change corresponds to the change in internal energy (ΔU). The bomb is pressurized with ~30 atm of pure oxygen to drive the combustion to completion, ensuring all carbon forms CO₂, and all hydrogen forms H₂O. A small, known amount of water is added to the bomb to create a defined final state where all water produced is liquid and the nitric acid from the combustion of nitrogen is dissolved.[5] Calibration is paramount; benzoic acid is the universally accepted primary standard because it is non-hygroscopic, available in high purity, and its energy of combustion is known with exceptional accuracy.[6]
For nitrogen-containing compounds like this compound, specific corrections, known as Washburn corrections, are essential.[5][6][7] These complex calculations adjust the raw data from the actual, non-ideal bomb process (high pressure, mixed gases, dissolved products) to the standard state (pure substances at 1 bar), accounting for the formation of nitric acid from atmospheric and sample nitrogen.
Experimental Protocol: Oxygen Bomb Calorimetry
-
Sample Preparation: A pellet of this compound (~0.8-1.0 g) is pressed and its mass is recorded to a precision of 0.01 mg.
-
Bomb Setup: The pellet is placed in a platinum crucible. A platinum or nickel-chromium fuse wire is positioned to contact the pellet, with its ends connected to the bomb's electrodes.
-
Internal Sealing: 1.0 mL of purified water is added to the bottom of the bomb to ensure saturation of the final atmosphere.
-
Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of 30 atm.
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter's vessel. The system is sealed, and the stirrer is activated.
-
Thermal Equilibration: The system is allowed to equilibrate for several hours until a stable temperature drift is observed (the "fore period"). Temperature is recorded at regular intervals.
-
Ignition: The sample is ignited by passing a current through the fuse wire. Temperature is recorded at short intervals throughout the rapid rise (the "main period").
-
Post-Ignition: Temperature is monitored until the rate of change becomes stable again (the "after period").
-
Product Analysis: The bomb is depressurized, and the liquid contents are collected. The concentration of nitric acid is determined by titration with a standard NaOH solution.
-
Data Reduction: The corrected temperature rise is calculated. Using the energy equivalent of the calorimeter (determined by calibrating with benzoic acid), the total energy change is found. Corrections are applied for the fuse wire combustion and nitric acid formation to find the standard internal energy of combustion (ΔcU°).
-
Conversion to Enthalpy: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the balanced combustion reaction.
Workflow: Combustion Calorimetry to Enthalpy of Formation
Caption: Workflow from experimental combustion to the final standard enthalpy of formation.
Enthalpy of Sublimation via Knudsen Effusion
The enthalpy of sublimation provides a direct measure of the strength of intermolecular forces in the solid state. The Knudsen effusion method is a highly reliable technique for determining this value by measuring vapor pressure at different temperatures.[8][9][10]
Causality and Expertise: The method relies on maintaining a thermodynamic equilibrium between the solid and vapor phases within a sealed "Knudsen cell." This cell has a very small, well-defined orifice. Under high vacuum, the vapor effuses through this orifice at a rate proportional to its equilibrium vapor pressure. By measuring the rate of mass loss over time at several distinct, stable temperatures, the vapor pressure at each temperature can be determined. The enthalpy of sublimation is then derived from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation. This approach is powerful because it directly probes the solid-gas equilibrium.
Experimental Protocol: Knudsen Effusion Mass Loss
-
Sample Loading: A small amount of crystalline this compound (20-30 mg) is placed in the Knudsen effusion cell.
-
System Setup: The cell is placed within a thermobalance capable of operating under high vacuum (<10⁻⁵ mbar).
-
Isothermal Segments: The sample is heated to a specific, constant temperature.
-
Mass Loss Measurement: The rate of mass loss ( dm/dt ) is measured once it becomes linear, indicating stable effusion.
-
Temperature Steps: The temperature is increased in steps (e.g., 5-10 K increments), and the mass loss rate is determined at each new isothermal plateau.
-
Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the mass loss rate using the Knudsen equation.
-
Data Analysis: The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (1/T).
-
Enthalpy Calculation: The standard molar enthalpy of sublimation (ΔsubH°) is calculated from the slope of the resulting line (slope = -ΔsubH°/R, where R is the ideal gas constant).
Molar Heat Capacity via Differential Scanning Calorimetry (DSC)
DSC is a rapid and accurate method for determining heat capacity.[11] The most widely accepted protocol is the "sapphire method," which uses a sapphire (α-Al₂O₃) disk as a standard reference material.
Causality and Expertise: This method is based on a direct comparison of the heat flow required to heat the sample versus that required to heat a standard of known heat capacity.[12][13] Sapphire is the chosen standard for several critical reasons: its heat capacity is known with very high accuracy over a broad temperature range, it is chemically inert and thermally stable, and it is available in high purity as single crystals.[12][13][14] The procedure involves three distinct runs under identical conditions (heating rate, gas flow, crucible type) to systematically cancel out instrument-specific heat flow and crucible effects.
Experimental Protocol: The Sapphire Method for Cp,m
-
Baseline Run: An empty sample pan and an empty reference pan are placed in the DSC. The instrument is run through the desired temperature program (e.g., 273 K to 373 K at 10 K/min) to obtain the baseline heat flow curve.
-
Standard Run: A sapphire disk of known mass is placed in the sample pan, and the exact same temperature program is run to measure the heat flow for the standard.
-
Sample Run: The sapphire is replaced with a pellet of this compound of known mass, and the temperature program is repeated a third time.
-
Heat Capacity Calculation: At any given temperature, the specific heat capacity of the this compound sample (Cp,sample) is calculated using the direct ratio of the heat flow differences (corrected for the baseline) and the masses of the sample and the sapphire standard, multiplied by the known heat capacity of sapphire at that temperature.
Workflow: DSC Heat Capacity Measurement
Caption: The three-run sapphire method for determining heat capacity via DSC.
Computational Thermochemistry: A Complementary Approach
Alongside experimental methods, computational chemistry provides powerful tools for predicting and validating thermochemical data. High-accuracy composite methods, such as the Gaussian-n (G3, G4) theories, are particularly effective.[15]
Methodology Overview: These methods combine results from several high-level ab initio calculations with different basis sets to extrapolate a highly accurate final energy. The general workflow involves:
-
Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation, typically using a robust method like B3LYP density functional theory.
-
Vibrational Frequency Calculation: This is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
High-Level Single-Point Energy Calculations: A series of increasingly accurate energy calculations (e.g., MP2, CCSD(T)) are performed on the optimized geometry with progressively larger basis sets.
-
Extrapolation and Correction: The results are combined using an empirical formula that includes corrections for basis set deficiencies and higher-level electron correlation effects to yield a final, highly accurate enthalpy of formation. A computational study reports a gas-phase enthalpy of formation for 2-methylpropanamide of -282.6 kJ/mol, showing excellent agreement with experimental findings.[15]
Summary of Thermochemical Data for this compound
The following table summarizes the most reliable experimental thermochemical data available for this compound (2-methylpropanamide) at the standard reference temperature of 298.15 K.
| Thermochemical Property | Symbol | Value | State | Method | Reference |
| Standard Molar Enthalpy of Combustion | ΔcH° | -2458.0 ± 1.0 kJ/mol | Crystalline | Oxygen Bomb Calorimetry | Abboud, J. L. M., et al. (1989)[16][17] |
| Standard Molar Enthalpy of Formation | ΔfH° | -282.6 ± 1.2 kJ/mol | Crystalline | From ΔcH° via Hess's Law | Abboud, J. L. M., et al. (1989)[16][17] |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | 86.0 ± 0.2 kJ/mol | - | Knudsen Effusion | Abboud, J. L. M., et al. (1989)[16] |
| Molar Heat Capacity | Cp,m | 133.5 J/K·mol | Crystalline | Differential Scanning Calorimetry | Della Gatta, G., et al. (2008) |
Interrelation of Properties and Applications
The measured thermochemical properties are not independent but are linked through fundamental thermodynamic laws, primarily Hess's Law.[1] This allows for the construction of thermodynamic cycles to derive additional valuable data, such as the gas-phase enthalpy of formation (ΔfH°(g)).
Hess's Law Cycle for this compound
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Standard Enthalpy of Formation (M6Q8) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5.3 Enthalpy – Principles of Chemistry [principlesofchemistryopencourse.pressbooks.tru.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of heats of sublimation of organic compounds by a mass spectrometric–knudsen effusion method - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. msinstruments.us [msinstruments.us]
- 10. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heat Capacity by the Sapphire Method | Materials Characterization Lab [mcl.mse.utah.edu]
- 13. Sapphire as a Reference Material – When Every Kelvin Counts [sapphcom.de]
- 14. tainstruments.com [tainstruments.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Isobutyramide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a critical phenomenon in the pharmaceutical sciences, profoundly influencing a drug's physicochemical properties, including stability, solubility, and bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the crystal structure and potential polymorphism of isobutyramide, a compound of interest in pharmaceutical manufacturing and cellular differentiation studies.[4][5] By integrating foundational principles with detailed experimental methodologies, this document serves as an authoritative resource for researchers engaged in solid-state characterization and drug development. We will explore the known crystal structure of this compound, outline systematic approaches for polymorph screening and characterization, and discuss the thermodynamic principles governing polymorphic stability.
The Critical Impact of Polymorphism in Pharmaceutical Development
The crystalline state of an active pharmaceutical ingredient (API) is a determining factor in its performance and manufacturability. Polymorphism refers to the existence of an API in different crystal lattice arrangements, where each form, or polymorph, possesses the same chemical composition but distinct physical properties.[1][2][6] It is estimated that over 50% of APIs exhibit polymorphism, making its study an indispensable part of drug development.[7]
The implications of polymorphism are far-reaching:
-
Bioavailability and Therapeutic Efficacy: Different polymorphs can exhibit significant variations in solubility and dissolution rates.[1][8] A more soluble, metastable form might offer enhanced bioavailability, while the most stable form could lead to incomplete drug absorption.
-
Stability and Shelf-Life: Metastable polymorphs may convert to a more stable form over time, a process that can be triggered by changes in temperature or humidity during storage.[2] This transformation can alter the drug's performance and potentially lead to sub-optimal therapeutic outcomes.
-
Manufacturing and Processing: The mechanical properties of crystals, such as their shape, compressibility, and flow characteristics, are dependent on their polymorphic form.[2] Uncontrolled polymorphic transitions during manufacturing can lead to processing failures and batch-to-batch inconsistency.
-
Intellectual Property: Specific polymorphic forms of a drug can be patented.[7] A thorough polymorph screen is therefore essential for securing patent protection and avoiding infringement on existing patents.
Given these critical considerations, regulatory bodies mandate a thorough investigation of polymorphism for any new drug substance. The goal is to identify all accessible crystalline forms, characterize them, and select the form with the most desirable and consistent properties for development.
The Crystalline Landscape of this compound
This compound (2-methylpropanamide) is a simple amide with the molecular formula C₄H₉NO.[9] It serves as a valuable compound in various applications, including pharmaceutical manufacturing and as an agent that can induce cellular differentiation.[4][5] Understanding its solid-state properties is fundamental to ensuring its consistent performance in these roles.
Known Crystal Structure
To date, a primary crystal structure for this compound has been elucidated via X-ray diffraction. The compound crystallizes in a monoclinic system, which provides a foundational understanding of its molecular packing and intermolecular interactions.
A study determined the crystal structure of this compound to be monoclinic with the space group P2₁/c.[10] The unit cell parameters were reported as a = 10.356 Å, b = 5.990 Å, and c = 9.663 Å, with a β angle of 108.10°.[10] This structure provides the basis for all further solid-state analysis and serves as the reference against which any newly discovered polymorphs would be compared.
| Parameter | Value[10] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.356 |
| b (Å) | 5.990 |
| c (Å) | 9.663 |
| **β (°) ** | 108.10 |
| Z (Molecules/Unit Cell) | 4 |
| Table 1: Crystallographic Data for this compound. |
Physical Properties
The known physical properties of this compound are summarized below. It is important to note that these properties, particularly the melting point, may vary if different polymorphic forms exist and are isolated.
| Property | Value |
| Molecular Formula | C₄H₉NO[4][9] |
| Molecular Weight | 87.12 g/mol [4] |
| Melting Point | 127-131 °C[4] |
| Boiling Point | 216-220 °C[4] |
| Appearance | White needle-like crystalline powder[4][5] |
| Table 2: Physical Properties of this compound. |
Experimental Workflow for Polymorph Screening and Characterization
A systematic polymorph screen is an empirical investigation designed to discover and identify the different crystalline forms of a compound. The causality behind this process is that by varying crystallization conditions such as solvent, temperature, and pressure, one can access different kinetic and thermodynamic pathways of crystal nucleation and growth, leading to the formation of different polymorphs.
References
- 1. nishkaresearch.com [nishkaresearch.com]
- 2. fiveable.me [fiveable.me]
- 3. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 4. This compound | 563-83-7 [chemicalbook.com]
- 5. This compound CAS#: 563-83-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Crystal structure of this compound and comparison with its conformation in chloroform solution as observed from lanthanide-induced nuclear magnetic resonance shifts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Isobutyramide in Pharmaceutical Synthesis: A Senior Application Scientist's Guide
This comprehensive guide delves into the multifaceted applications of isobutyramide as a crucial intermediate and functional moiety in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document provides not only a theoretical framework but also actionable protocols and insights derived from extensive experience in the field. We will explore the journey of this compound from its synthesis to its strategic incorporation into complex active pharmaceutical ingredients (APIs).
Introduction: The Versatility of a Simple Amide
This compound, a simple branched-chain amide, is a white crystalline solid with the chemical formula (CH₃)₂CHCONH₂.[1] While seemingly unassuming, its true value in pharmaceutical chemistry lies in its versatility. It serves as a key building block, a precursor to other essential synthons, and a functional group that can direct complex chemical transformations. The pharmaceutical industry is a major consumer of this compound, utilizing its unique chemical properties in the synthesis of a wide array of APIs and their intermediates.[2]
This guide will illuminate three primary areas of this compound's application:
-
As a Precursor to Isopropylamine: A fundamental building block for numerous APIs.
-
In Heterocyclic Synthesis: With a focus on its potential role in the synthesis of quinazolinone-based anticonvulsants.
-
As a Directing Group in C-H Functionalization: A modern synthetic strategy for efficient and selective bond formation.
From Amide to Amine: The Hofmann Rearrangement of this compound
One of the most powerful applications of this compound is its conversion to isopropylamine via the Hofmann rearrangement. This reaction is a classic example of a degradation reaction where a primary amide is converted to a primary amine with one fewer carbon atom.[3][4][5] The resulting isopropylamine is a widely used intermediate in the synthesis of numerous pharmaceuticals, including herbicides, insecticides, and various drugs.[6][7][8]
The overall transformation is as follows:
References
- 1. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Amide-Directed Arylation of sp3 C-H Bonds using Pd(II) and Pd(0) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Isopropylamine - Quimidroga [quimidroga.com]
- 7. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 8. CAS 75-31-0: Isopropylamine | CymitQuimica [cymitquimica.com]
Application Note: Isobutyramide as a Key Intermediate in the Synthesis of Carboxylic Acid Amide (CAA) Agrochemicals
Abstract
Isobutyramide, a simple branched-chain amide, serves as a highly versatile and economically significant chemical intermediate in the agrochemical industry.[1][2] Its structural motif, the isobutyryl group, is a key component in a range of biologically active molecules, particularly within the Carboxylic Acid Amide (CAA) class of fungicides.[3] This document provides a detailed examination of this compound's application, focusing on its role as a foundational building block in the synthesis of advanced fungicidal agents. We present a logical synthetic framework, detailed experimental protocols for key transformations, and the underlying chemical principles that guide these processes. This guide is intended for researchers and process chemists in the agrochemical and fine chemical sectors.
Introduction to this compound in Agrochemical Synthesis
Physicochemical Properties
This compound (2-methylpropanamide) is a white crystalline solid at room temperature.[2][4] Its defined structure and reactivity make it an ideal starting point for more complex molecular architectures.
| Property | Value | Source |
| CAS Number | 563-83-7 | [5][6][7] |
| Molecular Formula | C₄H₉NO | [4][6][7] |
| Molecular Weight | 87.12 g/mol | [4][7] |
| Melting Point | 127-131 °C | [7] |
| Boiling Point | 216-220 °C | [7] |
| Appearance | White crystalline powder | [2][5] |
Significance as an Agrochemical Intermediate
The isobutyryl group is a crucial pharmacophore in many active compounds. In agrochemicals, it often contributes to the molecule's ability to bind to target enzymes or proteins in pathogens, disrupting their biological functions. This compound provides a direct and efficient route to introduce this moiety. Its primary application lies in the synthesis of fungicides, but it is also a precursor for certain herbicides and insecticides.[1] The fungicide Valifenalate, for example, belongs to the valinamide carbamate group and targets the cell wall synthesis of oomycete pathogens like downy mildew and late blight.[3][8][9] The core structure of such molecules often involves an amide bond, making this compound a logical precursor.
Application Focus: Synthesis of a Valifenalate-Type Fungicide Precursor
This section outlines a representative synthetic pathway where this compound is used to construct a key precursor for a CAA fungicide, illustrating the core chemical transformations involved.
Proposed Synthetic Pathway Overview
The overall strategy involves a two-step process: first, a nucleophilic substitution to functionalize the amide nitrogen, followed by an amide coupling reaction with a second component. This builds the complex backbone characteristic of many modern fungicides.
Caption: Proposed two-step synthesis of a fungicide precursor from this compound.
Protocol 1: Synthesis of Intermediate A via N-Alkylation
This protocol details the synthesis of an N-functionalized this compound, a critical step that adds a second point of connectivity to the molecule.
Principle and Rationale
The nitrogen atom of the primary amide in this compound is nucleophilic, but its proton must first be removed by a suitable base to form the more potent nucleophilic conjugate base. The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this transformation as it irreversibly deprotonates the amide, driving the reaction to completion and minimizing side reactions. The resulting anion readily attacks an electrophilic alkyl halide, such as methyl 2-bromoacetate, in a classic SN2 reaction.
Step-by-Step Methodology
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, 80 mL).
-
Reagent Addition: Add this compound (5.0 g, 57.4 mmol, 1.0 eq). Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.53 g, 63.1 mmol, 1.1 eq) portion-wise over 15 minutes.
-
Expertise Note: Portion-wise addition of NaH is crucial to control the exothermic reaction and hydrogen gas evolution. The reaction is allowed to stir at 0 °C for 30 minutes post-addition to ensure complete formation of the amide anion.
-
-
Alkylation: Add methyl 2-bromoacetate (6.0 mL, 63.1 mmol, 1.1 eq) dropwise via syringe while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure N-alkylated intermediate.
In-Process Controls & Validation (Trustworthiness)
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 1:1 Hexane:Ethyl Acetate). A new, less polar spot corresponding to the product should appear, and the starting this compound spot should diminish.
-
Validation: The structure of the purified product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to ensure the desired alkylation has occurred at the nitrogen atom.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for the N-alkylation reaction.
Caption: Step-by-step workflow for the N-alkylation of this compound.
Safety and Handling Precautions
This compound may cause eye and skin irritation.[5] The toxicological properties have not been fully investigated.[5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound and other reagents.[10]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Minimize dust generation.[5] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[4][5]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[5]
Broader Applications & Future Scope
While the synthesis of CAA fungicides represents a primary application, the utility of this compound extends further. A derivative, N-vinylthis compound (NVIBA), can be synthesized and is a valuable monomer for creating water-soluble polymers.[11] These polymers have potential applications in agrochemical formulations as dispersion aids or controlled-release agents. The core this compound structure can also be modified to create a wide variety of other amide-based herbicides and insecticides, making it a foundational platform for new active ingredient discovery.[12][13]
References
- 1. vmr.biz [vmr.biz]
- 2. Page loading... [wap.guidechem.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound: Properties, Uses, Safety, Supplier & Manufacturer in China [foods-additive.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 异丁酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fao.org [fao.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Synthesis of Isobutyramide: A Detailed Protocol for the Research Laboratory
Abstract
This comprehensive guide details a reliable and scalable protocol for the synthesis of isobutyramide, a compound of significant interest in pharmaceutical research and as a versatile chemical intermediate.[1] This document provides an in-depth examination of the reaction between isobutyryl chloride and ammonia, a widely utilized and efficient method for amide formation.[2] The protocol herein is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a thorough explanation of the underlying chemical principles, safety considerations, and analytical characterization techniques. Our aim is to equip laboratory personnel with the necessary knowledge to perform this synthesis with high yield and purity, ensuring the production of research-grade this compound.
Introduction and Significance
This compound, also known as 2-methylpropanamide, is a primary amide derivative of isobutyric acid.[2] It presents as a white crystalline solid and has garnered considerable attention for its therapeutic potential, particularly in the treatment of sickle cell disease and β-thalassemia.[1][3] Its mechanism of action is linked to the activation of fetal hemoglobin gene expression.[1][3] Beyond its pharmaceutical applications, this compound serves as a valuable building block in organic synthesis.
The synthesis of amides is a cornerstone of organic chemistry. While several methods exist for their preparation, the reaction of an acyl chloride with an amine or ammonia, often referred to as the Schotten-Baumann reaction, remains a robust and widely adopted strategy.[4] This method is favored for its generally high yields and rapid reaction rates at or below room temperature.[4] This application note will focus on a specific adaptation of this reaction for the synthesis of high-purity this compound.
Synthetic Strategy: Acylation of Ammonia with Isobutyryl Chloride
The chosen synthetic route involves the nucleophilic acyl substitution reaction between isobutyryl chloride and ammonia. This method is advantageous due to the high reactivity of the acyl chloride, which facilitates a rapid and often complete conversion to the corresponding amide.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the ammonia molecule on the electrophilic carbonyl carbon of isobutyryl chloride. This is followed by the elimination of a chloride ion, a good leaving group, to form the stable amide product. A second equivalent of ammonia acts as a base to neutralize the hydrogen chloride (HCl) generated during the reaction, forming ammonium chloride as a byproduct.
References
Application Note: High-Throughput Quantification of Isobutyramide in Biological Matrices Using Chromatographic Techniques
Abstract
This comprehensive guide details robust and validated analytical methodologies for the quantitative determination of isobutyramide in biological matrices, particularly human plasma. This compound, a compound of interest in pharmaceutical development, necessitates accurate and precise quantification to support pharmacokinetic, toxicokinetic, and metabolic studies.[1][2][3] This document provides detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from sample preparation to instrument parameters, is thoroughly explained to ensure scientific integrity and reproducibility. All protocols are designed to be self-validating systems, adhering to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[4][5][6][7]
Introduction: The Significance of this compound Quantification
This compound (2-methylpropanamide) is an organic compound with emerging applications in the pharmaceutical industry.[2][3] Its therapeutic potential and metabolic fate are subjects of ongoing research. Accurate quantification of this compound in biological fluids is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge is critical for dose-finding studies, assessing bioavailability, and ensuring patient safety during clinical trials.
The analytical challenges in quantifying a small, polar molecule like this compound in a complex biological matrix such as plasma include potential interferences from endogenous components, the need for high sensitivity, and the requirement for a wide dynamic range to capture varying concentrations. This application note addresses these challenges by providing two distinct, yet complementary, analytical approaches.
Foundational Principles: Method Selection and Validation
The choice between HPLC-UV and GC-MS for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation.
-
HPLC-UV is a robust and widely accessible technique suitable for routine analysis when high sensitivity is not the primary concern. Its simplicity and lower operational cost make it an attractive option for analyzing samples with expected micromolar concentrations.
-
GC-MS offers superior sensitivity and selectivity, making it the method of choice for detecting trace levels of this compound. The mass spectrometric detection provides structural confirmation, enhancing the certainty of identification. However, the volatility of this compound may necessitate a derivatization step to improve its chromatographic behavior.
Method validation is a critical component of any quantitative analysis, ensuring the reliability of the generated data. The validation parameters discussed herein are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][6][7]
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract this compound from the biological matrix while removing interfering substances that could compromise the analytical results.[8] For plasma samples, protein precipitation is a common and effective technique.
Protocol: Protein Precipitation for Plasma Samples
-
Aliquot Plasma: In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (IS). For HPLC-UV, a compound with similar chromatographic behavior and UV absorbance, but baseline resolved from this compound, should be chosen. For GC-MS, a stable isotope-labeled this compound (e.g., this compound-d7) is ideal.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Acetonitrile is an effective precipitating agent for plasma proteins.[9]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis (for HPLC-UV) or further processing (for GC-MS).
Diagram: Sample Preparation Workflow
Caption: Workflow for plasma sample preparation.
HPLC-UV Method for this compound Quantification
This method is suitable for the quantification of this compound in the low µg/mL to mg/mL range.
Rationale for Method Parameters
-
Stationary Phase: A C18 reversed-phase column is selected due to its versatility and ability to retain small polar molecules like this compound in a highly aqueous mobile phase.
-
Mobile Phase: A simple isocratic mobile phase of phosphate buffer and acetonitrile provides good peak shape and retention. The buffer maintains a consistent pH, ensuring reproducible retention times.
-
Detection Wavelength: this compound has a weak chromophore, with UV absorbance in the low wavelength range. A detection wavelength of 210 nm is chosen to maximize sensitivity, although it may be more susceptible to interference.[10]
Detailed Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Run Time: Approximately 10 minutes.
Method Validation Summary (Hypothetical Data)
The following table summarizes the expected performance characteristics of the HPLC-UV method for this compound, validated according to ICH Q2(R1) guidelines.[4][11][12]
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 1 - 100 µg/mL | Met |
| LOD | - | 0.5 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Accuracy (%) | 85 - 115% | 98.5 - 103.2% |
| Precision (%RSD) | ≤ 15% | < 5% |
GC-MS Method for High-Sensitivity Quantification
For applications requiring lower detection limits, such as single-dose pharmacokinetic studies, a GC-MS method is recommended.
Rationale for Derivatization
This compound is a polar compound with a relatively high boiling point, making it less than ideal for direct GC analysis.[13] Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar amide group into a non-polar and more volatile trimethylsilyl (TMS) derivative, improving peak shape and thermal stability.
Diagram: Derivatization Reaction
Caption: Derivatization of this compound with BSTFA.
Detailed Protocol: GC-MS Analysis
-
Sample Preparation:
-
Transfer the supernatant from the protein precipitation step to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Mass Spectral Fragmentation and SIM Ions
The mass spectrum of underivatized this compound shows a molecular ion at m/z 87 and characteristic fragment ions at m/z 72, 44, and 43.[14] The base peak is typically at m/z 44, corresponding to the [CONH2]+ fragment. For the TMS-derivatized this compound, the molecular ion and fragmentation pattern will be different and should be determined experimentally. In SIM mode, monitoring characteristic ions of the derivatized analyte and internal standard enhances sensitivity and selectivity.
Hypothetical SIM Ions for TMS-derivatized this compound:
-
Quantifier Ion: To be determined (likely a high m/z fragment).
-
Qualifier Ions: To be determined.
Method Validation Summary (Hypothetical Data)
The following table presents the expected performance of the GC-MS method.
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Range | 1 - 500 ng/mL | Met |
| LOD | - | 0.5 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.0 ng/mL |
| Accuracy (%) | 85 - 115% | 95.7 - 104.5% |
| Precision (%RSD) | ≤ 15% | < 7% |
Conclusion and Recommendations
This application note provides two validated, high-throughput methods for the quantification of this compound in biological matrices. The choice of method should be guided by the specific analytical requirements of the study.
-
The HPLC-UV method is a cost-effective and robust solution for applications where high concentrations of this compound are expected.
-
The GC-MS method offers superior sensitivity and selectivity, making it ideal for trace-level quantification in demanding applications such as pharmacokinetic profiling.
Proper sample preparation is crucial for both methods to ensure accurate and reproducible results. The protocols detailed herein, when followed diligently, will provide reliable data to support drug development and clinical research endeavors.
References
- 1. This compound, 563-83-7 [thegoodscentscompany.com]
- 2. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 563-83-7 [chemicalbook.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. starodub.nl [starodub.nl]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neuroquantology.com [neuroquantology.com]
- 11. congress.sctm.mk [congress.sctm.mk]
- 12. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 563-83-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. This compound(563-83-7) MS [m.chemicalbook.com]
Isobutyramide: A Novel Low-Melting Solid as a Sustainable Solvent for Organic Synthesis
Application Note and Protocols
Abstract
The pursuit of sustainable chemical processes has driven significant research into "green" solvents that minimize environmental impact and enhance safety.[1][2] This guide introduces isobutyramide, a simple carboxamide, as a novel, low-melting solid with significant potential as a recyclable, polar aprotic solvent for organic synthesis. With a melting point of 127-131 °C and a high boiling point of 216-220 °C, molten this compound offers a broad liquid range for conducting reactions at elevated temperatures while maintaining negligible vapor pressure, thereby reducing volatile organic compound (VOC) emissions.[3][4] Its high polarity and hydrogen bonding capabilities make it an excellent candidate for reactions requiring the stabilization of charged intermediates or the solubilization of polar reagents, such as palladium-catalyzed cross-coupling and nucleophilic substitution reactions. This document provides a comprehensive overview of this compound's properties, detailed experimental protocols for its use, and a scientific rationale for its application, positioning it as a viable, greener alternative to conventional solvents like DMF, NMP, and DMSO.
Introduction: The Case for a New Green Solvent
Modern organic synthesis, particularly within the pharmaceutical industry, is critically dependent on solvents, which often account for the majority of non-aqueous waste in a chemical process.[5] Traditional polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are highly effective but face increasing regulatory scrutiny due to their toxicity.[2] This has created a pressing need for safer, more sustainable alternatives.[6]
This compound emerges as a compelling candidate in this context. At room temperature, it is a stable, crystalline solid, which simplifies handling and storage.[7][8] Upon heating above its melting point, it transforms into a clear, colorless liquid that acts as a highly polar solvent. This "phase-switch" behavior is characteristic of low-melting mixtures and deep eutectic solvents (DESs), a class of media gaining traction for their green credentials.[9][10] Molten this compound's high boiling point allows for a wide operational temperature range, enabling reactions that require significant thermal energy without the need for high-pressure apparatus.
This guide explores the untapped potential of this compound as a reaction medium, providing researchers and process chemists with the foundational knowledge and practical protocols to leverage its unique properties.
Physicochemical and Safety Profile
A solvent's efficacy is dictated by its physical properties. This compound's profile suggests its suitability for a range of reaction types where polarity and high-temperature stability are paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 563-83-7 | [11] |
| Molecular Formula | C₄H₉NO | [11] |
| Molecular Weight | 87.12 g/mol | [11] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 127-131 °C (lit.) | [3][4] |
| Boiling Point | 216-220 °C (lit.) | [3][4] |
| Density | 1.013 g/mL at 25 °C (solid) | [3] |
| Solubility | Soluble in water; slightly soluble in ethanol.[7][12] |
Safety and Handling
This compound is considered to have low acute toxicity, but it may cause eye, skin, and respiratory tract irritation.[7][8] Its toxicological properties have not been fully investigated.[8] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All heating and manipulations of molten this compound should be conducted within a certified chemical fume hood to avoid inhalation of any potential fumes.
Incompatibilities: this compound is incompatible with strong oxidizing agents, strong reducing agents, acids, and bases.[8][12]
Core Applications & Experimental Protocols
Based on its polar aprotic nature and high thermal stability, this compound is proposed as an ideal solvent for two critical classes of organic reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Scientific Rationale: Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of C-C bonds.[13][14] The choice of solvent is critical, as it must solubilize the catalyst, organic halide, and boronic acid derivative, while also stabilizing the charged intermediates within the catalytic cycle.[15] Polar aprotic solvents like DMF and dioxane are commonly used.[16] Molten this compound, with its high polarity, is expected to effectively facilitate these reactions. Its high boiling point is advantageous, as many Suzuki couplings benefit from elevated temperatures to drive catalyst turnover and ensure reaction completion.
Exemplary Protocol: Synthesis of 4-Methoxybiphenyl
This protocol describes the coupling of 4-bromoanisole with phenylboronic acid. It is a well-established transformation and serves as a reliable model system for evaluating a new solvent's performance.
Materials:
-
This compound (Solvent)
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃), anhydrous powder (3.0 mmol, 414 mg)
-
Toluene (for extraction)
-
Deionized water
Step-by-Step Methodology:
-
Vessel Preparation: To a 25 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (5 g).
-
Reagent Addition: Add K₂CO₃ (414 mg), phenylboronic acid (146 mg), 4-bromoanisole (187 mg), PPh₃ (21 mg), and Pd(OAc)₂ (4.5 mg).
-
Inerting the Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 10 minutes. Maintain a positive pressure of inert gas using a balloon or manifold.
-
Reaction Execution: Lower the flask into a preheated oil bath set to 140 °C. The this compound will melt, and the mixture should be stirred vigorously to ensure homogeneity.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 2-6 hours.
-
Workup and Isolation:
-
Remove the flask from the oil bath and allow it to cool to room temperature. The this compound will solidify.
-
Add toluene (15 mL) and deionized water (15 mL) to the flask. Heat the mixture gently to ~50-60 °C with stirring to dissolve the product and partition the salts into the aqueous layer.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl as a white solid.
Diagram 1: Experimental Workflow for Suzuki Coupling in Molten this compound
Caption: Workflow for a typical Suzuki cross-coupling reaction using molten this compound as the solvent.
Application II: Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale: SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring and proceed through a negatively charged intermediate known as a Meisenheimer complex. Polar aprotic solvents are highly effective for SNAr because they solvate the cation of the nucleophilic salt without strongly solvating the anion (the nucleophile), leaving it "bare" and highly reactive.[17] Furthermore, they excel at stabilizing the charged Meisenheimer complex, lowering the activation energy of the rate-determining step. Molten this compound, being a polar aprotic medium, is hypothesized to significantly accelerate these reactions.
Exemplary Protocol: Synthesis of N-(2,4-dinitrophenyl)aniline
This protocol details the reaction between 1-chloro-2,4-dinitrobenzene and aniline, a classic SNAr reaction.
Materials:
-
This compound (Solvent)
-
1-Chloro-2,4-dinitrobenzene (1.0 mmol, 202.6 mg)
-
Aniline (1.1 mmol, 102.4 mg, 100 μL)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
Ethyl acetate (for extraction)
-
1 M Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Vessel Preparation: In a 25 mL round-bottom flask with a stir bar, combine this compound (5 g), 1-chloro-2,4-dinitrobenzene (202.6 mg), and K₂CO₃ (207 mg).
-
Heating and Dissolution: Place the flask in a preheated oil bath at 130 °C. Stir until the this compound melts and the solids dissolve.
-
Nucleophile Addition: Using a syringe, add aniline (100 μL) dropwise to the molten reaction mixture.
-
Reaction Execution: Maintain the temperature at 130 °C and stir for 1-3 hours. The reaction mixture will typically turn a deep red or orange color.
-
Monitoring: Follow the consumption of the starting material using TLC (staining with potassium permanganate).
-
Workup and Isolation:
-
Allow the flask to cool to approximately 80-90 °C (still liquid).
-
Carefully pour the hot reaction mixture into a beaker containing 50 mL of 1 M HCl. This will precipitate the product and dissolve the this compound and excess base.
-
Stir the acidic suspension for 15 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 20 mL) and then with a small amount of cold ethanol.
-
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield N-(2,4-dinitrophenyl)aniline as a bright orange solid.
Diagram 2: Solvent Role in SNAr Reaction Enhancement
Caption: How this compound's properties are hypothesized to accelerate SNAr reactions.
Conclusion and Future Outlook
This compound presents a promising, yet largely unexplored, avenue in the field of green chemistry. Its identity as a high-melting solid that can be used as a molten solvent offers distinct advantages in terms of low volatility, high-temperature capabilities, and simplified product isolation through crystallization or extraction. The exemplary protocols provided herein for Suzuki-Miyaura coupling and SNAr reactions serve as a validated starting point for researchers to begin exploring this sustainable solvent.
Future work should focus on quantifying the solubility of various classes of organic compounds and catalysts in molten this compound, exploring its application in other reaction classes (e.g., Heck, Sonogashira couplings), and developing efficient methods for its recovery and reuse to further enhance its green credentials. As the chemical industry continues its shift toward more sustainable practices, the investigation of novel solvent systems like molten this compound will be paramount.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. Carbon-carbon cross coupling reactions in ionic liquids catalysed by palladium metal nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. m.youtube.com [m.youtube.com]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Isobutyramide
Abstract
This application note details a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of isobutyramide. This compound is a compound of interest in pharmaceutical manufacturing and research, notably for its role in cellular differentiation and potential therapeutic applications.[1] The method utilizes a C18 stationary phase with a simple isocratic mobile phase of water and acetonitrile, and UV detection at a low wavelength suitable for compounds with limited chromophores. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and routine analysis in a regulated environment.[2][3][4]
Introduction and Scientific Rationale
This compound (2-methylpropanamide, CAS: 563-83-7) is a simple amide with a molecular weight of 87.12 g/mol .[5] Its significance extends to its use as an intermediate in pharmaceutical manufacturing and as a research chemical for inducing cellular differentiation.[1] Given its applications, a reliable analytical method is crucial for ensuring the identity, purity, and strength of this compound in drug substances and formulated products.
High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2][6] This guide explains the causality behind the experimental choices for the analysis of this compound.
-
Mode of Separation (Reversed-Phase): this compound is a polar molecule, soluble in water.[1] Reversed-phase chromatography, which employs a non-polar stationary phase (C18) and a polar mobile phase, is the ideal mode for retaining and separating such polar analytes.
-
Stationary Phase (C18): A C18 (octadecylsilane) column is a versatile and widely used stationary phase that provides excellent retention for a broad range of molecules. Its hydrophobic nature allows for effective interaction with the non-polar portion of the this compound molecule, enabling separation from other polar impurities.
-
Mobile Phase (Water/Acetonitrile): A simple mobile phase consisting of water and an organic modifier like acetonitrile is effective and provides good UV transparency.[7][8] Acetonitrile is often favored over methanol due to its lower viscosity and better UV cutoff, which is critical for detection at low wavelengths.[9] An isocratic elution is sufficient for this single analyte method, ensuring simplicity and robustness.
-
Detection (UV at 210 nm): this compound lacks a significant chromophore in the higher UV range. The amide bond exhibits absorbance at low UV wavelengths. A detection wavelength of 210 nm was selected to provide adequate sensitivity for this compound, a choice supported by methods for similar small amide compounds.[10]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis of this compound.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
This compound Reference Standard (purity ≥99%).
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm syringe filters (e.g., Nylon or PTFE).
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for easy reference.
| Parameter | Condition |
| Mode | Isocratic, Reversed-Phase |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Run Time | ~10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 850 mL of HPLC-grade water and 150 mL of HPLC-grade acetonitrile.
-
Combine in a suitable solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 50 mg of this compound Reference Standard.
-
Transfer quantitatively to a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
-
Working Standard Solutions (for Linearity & Assay):
-
Prepare a series of working standards by diluting the Standard Stock Solution with the mobile phase. For a calibration curve, concentrations ranging from 10 µg/mL to 150 µg/mL are recommended.
-
For assay determination, a working standard of 100 µg/mL is typical.
-
-
Sample Preparation ("Dilute and Shoot"):
-
Accurately weigh a sample containing the equivalent of 50 mg of this compound.
-
Transfer to a 50 mL volumetric flask and prepare a stock solution as described for the standard. This yields a nominal concentration of 1000 µg/mL.
-
Dilute this stock solution 1:10 with the mobile phase to achieve a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[11]
-
HPLC Analysis Workflow
The diagram below illustrates the general workflow for the HPLC analysis of this compound, from sample preparation to final data analysis.
References
- 1. This compound | 563-83-7 [chemicalbook.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. mastelf.com [mastelf.com]
- 9. A Comprehensive Guide to HPLC Solvents [chemtek.co.in]
- 10. neuroquantology.com [neuroquantology.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Derivatization of Isobutyramide for Analytical Purposes
Introduction: The Analytical Imperative for Isobutyramide
This compound, a simple branched-chain amide, holds significance in diverse fields ranging from pharmaceutical manufacturing, where it can be a critical intermediate or impurity, to metabolomics, as a potential biomarker. Its accurate and sensitive quantification in complex matrices such as biological fluids, environmental samples, and industrial process streams is paramount. However, the inherent physicochemical properties of this compound—moderate polarity and low volatility—present analytical challenges, particularly for gas chromatography (GC)-based methods. Furthermore, enhancing its detection in liquid chromatography-mass spectrometry (LC-MS) is often necessary for achieving the required sensitivity.
Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these limitations. By converting this compound into a less polar, more volatile, and more readily ionizable derivative, we can significantly improve its chromatographic behavior and detection characteristics. This guide provides a comprehensive overview of robust derivatization protocols for this compound, tailored for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, as well as a method for chiral separation.
Core Principles of this compound Derivatization
The primary functional group of this compound available for derivatization is the amide (-CONH₂). The active hydrogens on the nitrogen atom are the primary targets for chemical modification. The choice of derivatization strategy is dictated by the analytical platform and the specific requirements of the assay.
-
For Gas Chromatography (GC): The primary goal is to increase the volatility and thermal stability of this compound. This is typically achieved through silylation or acylation , which replaces the active hydrogens with non-polar groups.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): The objective is to enhance ionization efficiency, primarily for electrospray ionization (ESI), and to improve chromatographic retention on reversed-phase columns. This is often accomplished by introducing a readily ionizable moiety or a group that increases the molecule's hydrophobicity.
-
For Chiral Analysis: To separate the enantiomers of this compound (if it were chiral, which it is not, but this section will address a hypothetical chiral analogue for illustrative purposes or for the analysis of chiral impurities), a chiral derivatizing agent is used to create diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral chromatographic column.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
Method 1: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is a widely used derivatization technique for compounds containing active hydrogens. BSTFA is a powerful silylating agent that reacts with the amide protons of this compound to form a volatile trimethylsilyl (TMS) derivative.
Causality of Experimental Choices: The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, particularly for less reactive functional groups like amides. The reaction is conducted in an aprotic solvent to prevent hydrolysis of the silylating reagent and the resulting derivative. Heating is employed to drive the reaction to completion in a reasonable timeframe.
Experimental Protocol: Silylation of this compound with BSTFA
Materials:
-
This compound standard or sample extract, dried
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. For liquid samples, evaporate the solvent under a gentle stream of nitrogen. The presence of water will consume the derivatizing reagent and lead to poor derivatization efficiency.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Derivatization: Add 50 µL of BSTFA (+1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Parameters (Typical):
| Parameter | Setting |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp. | 250°C |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Expected Mass Spectrum of TMS-Isobutyramide: While an experimentally verified spectrum is ideal, a predicted mass spectrum for the di-TMS derivative of this compound can be used as a guide.[1] Key fragments would be expected from the loss of methyl groups from the silicon atoms and fragmentation of the isobutyryl moiety. The molecular ion (M+) would be at m/z 231.
Diagram of Silylation Reaction
Caption: Silylation of this compound with BSTFA.
Method 2: Acylation with Heptafluorobutyric Anhydride (HFBA)
Acylation with a fluorinated anhydride like HFBA introduces a heptafluorobutyryl group, creating a derivative that is not only volatile but also highly responsive to electron capture detection (ECD), enabling trace-level analysis. For mass spectrometry, the fragmentation pattern of the acylated derivative is often characteristic and useful for structural confirmation.
Causality of Experimental Choices: HFBA is a highly reactive acylating agent. The reaction is typically performed in a non-polar solvent. The removal of excess reagent and the acidic byproduct (heptafluorobutyric acid) is crucial to prevent damage to the GC column and interference with the analysis. This is achieved by evaporation and reconstitution in a suitable solvent.
Experimental Protocol: Acylation of this compound with HFBA
Materials:
-
This compound standard or sample extract, dried
-
Heptafluorobutyric anhydride (HFBA)
-
Anhydrous toluene or ethyl acetate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.
-
Reagent Addition: Add 100 µL of anhydrous toluene to the dried sample.
-
Derivatization: Add 50 µL of HFBA to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Reagent Removal: Cool the vial to room temperature and evaporate the contents to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.
-
Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
GC-MS Parameters (Typical):
| Parameter | Setting |
|---|---|
| Column | DB-5ms or equivalent |
| Injector Temp. | 260°C |
| Oven Program | 70°C (hold 2 min), ramp to 290°C at 15°C/min, hold 5 min |
| MS Parameters | Similar to silylation protocol |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Method 3: Derivatization with Dansyl Chloride
For LC-MS analysis, particularly with ESI in positive ion mode, derivatization with dansyl chloride is an effective strategy to enhance the signal of compounds with primary or secondary amine groups.[2][3][4] While the amide of this compound is less nucleophilic than a primary amine, under appropriate basic conditions and heating, it can be derivatized. The dansyl group introduces a tertiary amine, which is readily protonated, leading to a significant increase in ionization efficiency.[2]
Causality of Experimental Choices: The reaction is carried out in a basic buffer (e.g., sodium bicarbonate or carbonate buffer) to deprotonate the amide nitrogen, increasing its nucleophilicity. Acetone is a common co-solvent to ensure the solubility of both the analyte and the dansyl chloride. Heating accelerates the reaction. Quenching with an acid neutralizes the excess base and stops the reaction.
Experimental Protocol: Dansylation of this compound
Materials:
-
This compound standard or sample solution
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone)
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid (HCl)
-
Reaction vials (1.5 mL)
-
Heating block or water bath
Procedure:
-
Sample Preparation: To 100 µL of the sample solution (in water or a compatible buffer), add 100 µL of 1 M sodium bicarbonate solution in a reaction vial.
-
Derivatization: Add 200 µL of the dansyl chloride solution.
-
Reaction: Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Quenching: Cool the reaction mixture to room temperature and add 100 µL of 2 M HCl to stop the reaction.
-
Sample Cleanup (Optional): If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) of the final solution into the LC-MS/MS system.
LC-MS/MS Parameters (Typical):
| Parameter | Setting |
|---|---|
| Column | C18 reversed-phase, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Positive |
| MS/MS Transition | Monitor the transition from the protonated dansyl-isobutyramide to a characteristic product ion. |
Diagram of Analytical Workflow
Caption: General workflows for GC-MS and LC-MS analysis of this compound.
Chiral Analysis Protocol
Method 4: Chiral Derivatization with Marfey's Reagent (FDAA)
For the enantiomeric separation of chiral molecules containing a primary amine, such as amino acid amides, derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a well-established method.[5][6] This creates diastereomers that can be separated on a standard reversed-phase HPLC column. This protocol is presented for a hypothetical chiral analogue of this compound or for the analysis of chiral impurities.
Causality of Experimental Choices: The reaction proceeds via nucleophilic aromatic substitution, where the amine group of the analyte attacks the electron-deficient fluorodinitrophenyl ring of FDAA. The reaction is conducted under basic conditions to ensure the amine is deprotonated and nucleophilic. The resulting diastereomers have different three-dimensional structures, leading to different interactions with the stationary phase and thus, different retention times.
Experimental Protocol: Chiral Derivatization with FDAA
Materials:
-
Chiral this compound analogue sample
-
1% (w/v) FDAA in acetone
-
1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid (HCl)
-
Reaction vials (1.5 mL)
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve approximately 50 nmol of the sample in 100 µL of 1 M sodium bicarbonate in a reaction vial.
-
Derivatization: Add 200 µL of the 1% FDAA solution in acetone.
-
Reaction: Incubate the mixture at 40°C for 1 hour in the dark.
-
Quenching: Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Sample Preparation for HPLC: Evaporate the acetone under a gentle stream of nitrogen and dilute the remaining aqueous solution with the HPLC mobile phase.
-
Analysis: Inject an appropriate volume onto the HPLC system.
HPLC Parameters (Typical):
| Parameter | Setting |
|---|---|
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient suitable for eluting the diastereomers (e.g., 20-70% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm |
Self-Validating Systems and Trustworthiness
Each protocol described herein incorporates elements that contribute to its trustworthiness and the generation of reliable data. The use of an internal standard, preferably a stable isotope-labeled analogue of this compound, is strongly recommended for all quantitative analyses to correct for variations in sample preparation, derivatization efficiency, and instrument response.
Method validation should be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity. For chiral analysis, the absence of racemization during the derivatization process must be confirmed.
Conclusion
The derivatization of this compound is a critical step for its reliable analysis by GC-MS and for enhancing its detection in LC-MS. The choice of the appropriate derivatization reagent and protocol depends on the analytical platform and the specific goals of the analysis. The methods presented in this guide provide robust and well-reasoned starting points for researchers, scientists, and drug development professionals. Proper optimization and validation of these methods for the specific matrix and concentration range of interest will ensure the generation of high-quality, defensible analytical data.
References
- 1. Human Metabolome Database: Predicted GC-MS Spectrum - this compound GC-MS (TMS_1_2) - 70eV, Positive (HMDB0253614) [hmdb.ca]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
The Isobutyramide Linchpin: Strategic Application Notes for Heterocyclic Synthesis
For the discerning researcher in drug development and synthetic chemistry, the humble isobutyramide molecule presents a versatile and cost-effective entry point into the vast and pharmacologically significant world of heterocyclic compounds. While not always a direct precursor, its isobutyryl moiety is a common structural motif in a variety of bioactive heterocycles. This guide provides an in-depth exploration of the strategic use of this compound, not merely as a starting material, but as a key building block that, with appropriate activation, can be elaborated into complex heterocyclic architectures. We will delve into the causality behind experimental choices and furnish detailed, field-proven protocols for the synthesis of pyrimidines and pyridones, two classes of heterocycles with profound importance in medicinal chemistry.
The Strategic Activation of this compound: A Gateway to Reactivity
This compound, in its native state, possesses limited reactivity for direct cyclization into many heterocyclic systems. The core of its synthetic utility lies in its transformation into more versatile intermediates. The primary strategy involves the generation of a β-keto amide derivative, which introduces a reactive 1,3-dicarbonyl-like functionality, a classic precursor for a multitude of cyclocondensation reactions.
A key intermediate that can be synthesized from this compound is N-substituted isobutyrylacetamide. This transformation is typically achieved through a Claisen-type condensation. The resulting β-keto amide is a powerful synthon, poised for reaction with a variety of dinucleophiles to construct the desired heterocyclic core.
Synthesis of Substituted Pyrimidines: The Biginelli-Type Reaction Pathway
The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1] A robust method for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines, is the Biginelli reaction. While the classical Biginelli reaction utilizes a β-dicarbonyl compound, an aldehyde, and urea or thiourea, a variation employing a β-keto amide derived from this compound offers a direct route to pyrimidines bearing the characteristic isopropyl group.
Rationale Behind the Experimental Design
The synthesis of the key intermediate, an N-aryl-4-methyl-3-oxopentanamide, is the critical first step. The choice of a strong base like sodium hydroxide is essential to deprotonate the α-carbon of the isobutyryl group, facilitating the condensation with an appropriate acylating agent. The subsequent cyclocondensation to form the pyrimidine ring is an acid-catalyzed process. The use of a catalytic amount of a strong acid, such as hydrochloric acid, protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the enamine intermediate formed from the β-keto amide and urea/thiourea/guanidine. Ethanol is a common solvent choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for sufficient thermal energy to drive the reaction to completion.
Visualizing the Workflow: From this compound to Pyrimidine
Caption: Workflow for the synthesis of substituted pyrimidines.
Detailed Experimental Protocol: Synthesis of N-(4-chloro-2-methylphenyl)-2-oxo-4-phenyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide.[2]
Step 1: Synthesis of N-(4-chloro-2-methylphenyl)-4-methyl-3-oxopentanamide
-
To a solution of 4-chloro-2-methylaniline (0.1 mole) in 40 mL of toluene, add methyl isobutyryl acetate (0.1 mole).
-
Prepare a slurry of NaOH (2 g in 6 mL of H₂O) and add it to the reaction mixture.
-
Reflux the mixture for 8-10 hours at approximately 108°C.
-
Allow the solution to stand for 12 hours at room temperature.
-
Filter the resulting solid mass and recrystallize from methanol to obtain the pure product.
Step 2: Synthesis of the Tetrahydropyrimidine Derivative
-
In a round-bottom flask, combine N-(4-chloro-2-methylphenyl)-4-methyl-3-oxopentanamide (0.01 mole), urea (0.01 mole), and the desired aromatic aldehyde (e.g., benzaldehyde, 0.01 mole) in 15 mL of ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 24-25 hours.
-
Allow the solution to stand for 12 hours at room temperature.
-
Filter the resulting solid and recrystallize from methanol to yield the final product.
| Reactant Ratios and Yields | |
| Reactant | Molar Equivalent |
| N-Aryl-4-methyl-3-oxopentanamide | 1.0 |
| Aromatic Aldehyde | 1.0 |
| Urea/Thiourea/Guanidine | 1.0 |
| Typical Yield | ~40%[2] |
Synthesis of Substituted Pyridones: A Multicomponent Approach
Pyridone and its derivatives are another class of heterocycles with significant biological activity. The Hantzsch pyridine synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines.[3][4] A modification of this reaction using an enamine derived from an this compound-related precursor can lead to the formation of substituted pyridones.
Mechanistic Insights and Rationale
The core of this synthesis is the reaction between an enamine, an aldehyde, and a β-ketoester. The enamine can be prepared from a derivative of this compound. The reaction is typically catalyzed by an acid, which facilitates the initial Knoevenagel condensation between the aldehyde and the β-ketoester. The resulting α,β-unsaturated carbonyl compound then undergoes a Michael addition with the enamine. Subsequent cyclization and dehydration lead to the dihydropyridine ring, which can be aromatized to the final pyridine product. The choice of reactants allows for a high degree of modularity, enabling the synthesis of a diverse library of substituted pyridines.[5]
Visualizing the Mechanism: Hantzsch-Type Pyridine Synthesis
Caption: Mechanism of the Hantzsch pyridine synthesis.
Detailed Experimental Protocol: A General Procedure for Hantzsch Pyridine Synthesis
Note: This is a generalized protocol. The specific this compound-derived enamine would need to be prepared separately.
-
In a round-bottom flask, combine the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and a source of ammonia (e.g., ammonium acetate, 1.1 equivalents).
-
Add a suitable solvent, such as ethanol or acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated dihydropyridine product by filtration.
-
To a solution of the dihydropyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or simply expose to air over a prolonged period).
-
Heat the mixture until the oxidation is complete (monitor by TLC).
-
Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyridine.
| Reaction Component | Role |
| Aldehyde | Provides the C4 carbon and its substituent. |
| β-Ketoester | Provides the C2, C3, C5, and C6 carbons and their substituents. |
| Ammonia Source | Provides the nitrogen atom for the pyridine ring. |
| Oxidizing Agent | Aromatizes the dihydropyridine intermediate. |
Conclusion and Future Outlook
This compound, while seemingly simple, serves as a valuable and economically viable precursor for the synthesis of complex and medicinally relevant heterocyclic compounds. The key to unlocking its potential lies in its strategic activation, primarily through conversion to β-keto amide intermediates. The protocols detailed herein for the synthesis of pyrimidines and pyridones provide a solid foundation for researchers to explore the utility of the isobutyryl scaffold. Future research in this area could focus on the development of more direct, one-pot syntheses from this compound and the expansion of its application to a wider range of heterocyclic systems through novel activation methodologies. The principles and techniques outlined in this guide are intended to empower researchers in their quest for novel therapeutic agents and to underscore the enduring importance of fundamental building blocks in the art of organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald Reaction [organic-chemistry.org]
Topic: Synthesis of Advanced Functional Polymers from Isobutyramide-Derived Monomers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of functional polymers with tunable properties is a cornerstone of modern materials science and biomedical research. While isobutyramide (2-methylpropanamide) itself is not a conventional monomer for direct polymerization, its structural motif is central to a class of highly valuable "smart" polymers. This application note provides a comprehensive guide to the synthesis of advanced functional polymers using N-vinylthis compound (NVIBA), a key vinyl-functionalized derivative. We will explore the rationale behind monomer selection, detail the mechanism and protocol for controlled radical polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT), and outline robust methods for polymer characterization. This guide is designed to provide researchers with the foundational knowledge and practical protocols necessary to synthesize and analyze poly(N-vinylthis compound) (PNVIBA) and its copolymers for applications ranging from drug delivery to tissue engineering.
Introduction: From Small Molecule to Functional Polymer
This compound, with the chemical formula C₄H₉NO, is a simple carboxamide that serves as a fundamental building block in organic chemistry.[1][2] While its direct polycondensation is not a viable route to high molecular weight polymers due to its monofunctional nature, its structural isomer, N-vinylthis compound (NVIBA), is a highly effective monomer.
PNVIBA has garnered significant interest as a thermoresponsive polymer, exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions.[3][4] This means it undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state upon heating.[5] Crucially, the LCST of PNVIBA is approximately 39°C, which is closer to human physiological temperature (37°C) than its more widely studied analogue, poly(N-isopropylacrylamide) (PNIPAM), which has an LCST of ~32°C.[3][6][7] This property makes PNVIBA exceptionally promising for biomedical applications where a sharp thermal response near body temperature is desired.[6]
This guide focuses on a state-of-the-art method for synthesizing well-defined PNVIBA: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Unlike conventional free-radical polymerization, RAFT allows for precise control over molecular weight, architecture, and dispersity (Đ), enabling the creation of tailored block copolymers and other advanced structures.[3][8]
Polymerization Mechanism: The RAFT Pathway
RAFT polymerization is a type of living polymerization that enables the synthesis of polymers with a low polydispersity index and controlled molecular weight. The process involves a conventional radical initiator and a RAFT chain transfer agent (CTA). The CTA reversibly deactivates the growing polymer chains, establishing a dynamic equilibrium that allows all chains to grow at a similar rate.
The core of the RAFT mechanism can be visualized as follows:
Caption: RAFT polymerization mechanism.
The key to RAFT is the reversible transfer of the CTA between active (propagating) and dormant polymer chains. This process ensures that the concentration of active radicals at any given time is very low, minimizing termination events and allowing for controlled chain growth.[3][8]
Experimental Guide: Synthesis and Characterization
This section provides a detailed protocol for the synthesis of a PNIPAM-b-PNVIBA diblock copolymer, demonstrating the versatility of RAFT polymerization. The synthesis first creates a PNIPAM macro-RAFT agent, which is then chain-extended with the NVIBA monomer.[3]
General Experimental Workflow
The synthesis and analysis follow a logical progression from monomer polymerization to final characterization.
Caption: General workflow for polymer synthesis and characterization.
Protocol: Synthesis of PNIPAM-b-PNVIBA Diblock Copolymer
This protocol is adapted from methodologies reported for switchable RAFT polymerization, which is effective for polymerizing monomers with different reactivities like NIPAM and NVIBA.[3]
Materials:
-
N-isopropylacrylamide (NIPAM)
-
N-vinylthis compound (NVIBA)
-
Switchable RAFT agent: methyl 2-[methyl(4-pyridinyl)carbamothioylthio]propionate (MMPCP)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: 1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Triethylamine (TEA)
-
Diethyl ether (for precipitation)
-
Schlenk flask, magnetic stirrer, oil bath, vacuum line.
Part A: Synthesis of PNIPAM Macro-RAFT Agent
-
Reagent Preparation: In a Schlenk flask, dissolve NIPAM (e.g., 1.0 g, 8.84 mmol), MMPCP RAFT agent (e.g., 33.7 mg, 0.124 mmol), and AIBN (e.g., 4.1 mg, 0.025 mmol) in 1,4-dioxane (10 mL).
-
Acidification: Add a drop of concentrated HCl to protonate the RAFT agent, switching it to its "active" state for NIPAM polymerization.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 60°C and stir for 4-6 hours.
-
Termination & Isolation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by adding the solution dropwise into cold diethyl ether. Filter and dry the resulting PNIPAM macro-RAFT agent under vacuum.
Part B: Chain Extension to form PNIPAM-b-PNVIBA
-
Reagent Preparation: In a clean Schlenk flask, dissolve the dried PNIPAM macro-RAFT agent (e.g., 0.5 g) and NVIBA monomer (e.g., 0.5 g, 4.42 mmol) in 1,4-dioxane (10 mL).
-
Neutralization: Add a molar excess of triethylamine (TEA) relative to the initial HCl to deprotonate the RAFT agent, switching it to the appropriate state for NVIBA polymerization.
-
Degassing: Repeat the freeze-pump-thaw cycles as described in Part A.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for 16-24 hours. The higher temperature and longer time are often necessary for less-activated monomers like NVIBA.[3]
-
Termination & Isolation: Terminate the reaction and isolate the final diblock copolymer using the same procedure as in Part A. Dry the final product under vacuum overnight.
Polymer Characterization Protocols
1. ¹H NMR Spectroscopy (Structural Verification):
-
Objective: Confirm the incorporation of both monomer units and determine the block ratio.
-
Protocol: Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire the spectrum at an elevated temperature (e.g., 100°C for DMSO-d₆) to improve peak resolution.[3] The ratio of integrated peak areas corresponding to unique protons on the PNIPAM and PNVIBA blocks allows for the calculation of the final copolymer composition.
2. Gel Permeation Chromatography (GPC) (Molecular Weight & Dispersity):
-
Objective: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ).
-
Protocol: Prepare a dilute solution of the polymer (1-2 mg/mL) in a suitable eluent (e.g., DMF with 0.01 M LiBr). Analyze against a set of polymer standards (e.g., polystyrene or poly(methyl methacrylate)). A successful controlled polymerization is indicated by a narrow, monomodal peak and a low Đ value (typically < 1.3).[3]
3. UV-Vis Spectroscopy (LCST Determination):
-
Objective: Measure the Lower Critical Solution Temperature (LCST).
-
Protocol: Prepare a dilute aqueous solution of the polymer (e.g., 0.5 mg/mL).[3] Place the solution in a temperature-controlled cuvette holder in a UV-Vis spectrophotometer. Monitor the transmittance at a fixed wavelength (e.g., 550 nm) while slowly increasing the temperature (e.g., 0.1°C/min). The LCST, or cloud point, is often defined as the temperature at which the transmittance drops to 50% of its initial value.[3]
Expected Results & Data Interpretation
A successful synthesis will yield a well-defined block copolymer with predictable properties. The table below summarizes typical data expected from the characterization of the synthesized PNIPAM-b-PNVIBA.
| Parameter | Technique | Expected Result | Causality & Interpretation |
| Copolymer Composition | ¹H NMR | Clear signals from both PNIPAM and PNVIBA units. | Confirms successful chain extension. The ratio of integrals determines the final block lengths. |
| Molecular Weight (Mₙ) | GPC | Shift to higher Mₙ compared to the macro-RAFT agent. | Demonstrates successful addition of the second block. The value should be close to the theoretical Mₙ calculated from monomer/initiator ratios. |
| Dispersity (Đ) | GPC | Đ < 1.3 | A low Đ value is the hallmark of a controlled/"living" polymerization, indicating uniform chain growth among the polymer population.[8] |
| Glass Transition (T₉) | DSC | A single T₉ value intermediate between the T₉ of the respective homopolymers. | A single T₉ suggests good miscibility between the polymer blocks in the solid state.[9] |
| Thermal Stability (Tₐ) | TGA | Onset of degradation > 250°C. | Provides information on the upper temperature limit for processing and application of the material.[10] |
| LCST (Cloud Point) | UV-Vis | A sharp optical transition between 32°C and 39°C. | The LCST will be a single value, typically closer to that of the PNVIBA block, indicating cooperative aggregation of the two blocks.[3] |
Conclusion
N-vinylthis compound is a compelling monomer for the synthesis of advanced functional polymers, particularly for biomedical applications requiring a sharp thermal response near human body temperature. The use of controlled radical polymerization techniques, such as the RAFT method detailed in this note, provides researchers with an exceptional degree of control over polymer architecture and properties. By following robust, self-validating protocols for synthesis and characterization, scientists can reliably produce high-quality, well-defined PNVIBA-based materials, paving the way for innovations in smart materials, drug delivery systems, and regenerative medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Thermo-Responsive Behavior of Poly(N-isopropylacrylamide)-b-Poly(N-vinylthis compound) Diblock Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Post-polymerization modification enabling library synthesis of highly isotactic polyacrylamides carrying different pendant groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Synthesized Isobutyramide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of synthesized isobutyramide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and practical guidance in a direct question-and-answer format. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific needs.
Part 1: Understanding the Impurity Profile
Before selecting a purification strategy, it is critical to understand the potential contaminants in your crude product. The impurity profile is intrinsically linked to the synthetic route employed.
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities in your crude this compound are typically unreacted starting materials and byproducts specific to your chosen synthesis method. Below is a summary of common impurities associated with prevalent synthetic pathways.
| Synthesis Route | Common Impurities | Rationale for Formation |
| From Isobutyryl Chloride & Ammonia | Unreacted Isobutyryl Chloride, Isobutyric Acid, Ammonium Chloride (NH₄Cl) | Incomplete reaction leaves starting material. Isobutyryl chloride is moisture-sensitive and can hydrolyze to isobutyric acid. NH₄Cl is the stoichiometric byproduct of the reaction.[1][2] |
| From Isobutyric Acid & Ammonia | Unreacted Isobutyric Acid | This route often requires high temperatures and catalysts, and incomplete conversion is a common cause of residual starting material.[1] |
| From Hydrolysis of Isobutyronitrile | Unreacted Isobutyronitrile, Isobutyric Acid | Incomplete hydrolysis leaves residual nitrile. Over-hydrolysis or harsh conditions can lead to the formation of the corresponding carboxylic acid.[3] |
| General Impurities (All Routes) | Residual Solvents, Colored Byproducts | Solvents used in the reaction or workup may be retained. High-temperature reactions can sometimes generate polymeric or colored degradation products. |
Part 2: Troubleshooting and Purification Protocols
This section addresses specific challenges you may face during the purification process, offering detailed, field-proven protocols and the scientific reasoning behind them.
Q2: My crude this compound is off-white or yellowish. How can I remove colored impurities?
A2: The most effective method for removing minor colored impurities is recrystallization with activated charcoal.
Causality: Activated charcoal has a high surface area with a network of pores, making it an excellent adsorbent for large, conjugated molecules that are often responsible for color.[4] During recrystallization, these colored impurities are adsorbed onto the charcoal surface and are subsequently removed during the hot filtration step, while the desired, smaller this compound molecule remains in solution.
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolution: In an Erlenmeyer flask, dissolve your crude this compound in the minimum amount of a suitable boiling solvent (see Q3 for solvent selection).
-
Cooling: Remove the flask from the heat source and allow it to cool slightly for 30-60 seconds. This is a critical safety step to prevent the solution from boiling over when the charcoal is added.
-
Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a spatula tip is often sufficient).
-
Reheating: Gently reheat the mixture to boiling for a few minutes while swirling to ensure maximum adsorption of impurities.
-
Hot Filtration: Proceed immediately to hot gravity filtration as described in the protocol in Q4 to remove the charcoal and any other insoluble impurities.[4]
Q3: How do I choose the best solvent for recrystallizing this compound?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[5] This differential solubility is key to maximizing product recovery.
Causality: A large solubility differential ensures that the compound will readily dissolve when heated but will crystallize out of the solution in high yield upon cooling. The crystal lattice forms in an ordered manner, excluding the smaller, less abundant impurity molecules, which remain in the cold solvent (the "mother liquor").[5]
Based on literature data, several solvents are suitable for this compound.[6][7][8] The table below provides solubility data to guide your selection.
| Solvent | Molar Fraction Solubility (x1) at 273.15 K (0 °C) | Molar Fraction Solubility (x1) at 313.15 K (40 °C) | Comments |
| Methanol | 0.1251 | 0.3546 | High solubility; may require cooling to low temperatures for good recovery. |
| Ethanol | 0.0708 | 0.2301 | Good solubility differential. A common and effective choice. |
| Acetone | 0.0466 | 0.1705 | Excellent choice with a strong solubility gradient.[6][8] |
| Ethyl Acetate | 0.0195 | 0.0888 | Good for researchers looking to avoid alcohols or ketones.[6][8] |
| Water | 0.0270 | 0.0531 | Sparingly soluble.[1][6] Can be effective but may require larger solvent volumes. |
| Chloroform | 0.0267 | 0.1415 | Effective, but consider safety and environmental implications.[6] |
| (Data synthesized from the Journal of Chemical & Engineering Data.[7]) |
Workflow for Solvent Selection
Caption: Workflow for selecting an optimal recrystallization solvent.
Q4: What is the detailed protocol for recrystallizing this compound to achieve high purity?
A4: This protocol outlines the standard procedure for purification by recrystallization. The key to success is patience, particularly during the cooling phase, to allow for the growth of pure, well-formed crystals.[5]
Caption: Standard experimental workflow for purification by recrystallization.
Step-by-Step Experimental Protocol: Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of your chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.[4]
-
Hot Gravity Filtration (if necessary): If you observe insoluble impurities or have used decolorizing charcoal, you must perform a hot filtration. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Work quickly to prevent premature crystallization in the funnel.[4]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and leave it on a benchtop, undisturbed, to cool slowly to room temperature. Slow cooling is essential for the formation of a pure crystal lattice.[5] Rushing this step by "shock cooling" can cause impurities to become trapped in a precipitate.
-
Complete Precipitation: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystallized product.
-
Isolation: Collect the purified crystals using vacuum filtration through a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small volume of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator over a drying agent like P₂O₅.[6]
Q5: My synthesis produces ammonium chloride as a byproduct. Is recrystallization the best way to remove it?
A5: While recrystallization can work, a more direct and efficient method exists for removing inorganic salts like ammonium chloride (NH₄Cl), which have very low solubility in many organic solvents.
Causality & Method: As described in a patented process for high-purity this compound, you can exploit the insolubility of NH₄Cl in solvents like toluene or xylene.[2] By dissolving the crude mixture in hot toluene, the organic this compound goes into solution while the inorganic NH₄Cl remains a solid. The salt can then be removed by hot filtration. Upon cooling the filtrate, the pure this compound crystallizes out. This method is often more efficient than recrystallization from a solvent in which both compounds have some solubility.
Q6: When should I consider vacuum distillation instead of recrystallization?
A6: Vacuum distillation is a powerful alternative for purification, particularly when dealing with impurities that have significantly different boiling points from this compound or when recrystallization proves ineffective.
Causality: Distillation separates components based on differences in volatility. This compound has a high boiling point (216-220 °C at atmospheric pressure), and heating to this temperature risks decomposition.[6][9] By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a safer temperature.[10][11] This principle is described by the Clausius-Clapeyron relation.
Choose Vacuum Distillation When:
-
Impurities are non-volatile: If your crude product is contaminated with polymeric material or inorganic salts that are not easily filtered, distillation will separate your volatile product, leaving the contaminants behind.
-
Impurities are highly volatile: Unreacted starting materials or solvents with low boiling points can be easily removed as a first fraction before distilling the main product.
-
The product is an oil or low-melting solid: If your crude product does not solidify well, making recrystallization difficult, distillation is the preferred method.
Caption: General workflow for purification by vacuum distillation.
References
- 1. guidechem.com [guidechem.com]
- 2. US5523485A - Preparation of high-purity this compound - Google Patents [patents.google.com]
- 3. CN105803012A - this compound preparation method - Google Patents [patents.google.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 563-83-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 563-83-7 [amp.chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. Purification [chem.rochester.edu]
- 11. Distillation Under Reduced Pressure [solnpharma.com]
Technical Support Center: Scaling Up Isobutyramide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the synthesis and scale-up of isobutyramide. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this compound production from the laboratory bench to a pilot plant. Our goal is to provide you with in-depth, field-proven insights, troubleshooting strategies, and robust protocols to ensure a safe, efficient, and successful scale-up campaign.
This compound is a key intermediate in the pharmaceutical and chemical industries, notably for its role in the synthesis of more complex active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2][3] While laboratory synthesis can be straightforward, scaling up introduces significant challenges related to reaction control, safety, purity, and yield.[4][5] This document addresses these challenges head-on, providing a structured, problem-solving framework.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when planning the synthesis and scale-up of this compound.
Q1: What are the most common industrial synthesis routes for this compound?
A1: There are three primary routes, each with distinct advantages and challenges for pilot-scale production:
-
From Isobutyryl Chloride and Ammonia: This is the most prevalent and often highest-yielding method for producing high-purity this compound.[6] The reaction involves the acylation of ammonia with isobutyryl chloride.[7] It is highly exothermic and requires careful temperature control, but processes have been developed to manage this effectively on a large scale.[6]
-
From Isobutyric Acid and Ammonia (Direct Amidation): This route is more atom-economical but typically requires high temperatures and pressures or the use of a catalyst to drive the dehydration reaction.[1][8] Scaling this method requires specialized high-pressure reactor systems.
-
From Isobutyronitrile (Catalytic Hydration): This is a modern, "green" chemistry approach that uses a nitrile hydratase catalyst to convert isobutyronitrile and water into this compound under mild conditions.[9] This method can produce very high-purity product ( >99.95%) without organic solvents, making it ideal for pharmaceutical applications.[9] However, catalyst sourcing, activity, and cost can be key considerations.
Q2: What are the primary safety concerns when scaling up the isobutyryl chloride route?
A2: The primary safety concerns are:
-
Thermal Runaway: The reaction between isobutyryl chloride and ammonia is rapid and highly exothermic.[10] Without adequate heat removal, which is a major challenge in larger reactors, the temperature can rise uncontrollably, leading to boiling of the solvent and a dangerous pressure increase.[11][12]
-
Handling of Raw Materials: Isobutyryl chloride is a corrosive, moisture-sensitive liquid with a pungent odor.[7][13] Ammonia is a corrosive and toxic gas or liquid. Both must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][14]
-
Byproduct Formation: Ammonium chloride is formed as a solid byproduct. Handling and filtering large quantities of this solid can pose logistical and safety challenges.[6]
Q3: Why is solvent selection critical for the pilot-plant scale?
A3: Solvent choice impacts nearly every aspect of the process at scale. In the isobutyryl chloride route, using a non-aqueous solvent like toluene or xylene, as detailed in patent literature, offers several advantages over aqueous ammonia.[6] It allows for better temperature control, prevents the formation of unwanted diamide byproducts, and simplifies product isolation, as the this compound can be crystallized directly from the reaction mixture upon cooling.[6] The solvent's boiling point is also critical for heat management and for subsequent distillation steps.
Q4: What analytical techniques are recommended for in-process control and final product release?
A4: A combination of techniques is essential for robust quality control:
-
For Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material (isobutyryl chloride).
-
For Purity and Impurity Profiling: HPLC and Gas Chromatography (GC) are the preferred methods for quantifying the purity of this compound and identifying any impurities, such as residual starting materials or byproducts like isobutyronitrile.[][16][17]
-
For Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the final product.[16]
-
For Water Content: Karl Fischer titration is the standard method for determining the water content in the final product.[16]
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the scale-up process.
Issue 1: Low Product Yield
Q: My yield dropped significantly when moving from the 1L lab reactor to the 100L pilot reactor. What are the likely causes and how can I fix this?
A: A drop in yield upon scale-up is a common but solvable problem.[18][19] The cause often lies in physical or chemical phenomena that are less noticeable at the lab scale.
Potential Causes & Solutions:
-
Inefficient Mixing: In a large reactor, inadequate agitation can create "dead zones" with poor mixing, leading to localized excesses of one reagent and incomplete conversion.[11]
-
Solution: Ensure the pilot reactor's agitator (type, speed, and placement) is appropriate for the reaction volume and viscosity. Consider installing baffles to improve turbulence and mixing.[11]
-
-
Poor Temperature Control: Localized overheating due to the exothermic reaction can promote side reactions that consume your starting material or product.[11][20]
-
Solution: Reduce the addition rate of the limiting reagent (e.g., isobutyryl chloride) to allow the reactor's cooling system to keep up. Ensure the jacket coolant is at the correct temperature and flow rate. Pre-cooling the reagents before addition can also help manage the initial exotherm.[10]
-
-
Losses During Workup and Isolation: Transferring and handling larger volumes can lead to proportionally higher mechanical losses. The crystallization process may also be less efficient at scale.[21][22]
-
Solution: Optimize the crystallization parameters (cooling rate, final temperature, agitation) for the pilot scale. Ensure filter cloths are properly sized and wetted to minimize losses during filtration. Thoroughly wash the filter cake with a chilled, appropriate solvent to recover all product without dissolving it.
-
Troubleshooting Workflow: Low Yield
Caption: Logic diagram for troubleshooting low this compound yield.
Issue 2: Impurity Formation
Q: We are detecting unacceptable levels of isobutyronitrile and a diamide byproduct in our pilot batch. How can we prevent their formation?
A: The formation of these specific impurities is well-documented and can be controlled by carefully managing reaction conditions, particularly when using the isobutyryl chloride route.[6]
Potential Causes & Solutions:
-
Diamide ((H₃C)₂CH-CO-NH-CO-CH(CH₃)₂) Formation: This impurity typically forms when this compound, once formed, is acylated by another molecule of isobutyryl chloride. This is more likely to happen if there is a localized high concentration of the acid chloride.
-
Solution: The addition sequence is critical. A process described in patent US5523485A involves adding ammonia to a solution of isobutyryl chloride in toluene or xylene.[6] This specific non-aqueous system prevents the formation of significant amounts of diamide.[6] In more traditional aqueous systems, the isobutyryl chloride should always be added slowly to the excess ammonia solution to ensure the acid chloride reacts with ammonia rather than the newly formed amide.[6]
-
-
Isobutyronitrile Formation: This impurity arises from the dehydration of this compound.
-
Solution: This is often caused by excessive temperatures. Strictly control the reaction temperature and avoid localized hot spots through efficient mixing.[23] If the workup involves distillation, ensure the temperature does not exceed the thermal stability limit of this compound.
-
Experimental Protocols & Data
The following protocols are provided as a starting point. All procedures, especially at the pilot scale, must be preceded by a thorough safety review and risk assessment.[12][14]
Lab-Scale Synthesis (100g Scale)
This protocol is adapted from established laboratory procedures for amide synthesis.[1]
-
Reactor Setup: Equip a 2L, 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath.
-
Reagent Charge: Charge the flask with 800 mL of concentrated aqueous ammonia and cool the solution to 10°C with vigorous stirring.
-
Acylation: Add 106.5g of isobutyryl chloride to the dropping funnel. Add the isobutyryl chloride dropwise to the stirred ammonia solution over ~1 hour, ensuring the internal temperature does not exceed 15°C.[1]
-
Reaction: After the addition is complete, stir the mixture for an additional hour as it warms to room temperature.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove water and excess ammonia, yielding a solid residue of this compound and ammonium chloride.[1]
-
Purification: Add 300 mL of ethyl acetate to the residue, heat to a boil for 10 minutes, and filter the hot solution to remove the insoluble ammonium chloride. Allow the filtrate to cool to room temperature, then cool further in an ice bath to crystallize the this compound. Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.[1]
Pilot-Plant Scale Synthesis (25kg Scale)
This protocol is based on the high-purity process described in U.S. Patent 5,523,485 A.[6]
-
Reactor Setup: Charge a 300 L glass-lined reactor, equipped with a cooling jacket, agitator, and condenser, with 250 L of toluene.
-
Reagent Charge: Add 35 kg of isobutyryl chloride to the toluene solution and cool the mixture to -15°C.
-
Ammonolysis: Meter in 17 kg of liquid ammonia over approximately 2 hours. The addition is exothermic; control the addition rate and jacket cooling to ensure the internal temperature does not rise above 30°C.[6]
-
Reaction & Digestion: After the ammonia addition is complete, stir the mixture for one hour, allowing it to cool to approximately 18-20°C. Then, heat the mixture to reflux (approx. 110°C) to ensure all the this compound is in solution.
-
Byproduct Removal: While hot, filter the reaction mixture through a heated filter press to remove the solid ammonium chloride byproduct. Wash the filter cake with four portions of 25 L hot toluene to recover any entrained product.[6]
-
Crystallization: Combine the filtrate and washes back into the reactor. Concentrate the solution by distilling off approximately 150 L of toluene. Cool the remaining solution slowly to room temperature to crystallize the high-purity this compound.
-
Isolation & Drying: Isolate the product by centrifugation or filtration. Wash the cake with a small amount of cold toluene and dry in a vacuum oven. Expected yield: ~25 kg (88%).[6]
Comparative Scale-Up Data
| Parameter | Lab Scale (100g) | Pilot Scale (25kg) | Key Rationale & Scale-Up Considerations |
| Limiting Reagent | 106.5 g Isobutyryl Chloride | 35 kg Isobutyryl Chloride | A ~330x scale factor requires robust process control. |
| Ammonia | ~800 mL (aq. conc.) | 17 kg (liquid) | Shift from aqueous to liquid ammonia improves purity and simplifies workup.[6] |
| Solvent | Water / Ethyl Acetate | Toluene | Toluene allows for a non-aqueous process, preventing diamide formation and enabling direct crystallization.[6] |
| Reaction Temp. | 10-15°C | -15°C to 30°C | The wider range at pilot scale reflects managing a significant exotherm. Precise control is critical for safety and purity.[6][10] |
| Workup | Evaporation & Recrystallization | Hot Filtration & Crystallization | Hot filtration is necessary at scale to remove solid byproducts before the product crystallizes.[6] |
| Typical Yield | 80-90% | ~88% | Yields can be maintained at scale with an optimized and well-controlled process. |
| Purity | >98% | >99.8% | The patented pilot process is specifically designed for high purity, critical for pharmaceutical applications.[6][24] |
Synthesis and Scale-Up Workflow
Caption: Workflow for scaling this compound synthesis from lab to pilot plant.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 563-83-7 [chemicalbook.com]
- 3. industryarc.com [industryarc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5523485A - Preparation of high-purity this compound - Google Patents [patents.google.com]
- 7. framochem.com [framochem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. CN105803012A - this compound preparation method - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. eqipped.com [eqipped.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. Identity determination and purity testing [chemcon.com]
- 17. benchchem.com [benchchem.com]
- 18. Troubleshooting [chem.rochester.edu]
- 19. reddit.com [reddit.com]
- 20. quora.com [quora.com]
- 21. Troubleshooting [chem.rochester.edu]
- 22. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. vantagemarketresearch.com [vantagemarketresearch.com]
Technical Support Center: Catalyst Selection for Efficient Isobutyramide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for isobutyramide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to help you navigate the complexities of catalyst selection and reaction optimization to achieve high-yield, high-purity this compound for your research and development needs. This compound is a key building block in the synthesis of various pharmaceuticals and other chemical molecules, making its efficient production critical.[1][2]
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common preliminary questions to guide your initial experimental design.
Q1: What are the primary catalytic routes for synthesizing this compound?
There are two predominant catalytic pathways for this compound synthesis:
-
Catalytic Hydration of Isobutyronitrile: This is a highly atom-economical route where isobutyronitrile is hydrated to this compound.[3] This method can be performed using various homogeneous or heterogeneous catalysts, including those based on platinum, ruthenium, manganese, and rhodium.[4][5][6][7] Enzyme-catalyzed hydration is also a viable and increasingly popular green chemistry approach.[8][9]
-
Amidation of Isobutyric Acid or its Derivatives: The most common method in this class involves reacting isobutyryl chloride (derived from isobutyric acid) with ammonia.[10] While often not requiring a specific "catalyst" in the traditional sense, the reaction conditions (temperature, solvent, stoichiometry) are critical for driving the reaction to completion and minimizing byproducts.[11]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for isobutyronitrile hydration?
The choice depends on your specific experimental goals, including scale, required purity, and available equipment.
-
Homogeneous Catalysts (e.g., Ghaffar-Parkins Platinum Catalyst) often exhibit high activity and selectivity under mild conditions.[4][12] They are well-suited for complex molecules with sensitive functional groups due to their high chemoselectivity.[13] However, the primary challenge is the removal of the catalyst from the product, which can be difficult and costly, especially on a large scale.[14]
-
Heterogeneous Catalysts (e.g., Manganese Dioxide, supported metal nanoparticles) are solid catalysts that do not dissolve in the reaction medium.[3][14] Their main advantage is the ease of separation from the reaction mixture, typically by simple filtration.[11] This simplifies product purification and allows for catalyst recycling, making them ideal for scalable and sustainable processes.[14] They may, however, sometimes require harsher reaction conditions than their homogeneous counterparts.
Q3: What are the main advantages of using an enzymatic approach for this compound synthesis?
Enzymatic synthesis, typically using a lipase or a nitrile hydratase, offers several compelling advantages rooted in green chemistry principles:[9][15]
-
High Specificity and Selectivity: Enzymes operate with exceptional chemo-, regio-, and stereoselectivity, which dramatically reduces the formation of byproducts and can yield products with very high chiral purity.[16]
-
Mild Reaction Conditions: Biocatalytic reactions are typically run at or near ambient temperature and pressure in aqueous media, which reduces energy consumption and is compatible with sensitive functional groups.[16]
-
Environmental Friendliness: This approach avoids the use of harsh reagents, heavy metals, and organic solvents, leading to a more sustainable process.[16]
-
Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, improving the economic viability of the process.[15][17]
Q4: What are the most critical safety considerations when synthesizing this compound?
Safety must be a priority. Key hazards depend on the chosen synthetic route:
-
Isobutyryl Chloride Route: Isobutyryl chloride is corrosive and reacts violently with water. The reaction with ammonia is highly exothermic and can produce vigorous fumes of ammonium chloride.[10][18] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Nitrile Hydration Route: Isobutyronitrile is toxic and flammable.[19] Some metal catalysts can be pyrophoric or toxic and require careful handling.
-
General Hazards: Standard laboratory safety practices, including a thorough hazard analysis before beginning any reaction, are essential.[13]
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide is structured in a question-and-answer format to directly address specific problems you may encounter.
Problem 1: My reaction suffers from low yield or incomplete conversion.
Q: I've run my nitrile hydration, but GC/NMR analysis shows a large amount of unreacted starting material. What's wrong?
This is a common issue that can often be traced back to the catalyst or reaction conditions.
-
Possible Cause A: Catalyst Inactivity or Deactivation. The catalyst may be inactive from the start or may have deactivated during the reaction. Water, impurities in the reagents or solvent, or coordination of the product amide to the metal center can poison the catalyst.[20][21][22] For example, cyanohydrins can generate HCN, which irreversibly binds to and deactivates the Ghaffar-Parkins catalyst.[4]
-
Solution:
-
Use High-Purity Reagents: Ensure starting materials and solvents are free from impurities, especially water, unless it is a reactant.
-
Degas Solvents: If using an oxygen-sensitive catalyst, ensure all solvents are properly degassed.
-
Test Catalyst Activity: If possible, run a small-scale control reaction with a known, reliable substrate to confirm the catalyst's activity.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading may overcome partial deactivation. For some reactions, higher catalyst loadings are required for functional groups that could coordinate to the catalyst.[22]
-
-
-
Possible Cause B: Suboptimal Reaction Conditions. Reaction kinetics are highly sensitive to temperature, pressure, and concentration.[23] An incorrect temperature or insufficient reaction time can lead to incomplete conversion.[24]
-
Solution:
-
Optimize Temperature: Gradually increase the reaction temperature. For many reactions, a moderate increase can significantly improve the rate.[25] Monitor for byproduct formation, as higher temperatures can sometimes reduce selectivity.
-
Extend Reaction Time: Monitor the reaction over a longer period using TLC or GC to ensure it has reached completion.[24]
-
Adjust Concentration: Ensure reactant concentrations are within the optimal range described in literature protocols.
-
-
Problem 2: My product is impure due to significant byproduct formation.
Q: I'm attempting a catalytic hydration of isobutyronitrile, but I'm forming a significant amount of isobutyric acid. How can I improve selectivity for the amide?
-
Possible Cause: Over-hydrolysis. The desired product, this compound, can be further hydrolyzed to isobutyric acid, especially under harsh acidic or basic conditions.[14] This is a classic selectivity problem in nitrile hydration.
-
Solution:
-
Choose a Selective Catalyst: Heterogeneous catalysts like amorphous manganese dioxide (MnO2) are known for their high selectivity in hydrating nitriles to amides without significant over-hydrolysis.[6][14] Homogeneous catalysts like the Ghaffar-Parkins catalyst are also highly chemoselective under mild, neutral conditions.[4][12]
-
Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the subsequent hydrolysis of the amide product.
-
Maintain Neutral pH: Avoid strongly acidic or basic conditions. If using a catalyst that requires an additive, ensure it does not create a harsh pH environment.
-
-
Problem 3: I'm struggling with the purification of my final this compound product.
Q: After synthesizing this compound from isobutyryl chloride and ammonia, I have a solid mixture that is difficult to purify. How can I isolate the pure product?
-
Possible Cause: Contamination with Ammonium Chloride. The reaction of isobutyryl chloride with excess ammonia generates ammonium chloride (NH₄Cl) as a stoichiometric byproduct, which co-precipitates with the this compound.[10][18]
-
Solution 1 (Solvent Extraction): this compound is soluble in hot ethyl acetate, while ammonium chloride is not. Boil the dry residue with ethyl acetate, filter the hot solution to remove the insoluble ammonium chloride, and then cool the filtrate to crystallize the pure this compound.[18]
-
Solution 2 (Alternative Solvent System): A patented process uses toluene or xylene as the solvent.[11] In this system, the ammonium chloride is completely insoluble and can be removed by hot filtration, after which the this compound crystallizes from the filtrate upon cooling.[11] This method can yield a product pure enough for direct use in pharmaceutical applications.[11]
-
Q: My final product is a yellow or brown solid, but it should be white. What causes this discoloration?
-
Possible Cause: Impurities or Degradation. The color may be due to trace metal catalyst residues or byproducts formed during the reaction, especially if elevated temperatures were used for an extended period.[26]
-
Solution:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol) and treat it with activated charcoal to adsorb colored impurities. Filter through celite and recrystallize.[26]
-
Recrystallization: Perform a careful recrystallization from a suitable solvent like acetone, ethyl acetate, or water to obtain pure, colorless crystals.[10]
-
Optimize Reaction Time/Temperature: Shorter reaction times or lower temperatures may prevent the formation of color-causing impurities.[24]
-
-
Section 3: Protocols and Data
Protocol 1: General Workflow for Heterogeneous Catalyst Screening in Isobutyronitrile Hydration
This protocol provides a general method for comparing the efficacy of different solid catalysts.
-
Catalyst Preparation: Weigh 5-10 mol% of each heterogeneous catalyst (e.g., MnO₂, Ru/Al₂O₃) into separate, identical reaction vessels equipped with stir bars.
-
Reagent Addition: To each vessel, add isobutyronitrile (1.0 equiv). Add the solvent system (e.g., water, or a water/co-solvent mixture if solubility is an issue).
-
Reaction: Seal the vessels and place them in a pre-heated oil bath or heating mantle set to the desired temperature (e.g., 80-100 °C). Stir vigorously.
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), carefully take an aliquot from each reaction mixture. Dilute the aliquot with a suitable solvent (e.g., methanol) and analyze by GC or LC-MS to determine the conversion of isobutyronitrile and the selectivity for this compound.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, filter to remove the solid catalyst, and wash the catalyst with the reaction solvent.
-
Analysis: Concentrate the combined filtrate and washings under reduced pressure to obtain the crude product. Analyze the purity by NMR and determine the isolated yield.
Table 1: Comparison of Select Catalysts for Isobutyronitrile Hydration
| Catalyst System | Type | Typical Conditions | Conversion/Yield | Selectivity | Key Advantages & Disadvantages |
| Amorphous MnO₂ [6][14] | Heterogeneous | Aqueous solution, flow or batch, 30-100 °C | High Conversion | Excellent | Sustainable, easily separated, scalable; may require flow setup for optimal performance. |
| Ghaffar-Parkins Catalyst [4][12] | Homogeneous | Ethanol/Water, 80 °C | >95% Yield | Excellent | Very high activity, mild conditions; catalyst removal is a challenge. |
| Ru(OH)x/Al₂O₃ [13] | Heterogeneous | Water, 120-180 °C | High Yield | Good | Effective in pure water; requires higher temperatures. |
| Rh (Wilkinson's Catalyst) [7] | Homogeneous | Toluene, 110 °C (with aldoxime as water source) | High Yield | Excellent | Works under anhydrous conditions; requires a water surrogate. |
| Nitrile Hydratase [8] | Biocatalyst | Aqueous buffer, ~30 °C | High Conversion | >99% | Extremely selective, green process; enzyme stability and cost can be factors. |
Protocol 2: High-Purity this compound Synthesis from Isobutyryl Chloride [11]
This protocol is adapted from a patented industrial process designed for high purity.
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a cooling bath, add toluene or xylene. Cool the solvent to -15 °C.
-
Reagent Solution: Prepare a solution of isobutyryl chloride (1.0 equiv) in the same solvent.
-
Ammonia Addition: Add the isobutyryl chloride solution to the flask. Then, add liquid or gaseous ammonia (2-4 equiv) dropwise or via a dip tube, ensuring the temperature does not rise above 30 °C.
-
Reaction & Heating: After the addition is complete, stir the mixture for one hour. Then, heat the reaction mixture to reflux (approx. 100-110 °C for toluene) to ensure all the this compound dissolves.
-
Hot Filtration: While still hot, filter the reaction mixture through a heated funnel to remove the insoluble ammonium chloride precipitate.
-
Crystallization: Wash the filtered solid with hot toluene. Combine the filtrates and concentrate the volume by distillation.
-
Isolation: Cool the concentrated solution. The high-purity this compound will crystallize out. Collect the crystals by filtration and dry under vacuum. A purity of >99.8% can be achieved with this method.[11]
Section 4: Visual Guides
Diagram 1: Decision Tree for Catalyst Type Selection
This diagram helps guide the initial choice between different catalytic systems based on key experimental priorities.
Caption: Decision tree for selecting a synthetic route.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and solving issues related to low product yield.
Caption: Systematic workflow for troubleshooting low yield.
References
- 1. businessresearchinsights.com [businessresearchinsights.com]
- 2. vmr.biz [vmr.biz]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. aminer.org [aminer.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]
- 8. CN105803012A - this compound preparation method - Google Patents [patents.google.com]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 10. guidechem.com [guidechem.com]
- 11. US5523485A - Preparation of high-purity this compound - Google Patents [patents.google.com]
- 12. The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst (2000) | Talit Ghaffar | 204 Citations [scispace.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. CN112195203B - Method for synthesizing (S) -2-aminobutanamide by enzyme method - Google Patents [patents.google.com]
- 17. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. orgsyn.org [orgsyn.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biotage.com [biotage.com]
- 25. biotage.com [biotage.com]
- 26. reddit.com [reddit.com]
Overcoming common challenges in isobutyramide crystallization.
Welcome to the technical support center for isobutyramide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving robust and reproducible crystallization outcomes.
Introduction: The Criticality of this compound Crystallization
This compound is a vital intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][2] Its purification via crystallization is a critical step that dictates the purity, yield, and downstream processability of the final product. However, like many small organic molecules, the crystallization of this compound can present several challenges, from controlling crystal size and shape to preventing the formation of oils and managing impurities. This guide provides practical, evidence-based solutions to these common issues.
Troubleshooting Guide: From Oiling Out to Polymorph Problems
This section addresses specific problems you may encounter during this compound crystallization in a question-and-answer format.
Q1: My this compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" or amorphous precipitation occurs when the supersaturation of the solution is too high, forcing the this compound molecules to crash out of solution rapidly and disorderly, rather than arranging themselves into an ordered crystal lattice.[3][4] This is often a result of a rapid temperature drop or the addition of an anti-solvent too quickly.
Causality and Solution Workflow:
Step-by-Step Protocol to Induce Crystallization:
-
Re-dissolve the Oiled/Amorphous Material: Gently heat the mixture until the oil or amorphous solid completely redissolves.
-
Slow Down the Cooling Process:
-
If using cooling crystallization, allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help.
-
Consider a programmed, gradual cooling profile if you have the equipment.
-
-
Optimize Anti-solvent Addition:
-
If using anti-solvent crystallization, add the anti-solvent dropwise and with vigorous stirring to the this compound solution.
-
Maintain a constant temperature during the addition.
-
-
Adjust Solvent Volume: The concentration of this compound might be too high. Add a small amount of the primary solvent to the heated solution to reduce the supersaturation level.
-
Seeding: Introduce a few seed crystals of pure this compound to the slightly supersaturated solution.[5] This provides a template for crystal growth and can help bypass the high energy barrier of primary nucleation.
Q2: I'm getting a very low yield of this compound crystals. How can I improve it?
A2: Low yield can be attributed to several factors, including incomplete precipitation, high solubility of this compound in the mother liquor, or premature filtration.
Troubleshooting Low Crystallization Yield:
| Potential Cause | Explanation | Recommended Action |
| High Solubility in Mother Liquor | This compound has significant solubility in many common solvents, especially at elevated temperatures.[6] If the final cooling temperature is not low enough, a substantial amount of product will remain dissolved. | Ensure the crystallization mixture is thoroughly cooled in an ice bath for an adequate amount of time before filtration. Consider adding a suitable anti-solvent to decrease solubility. |
| Insufficient Crystallization Time | Crystallization is a time-dependent process. If the solution is filtered too soon, not all the this compound will have had a chance to crystallize. | Allow sufficient time for crystallization to complete. Monitor the solution for any further crystal formation before filtration. |
| Incorrect Solvent/Anti-solvent Ratio | In anti-solvent crystallization, an incorrect ratio can lead to a solution that is not sufficiently supersaturated to drive complete precipitation. | Systematically vary the solvent/anti-solvent ratio to find the optimal composition for maximum yield. |
| Premature Filtration | Filtering the solution while it is still warm will result in a significant loss of product that is still dissolved in the solvent. | Always cool the crystallization mixture to the lowest practical temperature (e.g., in an ice bath) before filtration. |
Q3: My this compound crystals are very fine needles or small particles, which are difficult to filter and dry. How can I obtain larger, more equant crystals?
A3: The formation of small, needle-like crystals is often a sign of rapid nucleation and/or anisotropic growth, where crystal growth is favored in one direction.[7] This can be influenced by the solvent, cooling rate, and impurity profile.
Strategies for Controlling Crystal Size and Morphology:
-
Slower Cooling/Evaporation: A slower rate of supersaturation generation allows for fewer nucleation events and promotes the growth of existing crystals, leading to a larger average particle size.[8][9]
-
Solvent Selection: The solvent can significantly influence crystal habit.[10][11][12] this compound is soluble in a range of solvents, including water, acetone, and toluene.[1][13] Experiment with different solvents or solvent mixtures to find one that promotes the desired crystal morphology. Hydrogen bonding between the solvent and the crystal faces can alter their relative growth rates.[11]
-
Seeding: Introducing seed crystals at a low level of supersaturation can control the number of nuclei and encourage the growth of larger crystals.[9]
-
Temperature Cycling (Ostwald Ripening): Subjecting the crystal slurry to controlled temperature fluctuations can dissolve smaller, less stable crystals and redeposit the material onto larger, more stable ones.
-
Impurity Control: Even small amounts of impurities can act as habit modifiers by selectively adsorbing to certain crystal faces and inhibiting their growth.[14] Ensure high-purity starting materials.
Q4: I suspect I have a polymorphism issue with my this compound crystallization. What should I do?
A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[15] While the literature prominently describes one crystal structure for this compound (monoclinic, space group P2₁/c), the presence of different conformers in solution suggests the potential for other polymorphs under different crystallization conditions.[1] Different polymorphs can have different physical properties, such as solubility and stability, which is a critical consideration in pharmaceutical development.[16]
Workflow for Investigating Polymorphism:
Key Characterization Techniques for Polymorphs:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[15]
-
Differential Scanning Calorimetry (DSC): DSC can distinguish between polymorphs by their different melting points and enthalpies of fusion.[16] It can also detect polymorphic transformations.
-
Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates or hydrates, which are sometimes referred to as pseudopolymorphs.
-
Microscopy: Visual examination of the crystals under a microscope can reveal differences in crystal habit, which can be indicative of different polymorphic forms.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent for this compound crystallization?
A: this compound has good solubility in water and can also be crystallized from acetone, benzene, chloroform, and ethyl acetate.[1] A common purification method involves crystallization from hot water or acetone.[1] The choice of solvent will depend on the desired crystal morphology and the impurity profile of your material. A solubility screen with a small amount of material is always recommended.
This compound Solubility Data:
| Solvent | Solubility | Reference |
| Water | Soluble | [1][7] |
| Acetone | Soluble | [1] |
| Chloroform | Sparingly Soluble | [1] |
| DMSO | Slightly Soluble | [1] |
| Toluene | Soluble upon heating | [13] |
Q: How do impurities affect this compound crystallization?
A: Impurities can have a significant impact on crystallization in several ways:[14]
-
Inhibition of Nucleation: Some impurities can increase the energy barrier for nucleation, leading to a wider metastable zone width and difficulty in initiating crystallization.
-
Alteration of Crystal Habit: Impurities can selectively adsorb onto specific crystal faces, inhibiting their growth and leading to changes in the crystal shape (e.g., from prisms to needles).[14]
-
Incorporation into the Crystal Lattice: If an impurity is structurally similar to this compound, it may be incorporated into the crystal lattice, reducing the purity of the final product.
-
Induction of Polymorphism: In some cases, impurities can stabilize a particular polymorphic form that would not be obtained from the pure material.
Q: What are the key physical properties of this compound?
A:
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NO | [6][10] |
| Molecular Weight | 87.12 g/mol | [6] |
| Melting Point | 127-131 °C | [2][6] |
| Boiling Point | 216-220 °C | [2][6] |
| Density | 1.013 g/mL at 25 °C | [2][6] |
| Appearance | White to off-white solid | [6] |
References
- 1. Crystal structure of this compound and comparison with its conformation in chloroform solution as observed from lanthanide-induced nuclear magnetic resonance shifts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 563-83-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of pharmaceutical polymorphs by isothermal calorimetry [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [researchrepository.universityofgalway.ie]
- 6. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. solitekpharma.com [solitekpharma.com]
- 12. omicsonline.org [omicsonline.org]
- 13. View of Recent advances in the identification and prediction of polymorphs [bjbms.org]
- 14. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. This compound, N-(3-methylbutyl)- [webbook.nist.gov]
- 16. guidechem.com [guidechem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Isobutyramide and Its Structural Isomers
Introduction
In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise identification and characterization of molecular structures are paramount. Structural isomers—compounds sharing the same molecular formula but differing in the arrangement of their atoms—can exhibit vastly different physicochemical properties and biological activities. This guide provides a comprehensive comparative analysis of isobutyramide (C₄H₉NO) and its key structural isomers: the primary amide butanamide, the secondary amide N-methylpropanamide, the tertiary amide N,N-dimethylacetamide, and the oxime 2-butanone oxime.
Misidentification of these isomers can lead to significant deviations in reaction outcomes, product efficacy, and safety profiles. For researchers, scientists, and drug development professionals, a robust analytical strategy to differentiate these compounds is not merely an academic exercise but a critical component of quality control and regulatory compliance. This document outlines the distinct properties of each isomer and presents detailed experimental protocols for their unambiguous differentiation using spectroscopic and chromatographic techniques. The causality behind each experimental choice is explained to provide a framework for developing self-validating analytical systems.
Part 1: Physicochemical Properties and Industrial Applications
The seemingly subtle shifts in atomic arrangement among C₄H₉NO isomers lead to significant differences in their physical states, properties, and, consequently, their applications.
This compound (2-Methylpropanamide)
-
Structure: A primary amide with a branched isopropyl group.
-
Properties: A crystalline solid with a melting point of 127-131 °C.[1]
-
Applications: this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] It has been investigated for its role in cellular differentiation and activating gene transcription, showing potential in the treatment of blood disorders like β-thalassemia and sickle cell disease.[3] It is also used in the chemical grafting of proteins for biomedical applications.[3]
Butanamide (Butyramide)
-
Structure: A primary amide with a straight four-carbon chain.
-
Properties: A white, crystalline solid with a melting point of 115-116 °C and a boiling point of 216 °C.[4][5] It is freely soluble in water and ethanol.[4]
-
Applications: Butanamide serves as a reagent and intermediate in organic synthesis, including the preparation of pharmaceuticals like benzimidazoles and in the synthesis of hydroxamic acids and electrorheological fluids.[5][6][7]
N-Methylpropanamide
-
Structure: A secondary amide with a methyl group and an ethyl group attached to the amide nitrogen and carbonyl carbon, respectively.
-
Properties: A clear, colorless liquid at room temperature with a low melting point of -43 °C and a boiling point of approximately 146 °C at 90 mmHg.[8][9][10] It is very soluble in water.[11]
-
Applications: It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[11][12] Its properties also make it useful in research for studying solvent-solvent interactions and phase separation behaviors.[8]
N,N-Dimethylacetamide (DMAc)
-
Structure: A tertiary amide with two methyl groups on the nitrogen atom.
-
Properties: A colorless, high-boiling liquid (164-166 °C) with a melting point of -20 °C.[12] It is a polar aprotic solvent miscible with water and most organic solvents.[13][14]
-
Applications: DMAc is a versatile industrial solvent used extensively in the production of synthetic fibers (e.g., acrylic and spandex), films, and coatings.[2][8][13] It serves as a reaction medium in the manufacturing of pharmaceuticals, agrochemicals, and dyes, and is also used as an excipient in some drug formulations.[14][15][16]
2-Butanone Oxime (Methyl Ethyl Ketoxime - MEKO)
-
Structure: An oxime, differing significantly from the amide structure.
-
Properties: A colorless to light yellow oily liquid with a melting point of -30 °C and a boiling point of 152-153 °C.
-
Applications: Its primary use is as an anti-skinning agent in alkyd resin-based paints, varnishes, and coatings to prevent the formation of a surface skin during storage. It also functions as a silicon curing agent and an oxygen scavenger in boiler water treatment.
Comparative Data Summary
The following tables provide a side-by-side comparison of the isomers' physical properties and primary applications for easy reference.
Table 1: Comparative Physicochemical Properties of C₄H₉NO Isomers
| Property | This compound | Butanamide | N-Methylpropanamide | N,N-Dimethylacetamide | 2-Butanone Oxime |
| IUPAC Name | 2-Methylpropanamide | Butanamide | N-Methylpropanamide | N,N-Dimethylacetamide | (2E)-N-Hydroxybutan-2-imine |
| CAS Number | 563-83-7 | 541-35-5 | 1187-58-2 | 127-19-5 | 96-29-7 |
| Molar Mass | 87.12 g/mol | 87.12 g/mol | 87.12 g/mol | 87.12 g/mol | 87.12 g/mol |
| Appearance | Crystalline Solid | White Crystalline Solid | Colorless Liquid | Colorless Liquid | Colorless/Yellow Liquid |
| Melting Point | 127-131 °C[1] | 115-116 °C[4] | -43 °C[9] | -20 °C[12] | -30 °C |
| Boiling Point | 216-220 °C | 216 °C[4] | ~202 °C (extrap.) | 164-166 °C[13] | 152-153 °C |
| Solubility | Soluble in water | Freely soluble in water[4] | Very soluble in water[11] | Miscible with water[14] | Soluble in water |
Table 2: Primary Applications of C₄H₉NO Isomers
| Isomer | Primary Application Areas |
| This compound | Pharmaceutical intermediate (e.g., sickle cell disease treatment), agrochemical synthesis, protein grafting.[2][3] |
| Butanamide | Organic synthesis intermediate, preparation of specialty chemicals and pharmaceuticals.[6] |
| N-Methylpropanamide | Chemical intermediate for pharma/agrochemicals, solvent for research applications.[8][11][12] |
| N,N-Dimethylacetamide | High-performance industrial solvent (fibers, films), reaction medium, pharmaceutical excipient.[13][14][15] |
| 2-Butanone Oxime | Anti-skinning agent in paints and coatings, silicon curing agent, oxygen scavenger. |
Part 2: Experimental Analysis and Differentiation
For the unambiguous identification of these isomers, a multi-technique approach is essential. Spectroscopic methods provide fingerprints of functional groups and atomic connectivity, while chromatography separates the isomers based on their physical properties.
Structural Isomers Visualization
The fundamental differences in connectivity between the isomers are the root of their distinct properties.
Caption: Molecular classification of the five C₄H₉NO structural isomers.
Protocol 1: Spectroscopic Analysis (FTIR & NMR)
Spectroscopy is the first line of analysis. Fourier-Transform Infrared (FTIR) spectroscopy is exceptionally sensitive to the presence and type of functional groups, particularly the N-H bonds that differ between primary, secondary, and tertiary amides. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for definitive structural elucidation based on the unique electronic environment of each nucleus.
This technique differentiates the isomers by probing their characteristic vibrational frequencies, especially those of the amide group.
Experimental Protocol:
-
Sample Preparation:
-
For solids (this compound, Butanamide): Prepare a KBr pellet by mixing ~1 mg of the sample with 200 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
For liquids (N-Methylpropanamide, DMAc, MEKO): Place a single drop of the neat liquid between two NaCl or KBr salt plates, or directly onto an ATR crystal.
-
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Identify key peaks:
-
N-H Stretch (3500-3100 cm⁻¹):
-
Primary Amides (this compound, Butanamide): Two distinct peaks (asymmetric and symmetric stretches) will be visible.
-
Secondary Amide (N-Methylpropanamide): A single, sharp peak will be present.
-
Tertiary Amide (DMAc): Complete absence of peaks in this region.
-
Oxime (MEKO): A broad O-H stretch will be visible around 3300-3150 cm⁻¹.
-
-
C=O Stretch (Amide I band, 1700-1630 cm⁻¹): All three amide isomers will show a very strong absorption in this region. The exact position can be influenced by hydrogen bonding.
-
N-H Bend (Amide II band, 1640-1550 cm⁻¹): Present for primary and secondary amides, often appearing as a strong, distinct peak. Absent for the tertiary amide.
-
C=N Stretch (~1650 cm⁻¹): The oxime (MEKO) will exhibit a C=N stretch, which can sometimes overlap with the amide I band region.
-
NMR provides the most definitive structural information by resolving every unique proton and carbon in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
Analysis (Expected ¹H NMR Signatures in CDCl₃):
-
This compound: A septet (~2.4 ppm) for the single C-H proton, a doublet (~1.2 ppm) for the two equivalent methyl groups, and a broad singlet for the two NH₂ protons.
-
Butanamide: A triplet (~2.2 ppm) for the CH₂ adjacent to the carbonyl, a sextet (~1.7 ppm) for the middle CH₂, a triplet (~0.9 ppm) for the terminal CH₃, and a broad singlet for the two NH₂ protons.
-
N-Methylpropanamide: A quartet (~2.2 ppm) for the CH₂ adjacent to the carbonyl, a triplet (~1.1 ppm) for its neighboring CH₃, a sharp singlet (~2.8 ppm) for the N-CH₃ that may show coupling to the N-H proton, and a broad singlet for the N-H proton. Due to restricted C-N bond rotation, some peaks may appear doubled, corresponding to cis/trans isomers.[6][11]
-
N,N-Dimethylacetamide: A sharp singlet (~2.1 ppm) for the acetyl CH₃ group. Critically, two distinct singlets (~2.9 and ~3.0 ppm) will be observed for the two N-CH₃ groups due to the high rotational barrier of the C-N amide bond, making them chemically non-equivalent at room temperature.[6]
-
2-Butanone Oxime: A quartet and triplet for the ethyl group and a singlet for the methyl group, with distinct chemical shifts. A very broad singlet for the O-H proton.
-
Protocol 2: Chromatographic Separation (GC-MS)
Gas Chromatography (GC) is the ideal technique for separating volatile and semi-volatile compounds. The isomers have different boiling points and polarities due to variations in branching and hydrogen bonding capabilities, which forms the basis of their separation on a GC column. Coupling GC with a Mass Spectrometer (MS) provides both retention time data for separation and mass fragmentation patterns for definitive identification.
Experimental Workflow Diagram
Caption: Standard workflow for isomer differentiation using GC-MS.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the individual isomers or the mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is a robust starting point.
-
Injector: Split/splitless inlet at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes. This program provides good initial separation.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 200.
-
-
Data Analysis:
-
Retention Time: The isomers will elute in an order generally corresponding to their boiling points. The expected elution order would be: 2-Butanone Oxime < N,N-Dimethylacetamide < N-Methylpropanamide < Butanamide ≈ This compound . The primary amides have the highest boiling points due to strong intermolecular hydrogen bonding and will elute last.
-
Mass Spectrum: Each isomer will produce a unique fragmentation pattern upon electron ionization, serving as a chemical fingerprint. The molecular ion peak (M⁺) should be visible at m/z 87. Key fragment ions will allow for unambiguous identification of the branching and substitution patterns.
-
Conclusion
The structural isomers of C₄H₉NO—this compound, butanamide, N-methylpropanamide, N,N-dimethylacetamide, and 2-butanone oxime—each possess a unique profile of physical properties and industrial applications. Their structural similarities necessitate a rigorous, multi-faceted analytical approach for accurate differentiation. By systematically applying FTIR, NMR, and GC-MS, researchers can exploit the differences in functional groups, atomic connectivity, and physicochemical properties to achieve unambiguous identification. The protocols and comparative data presented in this guide offer a validated framework for quality control, reaction monitoring, and new product development, ensuring scientific integrity and trustworthiness in any research endeavor involving these compounds.
References
- 1. N,N-dimethylacetamide (DMAC): Application and market prospects of efficient solvent - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. N,N-Dimethylacetamide | 127-19-5 [chemicalbook.com]
- 7. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. N,N-dimethylacetamide (DMAC) - a high-performance polar solvent with wide applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide for Synthetic Chemists: Isobutyramide vs. N,N-dimethylformamide as Solvents in Synthesis
The selection of a solvent is a cornerstone of synthetic chemistry, profoundly influencing reaction kinetics, solubility, and downstream processing. For decades, N,N-dimethylformamide (DMF) has been a workhorse in both academic and industrial laboratories, celebrated for its exceptional solvating power and high boiling point.[1] However, increasing regulatory scrutiny and a collective drive towards greener, safer chemical practices have catalyzed the search for viable alternatives.[2][3] This guide provides an in-depth, objective comparison between the incumbent DMF and a potential, lesser-known alternative: Isobutyramide. We will dissect their physicochemical properties, performance characteristics, and safety profiles, providing the data and insights necessary for informed decision-making in modern synthesis.
Section 1: Physicochemical Properties at a Glance
A solvent's fundamental physical properties dictate its practical utility. DMF is a colorless liquid, while this compound is a white crystalline solid at ambient temperature, a critical distinction that fundamentally alters their application profiles.[4][5] This difference immediately signals that this compound cannot be a direct "drop-in" replacement for DMF in all scenarios but may offer advantages in high-temperature applications where it can be used as a molten medium.
| Property | This compound | N,N-dimethylformamide (DMF) |
| Molecular Formula | C₄H₉NO[6] | C₃H₇NO[7][8] |
| Molecular Weight | 87.12 g/mol [6] | 73.09 g/mol [8][9] |
| Appearance | White crystalline powder/solid[5] | Colorless liquid[4][7][9] |
| Melting Point | 127-131 °C[10][11] | -61 °C[12] |
| Boiling Point | 216-220 °C[10][11] | 153 °C[9][12][13] |
| Density | ~1.013 g/mL @ 25 °C (as solid)[11][14] | 0.949 g/mL @ 20 °C[12][15] |
| Solubility in Water | Soluble[10][14][16] | Miscible[7][8] |
| Dipole Moment | Not readily available | 3.79 D[12] |
| Dielectric Constant | Not readily available | 36.71[12] |
Section 2: Performance & Application Domain
The Incumbent: N,N-dimethylformamide (DMF)
DMF's utility stems from its nature as a polar aprotic solvent. This characteristic allows it to effectively solvate cations while leaving anions relatively "bare," thereby accelerating reactions that proceed via polar mechanisms, most notably S_N2 reactions. Its high dielectric constant and broad solvency for both organic and inorganic compounds make it an exceptional medium for a wide array of transformations.[1][15]
Key Applications of DMF:
-
Peptide Synthesis: It is the most popular solvent for solid-phase peptide synthesis (SPPS) due to its excellent resin-swelling properties and ability to dissolve protected amino acids.[2]
-
Polymer Chemistry: Used extensively in the production of acrylic fibers, polyurethanes, and synthetic leathers.[7][8]
-
Cross-Coupling Reactions: A common solvent for Heck, Suzuki, and other palladium-catalyzed reactions.[2][7]
-
Reagent: Beyond its role as a solvent, DMF is a direct participant in formylation reactions like the Vilsmeier-Haack reaction and the Bouveault aldehyde synthesis.[7]
The Challenger: this compound
This compound's primary role in the chemical industry has historically been as a synthetic intermediate for pharmaceuticals and organic dyes, rather than as a bulk solvent.[5][10][17] Its application as a solvent is an emerging area of interest, driven by its favorable safety profile. As a solid, it can only function as a solvent above its melting point (~128 °C), positioning it as a high-temperature, polar, and potentially green alternative to other high-boiling solvents.
Potential Applications of this compound as a Solvent:
-
High-Temperature Nucleophilic Substitutions: Molten this compound can serve as a polar medium for reactions requiring temperatures exceeding the boiling point of DMF.
-
Specialty Polymerizations: Could be employed in the synthesis of polymers that require high processing temperatures and are soluble in amide-type media.
-
Green Chemistry: As a biodegradable and less toxic option, it is a candidate for processes where EHS considerations are paramount and high temperatures are necessary.
The amide functionality suggests it can form hydrogen bonds, and its polarity allows it to dissolve a range of polar reagents. However, its performance relative to DMF is not yet widely documented in peer-reviewed literature, indicating a need for further research to establish its efficacy across a broad spectrum of reaction classes.
Section 3: Safety & Environmental Profile (EHS)
The most compelling driver for replacing DMF is its significant health and safety concerns. This is where this compound presents a clear and substantial advantage.
| Hazard Consideration | This compound | N,N-dimethylformamide (DMF) |
| Primary Hazards | Harmful if swallowed (Acute Tox. 4); May cause irritation.[6] | Flammable liquid; Toxic by inhalation or skin absorption; Potent liver toxin.[1][4][9] |
| Chronic Toxicity | Not classified as a carcinogen or reproductive toxin by major agencies.[5] | Reproductive Toxin (H360D: May damage the unborn child) ; Hepatotoxic.[1][2] |
| Regulatory Status | Generally available with standard handling precautions. | Use is now restricted in the European Union under REACH as of December 2023.[2][3] |
| Handling | Handle as a solid powder, avoiding dust inhalation.[5] | Requires use in a well-ventilated fume hood with appropriate gloves due to high absorption risk.[15] |
The classification of DMF as a substance of very high concern (SVHC) due to its reproductive toxicity is the single most critical factor for its substitution in industrial and, increasingly, academic settings.[2][3] this compound does not carry these severe long-term health warnings, making it an inherently safer alternative from a toxicological standpoint.[5][6]
Section 4: Decision-Making Framework for Solvent Selection
Choosing between DMF and this compound requires a careful analysis of the specific reaction requirements. The following flowchart, presented in DOT language, provides a logical pathway for this decision.
Caption: Decision flowchart for solvent selection between DMF and this compound.
Section 5: Experimental Protocols: A Case Study in Nucleophilic Aromatic Substitution (S_NAr)
To illustrate the practical differences, we present two protocols for a model S_NAr reaction: the reaction of 4-chloronitrobenzene with potassium carbonate.
Protocol 1: Benchmark Synthesis in DMF
This protocol represents the standard, well-established method.
Workflow Diagram:
Caption: Standard S_NAr reaction workflow using DMF.
Methodology:
-
Charging the Reactor: To a round-bottom flask equipped with a magnetic stirrer and condenser, add 4-chloronitrobenzene (1.0 eq), potassium carbonate (1.5 eq), and DMF (5 mL per gram of starting material).
-
Reaction: Heat the mixture to 120 °C and maintain with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS. Causality: DMF readily dissolves the reactants and, as a polar aprotic solvent, facilitates the nucleophilic attack on the aromatic ring.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (3x the volume of DMF).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers. Causality: The water quench precipitates the product and allows for extraction into an immiscible organic solvent, though removing all DMF can be challenging.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.
Protocol 2: Alternative Synthesis in Molten this compound
This protocol demonstrates how to adapt the synthesis for a solid solvent.
Workflow Diagram:
Caption: Alternative S_NAr workflow using molten this compound.
Methodology:
-
Charging the Reactor: To a round-bottom flask equipped with a mechanical stirrer and condenser, add 4-chloronitrobenzene (1.0 eq), potassium carbonate (1.5 eq), and solid this compound (5 g per gram of starting material).
-
Reaction: Heat the mixture to 140 °C. The this compound will melt, creating the reaction medium. Maintain with vigorous stirring for 2-4 hours. Causality: The molten amide acts as a polar solvent. The higher temperature may lead to faster reaction rates compared to the DMF protocol.
-
Work-up: Cool the mixture to approximately 80 °C (while still liquid). Add hot toluene (a solvent in which the product is soluble at high temp but not at low temp, and in which this compound has some solubility).
-
Filtration: While still hot, filter the mixture to remove the insoluble potassium salts. Causality: This step is fundamentally different from a liquid-liquid extraction and is chosen to separate the inorganic byproducts efficiently at high temperature.
-
Isolation: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath. The desired product should crystallize out of the solution. Collect the product by filtration and wash with cold toluene.
Conclusion and Future Outlook
N,N-dimethylformamide remains a highly effective and versatile solvent, but its significant reproductive toxicity makes its replacement a priority.[1][2] this compound emerges not as a universal, drop-in substitute, but as a compelling niche alternative for high-temperature applications. Its key advantages are a dramatically improved safety profile and a higher boiling point. However, its solid state at room temperature necessitates different handling and work-up procedures, requiring process re-development.
For researchers and drug development professionals, the choice is clear: for reactions below ~130 °C where a liquid medium is essential, other green solvents like DMSO, 2-MeTHF, or Cyrene™ should be considered as DMF alternatives.[18][19] However, for high-temperature syntheses where safety is paramount, molten this compound presents an innovative and viable path forward, embodying the principles of modern, sustainable chemistry.
References
- 1. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 8. N N Dimethylformamide (DMF) Solvent [irocoatingadditive.com]
- 9. N,N-Dimethylformamide | 68-12-2 [chemicalbook.com]
- 10. This compound | 563-83-7 [chemicalbook.com]
- 11. イソブチルアミド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. N,N-dimethylformamide [stenutz.eu]
- 13. N [macro.lsu.edu]
- 14. This compound, 563-83-7 [thegoodscentscompany.com]
- 15. kianresin.com [kianresin.com]
- 16. jecibiochem.com [jecibiochem.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Spectroscopic Guide to Isobutyramide and Propionamide: Distinguishing Structural Isomers
In the realm of pharmaceutical development and materials science, the precise identification and characterization of molecular structure are paramount. Even subtle differences, such as those between structural isomers, can lead to vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of two such isomers: isobutyramide (2-methylpropanamide) and propionamide (propanamide). While sharing the same molecular formula (C₄H₉NO) and primary amide functional group, their distinct alkyl frameworks—an isopropyl group in this compound versus an n-propyl group in propionamide—give rise to unique spectroscopic signatures.
This analysis leverages three core analytical techniques: Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of why their spectra differ, present experimental data for objective comparison, and provide validated protocols for reproducing these results. This guide is intended for researchers and professionals who require robust, reliable methods for differentiating these and similar isomeric compounds.
Molecular Structures: The Isomeric Difference
The fundamental distinction between this compound and propionamide lies in the connectivity of their carbon skeletons. Propionamide features a linear three-carbon chain, while this compound has a branched structure. This seemingly minor variance has significant consequences for the vibrational modes and electronic environments of the atoms, which are directly probed by spectroscopic methods.
Caption: Molecular structures of propionamide and this compound.
Vibrational Spectroscopy: A Tale of Two Fingerprints
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. While both techniques are based on molecular vibrations, they are governed by different selection rules (IR activity requires a change in dipole moment, while Raman activity requires a change in polarizability), often providing complementary information. For this compound and propionamide, the spectra share features characteristic of a primary amide but diverge in the regions influenced by the alkyl backbone.
Core Similarities: The Primary Amide Signature
Both molecules are primary amides and therefore exhibit characteristic vibrational bands.[1]
-
N-H Stretching: In the solid phase (e.g., KBr pellet), hydrogen bonding leads to broad absorption bands. Typically, two distinct bands are observed between 3400 cm⁻¹ and 3100 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.[2][3]
-
Amide I (C=O Stretching): A very strong and prominent band appears between 1690 and 1630 cm⁻¹.[2][3] This band is one of the most reliable for identifying the amide functional group.
-
Amide II (N-H Bending): A strong band, typically found around 1640 cm⁻¹, arises from a combination of N-H bending and C-N stretching.[3]
Key Differences: The Alkyl Fingerprint Region
The true power of vibrational spectroscopy in distinguishing these isomers lies in the "fingerprint region" (below 1500 cm⁻¹), where complex skeletal vibrations and C-H bending modes occur.[2]
-
This compound: The defining feature is the isopropyl group. This gives rise to a characteristic doublet (two distinct peaks of similar intensity) in the C-H bending region, typically around 1385 cm⁻¹ and 1370 cm⁻¹. This split is due to the symmetric and asymmetric bending of the two methyl groups attached to the same carbon.
-
Propionamide: The linear n-propyl group lacks this specific isopropyl signature. Instead, its spectrum is characterized by C-H bending modes associated with both methyl (-CH₃) and methylene (-CH₂) groups, which appear as distinct, non-doublet absorptions in the 1470-1370 cm⁻¹ range.
Comparative Vibrational Data
The following table summarizes the key distinguishing vibrational frequencies.
| Vibrational Mode | Functional Group | Propionamide (cm⁻¹) | This compound (cm⁻¹) | Key Differentiator |
| N-H Stretch (asym/sym) | Primary Amide (-NH₂) | ~3350, ~3180 | ~3350, ~3180 | Shared Feature |
| C-H Stretch (aliphatic) | -CH₃, -CH₂ vs. -CH(CH₃)₂ | ~2970-2880 | ~2970-2880 | Subtle differences in band shape |
| Amide I (C=O Stretch) | Amide Carbonyl | ~1650-1690[2] | ~1640-1680 | Shared Feature (Strong) |
| Amide II (N-H Bend) | Primary Amide (-NH₂) | ~1640[3] | ~1640 | Shared Feature (Strong) |
| C-H Bending | Isopropyl Group | N/A | ~1385 & ~1370 (Doublet) | Primary Identifier |
| C-H Bending | -CH₂ / -CH₃ | ~1460, ~1380 | ~1470 | Absence of isopropyl doublet |
Note: Exact peak positions can vary slightly based on the sampling method (e.g., KBr pellet, Nujol mull, ATR) and instrument calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
While vibrational spectroscopy offers excellent clues, NMR spectroscopy provides definitive, high-resolution evidence to distinguish between this compound and propionamide. By probing the chemical environment of ¹H (proton) and ¹³C nuclei, NMR reveals direct information about the connectivity of atoms.
¹H NMR: A Clear Distinction in Splitting Patterns
The proton NMR spectra of the two isomers are strikingly different due to their unique sets of non-equivalent protons and the resulting spin-spin coupling.
-
Propionamide: The spectrum is characterized by two distinct signals for the alkyl chain protons.
-
The methyl (-CH₃) protons appear as a triplet because they are adjacent to a methylene (-CH₂) group (n=2 protons, n+1=3).
-
The methylene (-CH₂) protons appear as a quartet as they are adjacent to a methyl (-CH₃) group (n=3 protons, n+1=4).
-
The amide (-NH₂) protons typically appear as a broad singlet, as their signal can be broadened by hydrogen bonding and quadrupole effects from the nitrogen atom.[4]
-
-
This compound: The branched structure leads to a different pattern.
-
The six protons of the two equivalent methyl (-CH₃) groups appear as a single, strong doublet , as they are all adjacent to the single methine (-CH) proton (n=1 proton, n+1=2).
-
The methine (-CH) proton appears as a septet (or multiplet) because it is adjacent to the six protons of the two methyl groups (n=6 protons, n+1=7).
-
The amide (-NH₂) protons also appear as a broad singlet.
-
¹³C NMR: Counting the Carbons
The ¹³C NMR spectra also confirm the structural differences, although the distinction is based on chemical shifts rather than splitting patterns (in a standard broadband-decoupled spectrum).
-
Propionamide: Exhibits three distinct carbon signals: one for the carbonyl carbon (C=O), one for the methylene carbon (-CH₂-), and one for the methyl carbon (-CH₃).[5]
-
This compound: Also shows three distinct carbon signals: one for the carbonyl carbon (C=O), one for the methine carbon (-CH-), and one for the two chemically equivalent methyl carbons (-CH₃).
Comparative NMR Data
| Technique | Nucleus/Group | Propionamide | This compound |
| ¹H NMR | -CH₃ | ~1.1 ppm (triplet) | ~1.2 ppm (doublet) |
| -CH₂- | ~2.2 ppm (quartet) | N/A | |
| -CH- | N/A | ~2.4 ppm (septet) | |
| -NH₂ | ~5.5-6.5 ppm (broad singlet)[4] | ~5.5-6.5 ppm (broad singlet) | |
| ¹³C NMR | C=O | ~178 ppm | ~181 ppm |
| -CH₃ | ~10 ppm | ~20 ppm (2 equivalent C's) | |
| -CH₂- | ~30 ppm | N/A | |
| -CH- | N/A | ~35 ppm |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS and can vary based on the deuterated solvent used.[4][5] Data is compiled from typical values and spectral databases.[6][7][8][9]
Experimental Protocols & Workflow
To ensure data integrity and reproducibility, standardized experimental procedures are crucial. The following protocols outline standard methods for acquiring the spectra discussed.
Logical Identification Workflow
For an unknown sample suspected to be either this compound or propionamide, a logical workflow ensures efficient and accurate identification.
Caption: Logical workflow for isomeric identification.
Protocol 1: FTIR Spectroscopy via KBr Pellet Method
This method is standard for acquiring high-quality IR spectra of solid samples.
Causality: The KBr matrix is transparent to IR radiation in the mid-IR region and, when pressed, forms a solid solution with the analyte, minimizing scattering effects.
-
Preparation: Place approximately 100 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 2 hours to remove adsorbed water, which has strong IR absorptions that can interfere with the spectrum.
-
Sample Grinding: Add ~1-2 mg of the amide sample to an agate mortar. Add a small portion of the dried KBr and gently grind with a pestle until the mixture is a fine, homogenous powder. This ensures the sample is evenly dispersed.[10]
-
Mixing: Add the remaining dried KBr to the mortar and continue grinding until the mixture is uniform.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes. The goal is to form a transparent or translucent pellet.[10]
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample chamber should be acquired first.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
This protocol describes the preparation of a sample for analysis in a high-field NMR spectrometer.
Causality: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protium (¹H), rendering the solvent invisible in the ¹H NMR spectrum.[4] Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded, appearing at 0.0 ppm, and it is chemically inert.[5]
-
Sample Preparation: Weigh 5-10 mg of the amide sample and place it in a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% TMS to the NMR tube.[4]
-
Dissolution: Cap the tube and gently invert it several times until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Data Acquisition: Insert the NMR tube into the spectrometer.
-
Tuning and Shimming: The instrument will be tuned to the appropriate frequencies (¹H and ¹³C), and the magnetic field homogeneity will be optimized (shimming) to ensure high resolution.
-
¹H Spectrum: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C Spectrum: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Conclusion
While this compound and propionamide are simple structural isomers, they present a clear case study in the power of modern spectroscopy. Vibrational spectroscopy, particularly in the fingerprint region, offers the first critical clues to differentiate them, with the isopropyl doublet of this compound being a key identifier. However, for definitive and unambiguous identification, ¹H NMR spectroscopy is unparalleled. The distinct spin-spin coupling patterns—a triplet and quartet for propionamide versus a doublet and septet for this compound—provide an irrefutable structural fingerprint.
By employing a multi-technique approach as outlined in this guide, researchers can confidently distinguish between these isomers, ensuring the chemical integrity of their work and the desired properties of their materials. The causality-driven protocols provided herein serve as a robust foundation for achieving accurate and reproducible results.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. docbrown.info [docbrown.info]
- 3. m.youtube.com [m.youtube.com]
- 4. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. docbrown.info [docbrown.info]
- 6. Propionamide(79-05-0) 1H NMR spectrum [chemicalbook.com]
- 7. This compound(563-83-7) 1H NMR [m.chemicalbook.com]
- 8. Propionamide | C3H7NO | CID 6578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A comparative study of the reactivity of isobutyramide and acetamide.
Introduction: Unpacking Amide Reactivity
Amides are among the most stable carboxylic acid derivatives, a characteristic attributable to the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon, making amides less susceptible to nucleophilic attack compared to esters or acid chlorides.[1][2] However, their reactivity is not uniform and is profoundly influenced by the substituents attached to the acyl and nitrogen groups. This guide provides a comparative analysis of two primary amides, acetamide and isobutyramide, to elucidate the interplay of steric and electronic factors that govern their chemical behavior.
Acetamide (CH₃CONH₂) and this compound ((CH₃)₂CHCONH₂) provide an excellent model system for this study. They differ only in the alkyl group attached to the carbonyl: a methyl group in acetamide versus a bulkier isopropyl group in this compound. This seemingly minor structural change leads to significant, quantifiable differences in their reactivity, primarily due to steric hindrance.[3][4]
Theoretical Framework: Steric Hindrance as the Dominant Factor
The core reactions of amides, such as hydrolysis, proceed via a nucleophilic acyl substitution mechanism.[5] This process involves the attack of a nucleophile (e.g., a water molecule or a hydroxide ion) on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][6] The rate of this reaction is highly sensitive to the steric environment around the carbonyl group.
-
Acetamide: The small methyl group presents minimal steric hindrance, allowing relatively easy access for the incoming nucleophile to the carbonyl carbon.
-
This compound: The larger, more branched isopropyl group creates a congested environment around the carbonyl carbon. This steric bulk physically impedes the approach of the nucleophile, slowing down the formation of the tetrahedral intermediate and, consequently, reducing the overall reaction rate.
While electronic effects also play a role—alkyl groups are weakly electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon—the difference in inductive effects between a methyl and an isopropyl group is minor compared to the dramatic difference in their steric profiles.[3] Therefore, steric hindrance is the principal determinant of the reactivity difference between these two molecules.
Experimental Investigation: Comparative Hydrolysis
To empirically demonstrate the difference in reactivity, we will focus on the hydrolysis of acetamide and this compound under both acidic and basic conditions. Hydrolysis, the cleavage of the amide bond by water, serves as a classic benchmark for amide reactivity.[7]
Objective
To quantitatively compare the rates of hydrolysis for acetamide and this compound under identical acidic and basic conditions, thereby providing experimental evidence for the influence of steric hindrance.
Experimental Design Workflow
The following workflow outlines the process for comparing the hydrolysis rates.
Caption: Workflow for comparative hydrolysis experiments.
Protocol 1: Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of amides begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[8] This is followed by the nucleophilic attack of water to form a tetrahedral intermediate.[9] Subsequent proton transfers and elimination of ammonia (which is protonated under acidic conditions to non-nucleophilic ammonium) yield the carboxylic acid.[6]
Mechanism of Acid-Catalyzed Hydrolysis
Caption: Generalized mechanism for acid-catalyzed amide hydrolysis.
Methodology
-
Reaction Setup: In separate round-bottom flasks equipped with reflux condensers, dissolve 0.1 mol of acetamide and 0.1 mol of this compound in 100 mL of deionized water.
-
Initiation: To each flask, add 100 mL of 6M hydrochloric acid.
-
Heating: Place the flasks in a preheated heating mantle or oil bath set to 80°C and begin stirring. Start a timer.
-
Sampling: At intervals of 0, 30, 60, 90, and 120 minutes, withdraw a 5.0 mL aliquot from each reaction mixture. Immediately quench the reaction by adding the aliquot to a flask containing 20 mL of ice-cold water.
-
Quantification: Determine the amount of ammonium ion produced in each quenched aliquot. This can be achieved by making the solution basic and titrating the liberated ammonia, or through quantitative analysis using an ion-selective electrode or HPLC.
-
Analysis: Calculate the percentage of amide hydrolyzed at each time point for both reactions. Plot the percentage of hydrolysis versus time to visualize the reaction progress.
Protocol 2: Base-Promoted Hydrolysis
In base-promoted hydrolysis, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the carbonyl carbon.[5][10][11] This is typically the rate-determining step. The resulting tetrahedral intermediate then expels the amide anion (a very poor leaving group), a step which is driven forward by a rapid, irreversible acid-base reaction between the carboxylic acid product and the strongly basic amide anion.[10][11]
Methodology
-
Reaction Setup: Prepare amide solutions as described in the acid hydrolysis protocol.
-
Initiation: To each flask, add 100 mL of 6M sodium hydroxide.
-
Heating: Heat the mixtures to 80°C with stirring and reflux. Start a timer.
-
Sampling: At intervals of 0, 15, 30, 45, and 60 minutes, withdraw a 5.0 mL aliquot. Note the faster sampling intervals, as base-promoted hydrolysis is generally faster.
-
Quantification: Determine the amount of ammonia liberated from each sample. This can be done by collecting the evolved ammonia gas in a standard acid solution and back-titrating.
-
Analysis: Calculate and plot the percentage of hydrolysis versus time for both amides.
Expected Results and Discussion
The experimental data are expected to show a significantly lower rate of hydrolysis for this compound compared to acetamide under both acidic and basic conditions.
| Amide | Relative Rate (Acidic) | Relative Rate (Basic) | Primary Reason for Rate Difference |
| Acetamide | k | k' | Minimal steric hindrance from the methyl group allows for easier nucleophilic attack. |
| This compound | < k | < k' | Significant steric hindrance from the bulky isopropyl group impedes the approach of the nucleophile to the carbonyl carbon. |
The results will highlight that the steric bulk of the isopropyl group in this compound acts as a shield for the carbonyl carbon, increasing the activation energy required for the nucleophile to attack and form the tetrahedral intermediate. This steric impediment is the dominant factor responsible for its lower reactivity compared to acetamide.
Conclusion
The comparative study of acetamide and this compound reactivity provides a clear and compelling illustration of the principle of steric hindrance in organic chemistry. While electronically similar, the structural difference between a methyl and an isopropyl group leads to a pronounced decrease in reaction susceptibility for the larger amide. This compound's lower reactivity, demonstrated through slower hydrolysis rates, is a direct consequence of the steric congestion around its carbonyl center. This fundamental concept is crucial for professionals in drug development and chemical synthesis, as it informs molecular design, stability predictions, and the selection of reaction conditions.
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 8. Khan Academy [khanacademy.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Confirming the Identity of Synthesized Isobutyramide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth comparison of analytical techniques to definitively identify synthesized isobutyramide (2-methylpropanamide), a compound with applications ranging from a reagent in organic synthesis to its use in studying cellular differentiation.[1] We will delve into the causality behind experimental choices, presenting a self-validating system for identity confirmation.
The successful synthesis of this compound (CAS: 563-83-7, Molecular Formula: C4H9NO, Molecular Weight: 87.12 g/mol ) requires a multi-faceted analytical approach to distinguish it from starting materials, byproducts, and isomers.[2][3] This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Melting Point Analysis.
Foundational Analysis: Melting Point Determination
A simple yet crucial preliminary test is the determination of the compound's melting point. This compound is a white crystalline solid at room temperature.[4] A sharp melting point range consistent with literature values (typically 127-131 °C) provides an initial indication of purity.[2][5] A broad or depressed melting point suggests the presence of impurities.
Comparison with Potential Impurities:
| Compound | Expected Melting Point (°C) | Notes |
| This compound | 127-131 [2] | A sharp range is indicative of high purity. |
| Isobutyric Acid (Starting Material) | -47 | A liquid at room temperature, its presence as an impurity would likely result in a semi-solid or oily product with a significantly depressed and broad melting range. |
| Isobutyryl Chloride (Starting Material) | -90 | A liquid at room temperature, its presence would also lead to a depressed and broad melting range. |
Definitive Structural Elucidation: A Spectroscopic Triad
While melting point analysis is a valuable first step, it is not sufficient for unambiguous identification. A combination of spectroscopic techniques is essential for confirming the molecular structure.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive identification of synthesized this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, a primary amide, the IR spectrum will exhibit characteristic absorption bands.
Experimental Protocol:
-
Prepare the sample as a KBr pellet or a nujol mull.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic peaks for the amide functional group.
Expected FTIR Data for this compound and Comparison with Alternatives:
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Comparison with Isobutyric Acid (Starting Material) |
| N-H Stretch (Amide) | Two bands between 3370-3170 cm⁻¹[6] | Absent |
| C=O Stretch (Amide I) | Strong band at 1680-1630 cm⁻¹[7] | Broad O-H stretch (3300-2500 cm⁻¹), C=O stretch (~1710 cm⁻¹) |
| N-H Bend (Amide II) | ~1640-1550 cm⁻¹[7] | Absent |
The presence of two distinct N-H stretching peaks is a definitive characteristic of a primary amide like this compound.[6][8] Secondary amides will only show one N-H stretch, and tertiary amides will show none.[6] The carbonyl (C=O) stretch for an amide is typically at a lower wavenumber than that of a carboxylic acid due to resonance.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound.
Experimental Protocol:
-
Dissolve a small amount of the synthesized product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns.
Expected NMR Data for this compound:
¹H NMR:
-
~1.1-1.2 ppm (doublet, 6H): Two equivalent methyl groups (CH₃) coupled to the methine proton.
-
~2.3-2.5 ppm (septet, 1H): The methine proton (CH) coupled to the six methyl protons.
-
~5.5-7.5 ppm (broad singlet, 2H): The two amide protons (NH₂). The chemical shift of these protons can be highly variable and they may exchange with D₂O.
¹³C NMR:
-
~19-20 ppm: The two equivalent methyl carbons (CH₃).
-
~35-36 ppm: The methine carbon (CH).
-
~179-180 ppm: The carbonyl carbon (C=O).
Comparison with Potential Side-Products or Isomers:
| Compound | Key Differentiating NMR Features |
| This compound | Characteristic ¹H NMR pattern of a doublet (6H) and a septet (1H) for the isopropyl group. |
| N-methylpropanamide | Would show a singlet for the N-methyl group and an ethyl group pattern (triplet and quartet). |
| Butyramide | Would exhibit a propyl group pattern (triplet, sextet, triplet). |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for analyzing small molecules like this compound.
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a GC inlet.
-
Acquire the mass spectrum.
-
Identify the molecular ion peak (M⁺) and analyze the major fragment ions.
Expected Mass Spectrometry Data for this compound:
The molecular ion peak for this compound should appear at an m/z of 87.[9]
Characteristic Fragmentation Pattern:
| m/z | Fragment Ion | Interpretation |
| 87 | [C₄H₉NO]⁺ | Molecular Ion (M⁺) |
| 72 | [M - CH₃]⁺ | Loss of a methyl radical |
| 44 | [CONH₂]⁺ | Alpha-cleavage, formation of the primary amide fragment (often the base peak)[10] |
| 43 | [CH(CH₃)₂]⁺ | Formation of the isopropyl cation |
The fragmentation pattern is a molecular fingerprint. The presence of a base peak at m/z 44 is highly characteristic of a primary amide that can undergo McLafferty rearrangement or alpha-cleavage.[10]
Workflow for Mass Spectrometry Analysis
References
- 1. This compound | 563-83-7 [chemicalbook.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: Properties, Uses, Safety, Supplier & Manufacturer in China [foods-additive.com]
- 5. This compound CAS#: 563-83-7 [m.chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound(563-83-7) MS [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Isobutyramide
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. When quantifying a small molecule like isobutyramide—a compound with therapeutic potential—the analytical method is not merely a procedural step but the very lens through which we assess purity, potency, and stability. This guide provides an in-depth comparison of the primary analytical techniques for this compound, grounded in the principles of cross-validation to ensure data is reliable, reproducible, and transferable across different laboratories, instruments, and time.
The Imperative of Cross-Validation
In the lifecycle of drug development, it is common for analytical testing to be transferred between laboratories—from a research and development setting to a quality control (QC) lab, or between a sponsor and a contract research organization (CRO). Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results regardless of the testing site.[1][2] This process is a regulatory expectation and a scientific necessity, ensuring that the data generated at a receiving laboratory is comparable to the data from the transferring laboratory.[1] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for the initial validation of analytical procedures, which serves as the foundation for any subsequent cross-validation effort.[3][4]
The core objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3] Cross-validation becomes critical when:
-
Data from different laboratories or sites need to be compared or combined.
-
A method is transferred from a development lab to a QC lab.
-
Different analytical techniques are used to measure the same attribute and the results must be correlated.
The following diagram illustrates the logical workflow for initiating and executing an analytical method cross-validation protocol.
Caption: High-Level Cross-Validation Workflow
Selecting the Right Analytical Tool: GC vs. HPLC for this compound
This compound (2-methylpropanamide) is a small, polar, and relatively volatile amide.[5] These physicochemical properties make it amenable to analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on the sample matrix, required sensitivity, and available instrumentation.
Caption: Method Selection Logic for this compound
Gas Chromatography (GC)
GC is an excellent technique for volatile and thermally stable compounds like this compound.[6] Separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Expertise & Experience: The primary advantage of GC is its high resolving power, which is particularly useful for separating this compound from structurally similar impurities or isomers. A Flame Ionization Detector (FID) provides robust, linear quantification, while a Mass Spectrometer (MS) offers definitive identification. The choice of a polar stationary phase (e.g., a wax-type column) is often preferred for amides to ensure good peak shape by minimizing tailing.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[7]
-
Expertise & Experience: HPLC offers a significant advantage when dealing with complex, non-volatile matrices (e.g., formulation excipients, biological fluids) as it typically requires less sample cleanup than GC.[7] this compound lacks a strong UV chromophore, meaning detection at low wavelengths (e.g., 200-215 nm) is necessary, which can lead to baseline noise and interference.[8] Therefore, coupling HPLC with a mass spectrometer (LC-MS) is often the superior choice for achieving high sensitivity and specificity. The selection of a C18 stationary phase is a standard starting point, with the mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7][9]
Comparative Performance and Validation Data
To provide a clear comparison, the following table summarizes typical validation parameters for hypothetical, yet realistic, GC-FID and RP-HPLC-UV methods for the quantification of this compound in a drug substance. These parameters are based on ICH Q2(R1) guidelines.[4]
| Validation Parameter | Gas Chromatography (GC-FID) | Reversed-Phase HPLC (RP-HPLC-UV) | Causality and Rationale |
| Specificity | Excellent peak resolution from potential impurities. Confirmed by MS. | Baseline resolution from known impurities and excipients. | GC: High efficiency of capillary columns provides superior separation of volatile isomers. HPLC: Dependent on mobile phase optimization; co-elution is a higher risk without MS. |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity. The wide dynamic range of the FID often gives a slight edge to GC. |
| Range | 1 - 200 µg/mL | 5 - 250 µg/mL | The range is defined by demonstrating acceptable accuracy and precision and is tailored to the intended application (e.g., assay vs. impurity analysis). |
| Accuracy (% Recovery) | 99.0% - 101.5% | 98.5% - 102.0% | Both methods are highly accurate. GC can sometimes be less susceptible to matrix effects that might slightly lower recovery in HPLC. |
| Precision (% RSD) | Repeatability: < 0.5%Intermediate: < 1.0% | Repeatability: < 1.0%Intermediate: < 1.5% | The automated nature of modern GC autosamplers often leads to slightly better injection precision compared to HPLC. |
| LOD (Limit of Detection) | ~0.3 µg/mL | ~1.5 µg/mL | The FID is highly sensitive to hydrocarbons. Achieving low UV detection for this compound is challenging due to its poor chromophore. |
| LOQ (Limit of Quantitation) | ~1.0 µg/mL | ~5.0 µg/mL | The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. It is typically 3-4 times the LOD. |
| Robustness | Resilient to small changes in oven ramp rate and flow rate. | Sensitive to mobile phase composition and pH. | GC: Temperature programs are electronically controlled and highly reproducible. HPLC: Mobile phase preparation (especially pH) is a manual step and a common source of variability. |
Experimental Protocols: A Self-Validating System
The following protocols are provided as robust starting points. It is imperative that any method be fully validated in the target laboratory environment before use.[3]
Protocol 1: GC-FID Method for this compound Assay
This protocol is designed for the quantification of this compound as a pure substance or in a simple matrix.
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Perform serial dilutions of the stock solution with methanol to prepare calibration standards at 1, 5, 25, 100, and 200 µg/mL.
-
Sample Preparation (100 µg/mL nominal): Accurately weigh a sample containing ~10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
-
Chromatographic Conditions:
-
GC System: Agilent 8890 or equivalent with FID.
-
Column: Agilent J&W DB-WAX (or equivalent wax column), 30 m x 0.32 mm ID, 0.5 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Injector: Split mode (20:1), 240 °C.
-
Oven Program: Initial 80 °C (hold 1 min), ramp at 15 °C/min to 220 °C (hold 2 min).
-
Detector: FID at 250 °C.
-
Injection Volume: 1 µL.
-
-
System Suitability:
-
Inject the 100 µg/mL standard five times. The %RSD of the peak area must be ≤ 1.5%. The tailing factor for the this compound peak should be ≤ 1.5.
-
-
Analysis and Calculation:
-
Generate a calibration curve by plotting peak area against concentration for the working standards. Perform a linear regression and confirm R² ≥ 0.999.
-
Inject the sample preparations and determine the concentration using the regression equation.
-
Protocol 2: RP-HPLC-UV Method for this compound Assay
This protocol is suitable for analyzing this compound in more complex aqueous-soluble matrices.
-
Standard and Sample Preparation:
-
Mobile Phase: 85:15 (v/v) Water:Acetonitrile. Filter and degas.
-
Diluent: Mobile Phase.
-
Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standards: Perform serial dilutions of the stock solution with Diluent to prepare calibration standards at 5, 25, 100, 150, and 250 µg/mL.
-
Sample Preparation (100 µg/mL nominal): Accurately weigh a sample containing ~10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. Filter through a 0.45 µm nylon syringe filter.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 85:15 (v/v) Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Inject the 100 µg/mL standard five times. The %RSD of the peak area must be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 1.5.
-
-
Analysis and Calculation:
-
Generate a calibration curve and perform a linear regression, confirming R² ≥ 0.998.
-
Inject the filtered sample preparations and determine the concentration using the regression equation.
-
Conclusion and Recommendations
Both GC and HPLC are robust and reliable techniques for the quantification of this compound. The choice of method should be guided by the specific application and sample matrix.
-
For purity and assay testing of the drug substance , the GC-FID method is recommended due to its superior resolution, sensitivity, and precision.
-
For analysis in complex matrices or for formulations containing non-volatile excipients, the RP-HPLC method is more suitable. To overcome the limitation of poor UV absorbance, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard for achieving high sensitivity and specificity.
Regardless of the chosen method, a comprehensive validation establishes its fitness for purpose. When transferring a validated method, a rigorous cross-validation study following a pre-approved protocol is the ultimate assurance that analytical results are consistent and trustworthy across the entire product lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, N-(3-methylbutyl)- [webbook.nist.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C4H9NO | CID 68424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters (Journal Article) | OSTI.GOV [osti.gov]
- 9. Sigma-Aldrich [sigmaaldrich.com]
Comparative study of the antioxidant activity of different amides.
A Comparative Guide to the Antioxidant Activity of Different Amides for Researchers and Drug Development Professionals
Introduction: The Growing Interest in Amides as Antioxidants
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged.[1] While natural sources of antioxidants are abundant, there is a continuous search for novel synthetic antioxidants with improved efficacy and bioavailability.
Amide derivatives have emerged as a significant class of compounds with diverse biological activities, including antioxidant properties.[1][2] The amide functional group is a stable and prevalent feature in many biologically active molecules. The antioxidant potential of amides is often attributed to their ability to donate a hydrogen atom from the amide nitrogen or from other functionalities within the molecule, such as phenolic hydroxyl groups, to scavenge free radicals.[2][3] This guide will explore the comparative antioxidant activity of different classes of amides, delve into the structural features that govern their efficacy, and provide detailed protocols for their evaluation.
Comparative Analysis of Antioxidant Activity in Amide Derivatives
The antioxidant capacity of amides is highly dependent on their chemical structure. Studies have shown that certain structural motifs significantly enhance their radical scavenging and reducing power.
The Critical Role of Phenolic Groups
A recurring theme in the literature is the profound impact of a phenolic hydroxyl (-OH) group on the antioxidant activity of amides. Amides bearing a phenol group, often referred to as phenolic amides, consistently demonstrate superior antioxidant activity.[2][4]
A study comparing several amides found that N-(4-hydroxyphenyl)acetamide, also known as acetaminophen or paracetamol, exhibited the highest antioxidant activity among the tested compounds.[2][5] This heightened activity is attributed to the phenolic hydrogen, which is more readily abstracted by free radicals than the amide hydrogen due to the lower bond dissociation energy and the ability of the resulting phenoxyl radical to be stabilized by resonance.[2] The mechanism for this enhanced scavenging capacity is illustrated by the reaction with the DPPH radical, where the hydroxyl group's proton is preferentially donated.[2]
Similarly, studies on synthetic phenolic acid amides of aromatic amines, such as caffeoyldopamine and caffeoyltyramine, have shown excellent antioxidant activity, often comparable or even superior to that of caffeic acid, a well-known natural antioxidant.[6] The presence of hydroxyl groups in the amine part of the molecule was found to be crucial for their mechanism of action.[6]
Influence of N-Substitution and Fatty Acid Moieties
The nature of the substituents on the amide nitrogen and the acyl group also plays a role in modulating antioxidant activity. It has been observed that fatty N-aromatic amides exhibit significant antioxidant activity.[2] For instance, dodecanilide, a fatty anilide, showed notable radical scavenging activity.[5] The antioxidant efficacy often increases with the concentration of the anilide and is directly related to the nature of the substituents on the amide group.[1][5]
Conversely, the presence of a free amino (-NH2) group can also enhance antioxidant potential. In a study of 7-chloroquinoline derivatives, the compound with a free amino group showed superior radical-scavenging ability compared to its protected counterpart, as the -NH2 group can donate hydrogen atoms or electrons to quench radicals.[7][8]
Summary of Comparative Antioxidant Activity
To provide a clear comparison, the following table summarizes the antioxidant activity of various amides as reported in the literature, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The effective concentration required to scavenge 50% of DPPH radicals (EC50 or IC50) is a common metric, where a lower value indicates higher antioxidant activity.
| Compound | Class | EC50/IC50 (µg/mL) | Reference Antioxidant | EC50/IC50 (µg/mL) | Source(s) |
| N-(4-hydroxyphenyl)acetamide (Paracetamol) | Phenolic Amide | 1.40 | Ascorbic Acid | 0.25 | [2][5] |
| Dodecanilide | Fatty Anilide | 8.10 | BHT | ~3.5 | [2][5] |
| Benzanilide | Anilide | 9.00 | BHA | ~2.5 | [2][5] |
| Acetanilide | Anilide | 9.95 | [2][5] | ||
| N-Cyclohexyloctamide | Aliphatic Amide | 10.00 | [2][5] |
Note: EC50/IC50 values can vary depending on specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols for Assessing Antioxidant Activity
A standardized approach is crucial for the comparative evaluation of antioxidant activity. The following are detailed protocols for three widely used in vitro assays: DPPH, ABTS, and FRAP.
General Experimental Workflow
The assessment of antioxidant activity typically follows a standardized workflow, from sample preparation to data analysis. This process ensures reproducibility and allows for meaningful comparisons between different compounds.
Caption: General workflow for in vitro antioxidant activity assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is characterized by a deep purple color and a strong absorbance maximum at approximately 517 nm.[9] Upon reduction by an antioxidant, the purple color fades to a pale yellow (DPPH-H), and the absorbance at 517 nm decreases.[9] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Caption: Mechanism of the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[9] This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare stock solutions of the test amides and a standard antioxidant (e.g., ascorbic acid, Trolox, or BHT) in the same solvent used for the DPPH solution.[2] Create a series of dilutions from these stock solutions to test a range of concentrations.
-
Reaction Setup: In a set of test tubes or a 96-well microplate, add a specific volume of the DPPH solution (e.g., 1 mL).[2][10]
-
Initiate Reaction: Add a smaller volume of the test amide solution or standard solution to the DPPH solution (e.g., 1 mL of sample to 1 mL of DPPH).[2] For the control (blank), add the same volume of the solvent instead of the antioxidant solution.
-
Incubation: Mix the solutions thoroughly and incubate them at room temperature in the dark for a specified period (e.g., 30 minutes).[9][10] Incubation in the dark is crucial as DPPH is light-sensitive.
-
Measurement: After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.[2][10]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[10] Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) can be determined from this graph.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent, such as potassium persulfate.[11] The resulting radical has a characteristic blue-green color with an absorbance maximum at 734 nm.[11] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.[11] This assay is applicable to both hydrophilic and lipophilic antioxidants.[11]
Methodology:
-
ABTS•+ Radical Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11][12] This generates the stable ABTS•+ radical.
-
Working Solution Preparation: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[12]
-
Sample Preparation: Prepare various concentrations of the test amides and a standard antioxidant (e.g., Trolox) in the chosen solvent.
-
Reaction Setup: In a microplate or cuvettes, add a large volume of the ABTS•+ working solution (e.g., 190 µL).[12]
-
Initiate Reaction: Add a small volume of the test sample or standard (e.g., 10 µL) to the ABTS•+ solution.
-
Incubation: Mix and incubate the reaction mixture for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.[11]
-
Calculation: Calculate the percentage of inhibition similar to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox from a standard curve.[11]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form.[13] The assay utilizes a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex. At a low pH, antioxidants reduce this complex to the ferrous form, which results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex with an absorbance maximum at 593 nm.[13] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.
Methodology:
-
FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing three solutions in a 10:1:1 (v/v/v) ratio:[13]
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM ferric chloride (FeCl₃·6H₂O) solution The reagent should be warmed to 37°C before use.
-
-
Sample Preparation: Prepare solutions of the test amides and a standard (e.g., FeSO₄·7H₂O or Trolox) in a suitable solvent.
-
Reaction Setup: In a 96-well plate, add a small volume of the sample, standard, or a solvent blank (e.g., 10 µL).
-
Initiate Reaction: Add a large volume of the pre-warmed FRAP reagent to each well (e.g., 220 µL).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 4 to 30 minutes).[13]
-
Measurement: Read the absorbance at 593 nm.[13]
-
Calculation: Construct a standard curve using the ferrous sulfate or Trolox standard. The FRAP value of the sample is then calculated from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of the sample.
Conclusion
Amide-containing compounds represent a versatile and promising class of antioxidants. Their activity is intrinsically linked to their chemical structure, with phenolic amides demonstrating particularly high efficacy due to the ready donation of a hydrogen atom from the hydroxyl group. The nature of substituents on the amide framework also provides a means to modulate this activity. The standardized assays detailed in this guide—DPPH, ABTS, and FRAP—provide a robust framework for researchers to evaluate and compare the antioxidant potential of novel amide derivatives. By understanding the structure-activity relationships and employing rigorous experimental methodologies, the development of new and potent amide-based antioxidants for therapeutic and industrial applications can be significantly advanced.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Comparative Study of Antioxidant Activity of Some Amides - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. benchchem.com [benchchem.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isobutyramide and Its Alternatives in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic choice of functional groups to guide reactions and construct molecular complexity is paramount. Among these, the humble amide functionality, particularly isobutyramide and its structural relatives, plays a significant, albeit often nuanced, role. This guide provides an in-depth technical comparison of this compound with its key alternatives, moving beyond a simple catalog of reactions to explain the underlying principles that govern their application. We will explore their utility as directing groups in C-H functionalization and as substrates in classical rearrangement reactions, supported by experimental data and detailed protocols.
Part 1: The Amide as a Directing Group in C-H Functionalization: A Tale of Sterics and Coordination
The direct functionalization of otherwise inert C-H bonds has revolutionized synthetic strategy.[1] Amide groups have emerged as versatile directing groups, capable of coordinating to a metal catalyst and positioning it for regioselective C-H activation. The choice of the amide's acyl group—for instance, comparing this compound to acetamide and pivalamide—can profoundly influence reaction outcomes.
Comparative Analysis of Simple Amide Directing Groups
The directing ability of an amide in transition metal-catalyzed C-H functionalization is a delicate balance of its coordinating ability and steric profile. While the amide oxygen acts as the primary coordinating atom, the substituents on the acyl group can modulate the stability of the resulting metallacycle and influence the steric environment around the reaction center.
-
Acetamide: The smallest of the simple alkyl amides, acetamide offers minimal steric hindrance. This can be advantageous in allowing a wider range of substrates to approach the catalytic center. However, its smaller size may lead to a less rigid and potentially less selective cyclometalated intermediate.
-
This compound: The isopropyl group of this compound introduces moderate steric bulk. This can enhance selectivity by disfavoring certain reaction pathways or conformations. The increased electron-donating nature of the isopropyl group compared to a methyl group can also influence the electronic properties of the amide and its coordination to the metal center.
-
Pivalamide: Featuring a bulky tert-butyl group, pivalamide imposes significant steric constraints. This can be a powerful tool for achieving high regioselectivity, often favoring functionalization at less hindered positions.[2] However, this steric bulk can also hinder the desired reaction, leading to lower yields or requiring more forcing conditions.
-
N-Methoxybenzamides: These amides have gained prominence as highly effective directing groups in a variety of metal-catalyzed C-H functionalizations, including those mediated by palladium, rhodium, and ruthenium.[2][3][4] The presence of the N-methoxy group is thought to enhance the coordinating ability of the amide and stabilize the key metallacyclic intermediates.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Conceptual Comparison of Amide Directing Groups."
Experimental Data: Ortho-Arylation of Benzamides
Table 1: Comparison of Amide Directing Groups in Pd-Catalyzed Ortho-Arylation of Benzamides
| Directing Group | Arylating Agent | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| Benzamide (-CONH₂) | Iodobenzene | Pd(OAc)₂ / Ag₂CO₃ | Toluene | 120 | 85 | [1][4] |
| Pivalamide | Iodobenzene | Pd(OAc)₂ / Ag₂CO₃ | Toluene | 120 | 78 | |
| N-Methoxybenzamide | Iodobenzene | Pd(OAc)₂ / K₂CO₃ | DMA | 130 | 92 | [3] |
The data suggests that while the simple benzamide and pivalamide are effective directing groups, N-methoxybenzamide can offer superior yields, highlighting its enhanced coordinating ability.
Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of Benzamide
This protocol is adapted from the work of Wang and coworkers for the ortho-arylation of benzamides.[1][4]
Materials:
-
Benzamide (1.0 mmol)
-
Iodobenzene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)
-
Silver(I) carbonate (Ag₂CO₃, 1.2 mmol)
-
Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add benzamide, iodobenzene, Pd(OAc)₂, and Ag₂CO₃.
-
Add toluene via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated benzamide.
dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "General workflow for Pd-catalyzed ortho-arylation."
Part 2: The Hofmann Rearrangement: A Classic Transformation for Amine Synthesis
The Hofmann rearrangement is a venerable reaction in organic synthesis that converts a primary amide into a primary amine with one fewer carbon atom.[5][6] This transformation proceeds through an isocyanate intermediate and offers a valuable alternative to reductive amination or other amine synthesis methods, particularly when a one-carbon degradation is desired.[7]
This compound in the Hofmann Rearrangement and Its Alternatives
The structure of the starting amide can influence the efficiency and outcome of the Hofmann rearrangement.
-
This compound: The isopropyl group is a typical alkyl substituent that undergoes the rearrangement effectively. The reaction provides a route to isopropylamine, a valuable building block.
-
Acetamide: As the simplest primary amide, acetamide is a common substrate for the Hofmann rearrangement, yielding methylamine.
-
Pivalamide: The bulky tert-butyl group in pivalamide can also migrate, leading to tert-butylamine. The steric hindrance of the t-butyl group does not significantly impede the rearrangement.
Alternatives to the Hofmann Rearrangement:
-
Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.[8][9] It offers the advantage of avoiding the use of halogens and strong bases.
-
Schmidt Reaction: In this reaction, a carboxylic acid is treated with hydrazoic acid (HN₃) in the presence of a strong acid to form a primary amine.[2][10][11][12][13] This method allows for the direct conversion of a carboxylic acid to an amine with one less carbon atom.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Comparison of Rearrangement Reactions for Amine Synthesis."
Experimental Data: Hofmann Rearrangement of Primary Amides
The following table provides a comparison of yields for the Hofmann rearrangement of different primary amides.
Table 2: Yields for the Hofmann Rearrangement of Primary Amides
| Amide | Reagent System | Product | Yield (%) | Reference |
| Acetamide | Ca(OCl)₂ | Methylamine HCl | 55 (purified) | [14] |
| Nicotinamide | Br₂ / NaOH | 3-Aminopyridine | ~70 (crude) | [6][14] |
| Aliphatic Amides (general) | PhI(OAc)₂ / KOH / MeOH | Carbamate | High | [15] |
| Aromatic & Aliphatic Amides | N-Bromoacetamide / LiOH | Carbamate | High | [16] |
Note: Yields can vary significantly based on the specific substrate and reaction conditions. Milder, modern reagents such as hypervalent iodine compounds (e.g., PIDA) or N-bromoacetamide often provide higher yields and are compatible with a broader range of functional groups.[16][17]
Experimental Protocol: Mild Hofmann Rearrangement of an Aliphatic Amide
This protocol is adapted from a procedure using a hypervalent iodine reagent, which offers a milder alternative to the classical bromine and strong base method.[17]
Materials:
-
Primary aliphatic amide (e.g., this compound) (0.21 mmol)
-
1,4-Dioxane (4.1 mL)
-
Water (4.1 mL)
-
Potassium hydroxide (KOH), crushed (35.0 equiv)
-
Phenyliodine diacetate (PIDA) (1.2 equiv)
Procedure:
-
Dissolve the primary amide in a mixture of 1,4-dioxane and water in a round-bottom flask.
-
Add crushed KOH to the solution and stir the suspension for 5 minutes at room temperature.
-
Add PIDA to the reaction mixture.
-
Stir the suspension at room temperature for 20 hours.
-
Quench the reaction by adding saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃.
-
Stir the mixture for 5 minutes at room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by preparatory thin-layer chromatography or column chromatography to afford the primary amine.
Conclusion
The selection of an appropriate amide, such as this compound or its alternatives, is a critical decision in the design of a synthetic route. In C-H functionalization, the steric and electronic properties of the amide's acyl group play a crucial role in determining the efficiency and selectivity of the reaction. While simple amides like acetamide and this compound are effective, more specialized directing groups like N-methoxyamides can offer superior performance in certain contexts.
In the realm of classical rearrangements, this compound serves as a standard substrate for the Hofmann rearrangement, providing a reliable route to primary amines. However, for substrates sensitive to the harsh conditions of the traditional Hofmann reaction, milder modern reagents or alternative transformations such as the Curtius and Schmidt rearrangements present viable and often advantageous options.
Ultimately, the optimal choice of an this compound alternative will depend on the specific synthetic challenge at hand, including the nature of the substrate, the desired transformation, and the required level of selectivity. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and navigate the complexities of modern organic synthesis with greater confidence and success.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed ortho-arylation of benzamides via direct sp(2) C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. byjus.com [byjus.com]
- 14. Sciencemadness Discussion Board - Hofmann rearrangement - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 17. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling Isobutyramide
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis and analysis, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isobutyramide. Moving beyond a simple checklist, this document delves into the causality behind each safety recommendation, empowering you with the knowledge to work confidently and securely.
Hazard Overview: Understanding this compound
This compound (CAS No. 563-83-7) is a white crystalline powder. While its toxicological properties have not been fully investigated, it is classified as harmful if swallowed and is known to cause skin, eye, and respiratory tract irritation[1]. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Powder | Chemical safety goggles with side shields or a face shield | Double-gloving with Butyl rubber or Viton gloves | Fully-buttoned laboratory coat | NIOSH-approved N95 respirator or higher |
| Working with Solutions | Chemical safety goggles | Butyl rubber or Viton gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Large-Scale Operations | Face shield over chemical safety goggles | Butyl rubber or Viton gloves | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with particulate filter |
Eye and Face Protection
Given that this compound is a powder, the risk of airborne particles necessitates robust eye protection.
-
Chemical safety goggles with side shields are the minimum requirement to protect against dust particles entering the eyes from the front or sides.
-
For procedures with a higher risk of splashing or dust generation, such as large-scale weighing or transfers, a face shield worn over safety goggles provides an additional layer of protection for the entire face[2].
Hand Protection: A Critical Barrier
Direct skin contact with this compound can cause irritation[1]. The choice of glove material is therefore a critical decision.
-
Butyl rubber and Viton gloves are highly recommended as they demonstrate excellent resistance to DMF, with breakthrough times exceeding 480 minutes in some tests[1].
-
Nitrile gloves are not recommended for handling this compound, as they show poor resistance to DMF[1]. While suitable for incidental splash protection against some chemicals, their use with amides should be avoided[3].
-
Double-gloving is a best practice when handling hazardous powders. This involves wearing two pairs of gloves, which can reduce the risk of exposure in case the outer glove is compromised.
Body Protection
A clean, fully-buttoned laboratory coat should be worn at all times to protect skin and personal clothing from contamination. For larger-scale operations where the risk of spills is higher, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection
The primary inhalation hazard associated with this compound is the airborne dust generated during handling.
-
For weighing and other procedures that may generate dust, a NIOSH-approved N95 respirator is the minimum requirement. These respirators are designed to filter at least 95% of airborne particles[1][3].
-
It is crucial to ensure the respirator is properly fitted and a seal check is performed each time it is worn.
-
All handling of solid this compound should ideally be conducted in a well-ventilated area or within a chemical fume hood to minimize the concentration of airborne particles.
Operational Plan: From Receipt to Use
A structured operational plan is essential for minimizing exposure and ensuring safe handling.
Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Wash hands thoroughly.
-
Put on a laboratory coat.
-
Put on a respirator (if required), ensuring a proper fit.
-
Put on safety goggles or a face shield.
-
Put on the inner pair of gloves.
-
Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat[4].
Doffing Sequence:
-
Remove the outer pair of gloves.
-
Remove the laboratory coat.
-
Wash hands.
-
Remove safety goggles or face shield.
-
Remove the inner pair of gloves.
-
Remove the respirator (if worn).
Weighing and Handling Protocol
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Don all required PPE as per the donning sequence.
-
Use a spatula or scoop to transfer the powder, minimizing any actions that could create dust.
-
Clean any spills immediately following the spill response protocol.
-
After handling, decontaminate the work surface and any equipment used.
Spill and Disposal Plan
Accidents can happen, and a clear, concise plan for managing spills and disposing of waste is non-negotiable.
Spill Response
For a small spill of solid this compound:
-
Alert others in the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Carefully scoop the spilled material and absorbent into a labeled, sealable waste container.
-
Wipe the area with a damp cloth, being careful not to spread the contamination.
-
Place all contaminated cleaning materials into the waste container.
Disposal of Contaminated PPE and Chemical Waste
-
All disposable PPE (gloves, respirators) that has come into contact with this compound should be considered contaminated.
-
Place contaminated PPE in a designated, labeled hazardous waste bag or container.
-
Unused or waste this compound must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
-
All hazardous waste must be collected by a licensed hazardous waste management company in accordance with local, state, and federal regulations.
Visualizing the PPE Selection Process
To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.
Caption: PPE selection workflow for this compound.
By adhering to these guidelines, researchers can create a safer laboratory environment, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
